Product packaging for 3-(Bromomethyl)-4-fluorobenzonitrile(Cat. No.:CAS No. 856935-35-8)

3-(Bromomethyl)-4-fluorobenzonitrile

Cat. No.: B1285622
CAS No.: 856935-35-8
M. Wt: 214.03 g/mol
InChI Key: JXQHMLRWRPHXIT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B1285622 3-(Bromomethyl)-4-fluorobenzonitrile CAS No. 856935-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHMLRWRPHXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585394
Record name 3-(Bromomethyl)-4-fluorobenzonitrile
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Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856935-35-8
Record name 3-(Bromomethyl)-4-fluorobenzonitrile
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Record name 3-(bromomethyl)-4-fluorobenzonitrile
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Foundational & Exploratory

In-depth Technical Guide to 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Bromomethyl)-4-fluorobenzonitrile, its applications in research and drug development, and relevant experimental context. This information is intended to support laboratory research and the strategic design of new therapeutic agents.

Core Compound Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₅BrFN.[1] Its chemical structure, featuring a bromomethyl group, a nitrile group, and a fluorine atom on the benzene ring, makes it a versatile reagent in organic synthesis.

PropertyThis compound4-(Bromomethyl)-3-fluorobenzonitrile
CAS Number 856935-35-8[1]105942-09-4
Molecular Weight 214.03 g/mol [1]214.04 g/mol [2]
Molecular Formula C₈H₅BrFN[1]C₈H₅BrFN[2]
Melting Point Not available75 - 79 °C[2]
Boiling Point 274.4 ± 25.0 °C (Predicted)Not available
Density 1.59 ± 0.1 g/cm³ (Predicted)Not available

Applications in Research and Drug Development

This compound and its isomers are recognized as valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of this fluorinated benzonitrile moiety into larger molecular scaffolds.

Role in Proteomics Research

This compound is specifically noted as a fluorinated aryl nitrile compound for proteomics research.[1] While detailed experimental protocols for its direct application are not widely published, its structure suggests a potential role as a chemical probe or labeling agent. The bromomethyl group can react with nucleophilic residues on proteins, such as cysteine or lysine, to form covalent adducts. The incorporated fluorine atom can serve as a useful label for ¹⁹F NMR studies, and the nitrile group can be a handle for further chemical modifications or for influencing the electronic properties of the molecule.

A generalized workflow for the use of such a reagent in chemical proteomics is outlined below.

workflow cluster_synthesis Probe Synthesis cluster_labeling Biological Labeling cluster_analysis Proteomic Analysis A 3-(Bromomethyl)- 4-fluorobenzonitrile B Incubation with Proteome (Cell lysate) A->B C Covalent Labeling of Target Proteins B->C Reaction with nucleophilic residues D Enrichment of Labeled Proteins C->D E Digestion and Mass Spectrometry D->E F Identification of Target Proteins E->F

A generalized workflow for a chemical proteomics experiment.
Intermediate in Pharmaceutical Synthesis

The broader class of brominated and fluorinated benzonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and bioavailability of drug candidates. The nitrile group can be a precursor to other functional groups or act as a bioisostere for other functionalities. While a specific synthesis protocol for a drug candidate using this compound is not detailed in the available literature, its isomers are used in the development of anti-cancer agents.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound are not readily found in peer-reviewed literature. However, a general method for the synthesis of a related compound, 4-(bromomethyl)benzonitrile, can be adapted. This typically involves the radical bromination of the corresponding methylbenzonitrile.

Example Synthetic Protocol (Adapted for this compound):

Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Reaction: Free-radical bromination of 3-methyl-4-fluorobenzonitrile.

Materials:

  • 3-methyl-4-fluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., Azobisisobutyronitrile - AIBN or benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-fluorobenzonitrile in the anhydrous solvent.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

synthesis Reactants 3-methyl-4-fluorobenzonitrile + N-Bromosuccinimide + Radical Initiator Reaction Reflux in Anhydrous Solvent Reactants->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

References

Technical Guide: Physical Properties of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-fluorobenzonitrile is a fluorinated aryl nitrile compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its distinct structural features, including the reactive bromomethyl group and the electron-withdrawing nitrile and fluorine substituents on the benzene ring, make it a versatile reagent for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. This document provides a concise technical overview of the known physical properties of this compound, based on available data.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 856935-35-8[1][2][3][4]

  • Molecular Formula: C₈H₅BrFN[1][3][4][5]

  • Synonyms: 2-fluoro-5-cyanobenzyl bromide, Benzonitrile, 3-(bromomethyl)-4-fluoro-[3]

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models and may not reflect experimentally determined results.

PropertyValueSource
Molecular Weight 214.03 g/mol [1][3][4][5]
Physical State Solid[5]
Melting Point N/A[2]
Boiling Point 274.4 ± 25.0 °C (Predicted, at 760 Torr)[3]
Density 1.59 ± 0.1 g/cm³ (Predicted, at 20°C)[2][3]
Flash Point 119.75 °C (Predicted)[3]
Refractive Index 1.564 (Predicted)[3]
Solubility N/A[2]

Detailed Physical Properties

Molecular Weight

The molecular weight of the compound is consistently reported as 214.03 g/mol .[1][3][4][5]

Physical Appearance

The compound is described as a solid.[5]

Melting and Boiling Points

No experimental melting point data is currently available in the public domain for this specific isomer.[2] The predicted boiling point is approximately 274.4 °C at standard atmospheric pressure.[3]

Density

The predicted density of this compound is approximately 1.59 g/cm³.[2][3]

Solubility

Specific solubility data in various solvents are not available.[2] As a halogenated aromatic compound, it is expected to have low solubility in water and higher solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Storage and Handling

For maintaining chemical stability, the compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[2][4] It should be kept sealed in a dry environment.[2][4]

General Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound were not found, the following are standard methodologies used for such characterizations.

  • Melting Point Determination: The melting point of a solid organic compound is typically determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC). In the former, a small, packed sample in a capillary tube is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. DSC provides a more precise measurement by detecting the heat flow associated with the phase transition.

  • Boiling Point Determination: The boiling point can be determined experimentally using distillation or ebulliometry, where the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured. For small quantities, micro-boiling point determination methods can be employed.

  • Density Measurement: The density of a solid can be measured using techniques such as gas pycnometry, which measures the volume of the object by detecting the pressure change of a gas in a calibrated chamber.

  • Solubility Assessment: A standard protocol involves adding incremental amounts of the solute to a fixed volume of a specific solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by techniques like HPLC or UV-Vis spectroscopy, to determine the saturation point.

Logical Classification of Properties

The following diagram illustrates the classification of the information presented for this compound.

G A This compound (CAS: 856935-35-8) B Chemical Identity A->B C Physical Properties A->C D Handling & Storage A->D B1 Molecular Formula: C₈H₅BrFN B->B1 B2 Molecular Weight: 214.03 g/mol B->B2 C1 State: Solid C->C1 C2 Boiling Point: ~274.4 °C (Predicted) C->C2 C3 Density: ~1.59 g/cm³ (Predicted) C->C3 C4 Solubility: Data Not Available C->C4 C5 Melting Point: Data Not Available C->C5 D1 Storage Temp: 2-8 °C D->D1 D2 Conditions: Sealed & Dry D->D2

Caption: Hierarchical classification of compound properties.

References

3-(Bromomethyl)-4-fluorobenzonitrile reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 3-(Bromomethyl)-4-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No: 856935-35-8). As a key electrophilic building block, its utility in modern organic synthesis is primarily dictated by the highly reactive benzylic bromide moiety. This document elucidates the core chemical principles governing its reactions, focusing on nucleophilic substitution pathways with a variety of heteroatomic nucleophiles. We will explore the causality behind experimental choices, provide field-proven protocols, and contextualize its application within drug discovery and materials science. This guide serves as an essential resource for researchers and process chemists seeking to leverage this versatile intermediate for the construction of complex molecular architectures.

Introduction and Physicochemical Properties

Significance in Synthetic Chemistry

This compound is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure incorporates three key features that define its reactivity and utility:

  • A Benzylic Bromide: The bromomethyl group is a potent electrophilic site, primed for nucleophilic attack. The benzylic position enhances its reactivity compared to a standard alkyl bromide due to the ability of the adjacent aromatic ring to stabilize the transition state.

  • An Electron-Withdrawing Nitrile Group: The cyano (-C≡N) group influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle for further transformations into amines, amides, or carboxylic acids.

  • A Fluorine Substituent: The fluorine atom modulates the molecule's electronics through its strong inductive effect. In the context of medicinal chemistry, the incorporation of fluorine can significantly enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity.[2]

This unique combination makes it an invaluable intermediate for introducing a fluorinated cyanobenzyl moiety into target molecules.[3]

Physicochemical and Safety Data

Proper handling is critical due to the compound's classification as a hazardous material.[3] It is a lachrymator and corrosive, causing burns to the eyes, skin, and mucous membranes.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]

PropertyValueReference
CAS Number 856935-35-8[3][6]
Molecular Formula C₈H₅BrFN[3]
Molecular Weight 214.03 g/mol [3]
Boiling Point 274.39 °C at 760 mmHg[5]
Density 1.591 g/cm³[5]
Appearance White to off-white solidN/A
Storage Store in a dry, cool, and well-ventilated place away from incompatible materials.[5]

Synthesis of this compound

Primary Synthetic Route: Radical Bromination

The most direct and industrially scalable method for synthesizing this compound is through the free-radical bromination of its precursor, 3-methyl-4-fluorobenzonitrile. This reaction selectively functionalizes the benzylic methyl group. The standard conditions employ N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under thermal or photochemical initiation.[7]

The causality for this choice rests on the stability of the benzylic radical intermediate. The unpaired electron on the benzylic carbon is delocalized into the aromatic π-system, lowering the activation energy for hydrogen abstraction from the methyl group, thereby ensuring high selectivity over aromatic bromination.

Experimental Workflow and Protocol

The following diagram illustrates a typical workflow for the synthesis and purification of the title compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Final Product A Charge reactor with: - 3-methyl-4-fluorobenzonitrile - CCl₄ (solvent) - N-Bromosuccinimide (NBS) B Add AIBN (radical initiator) A->B C Heat mixture to reflux (e.g., ~80°C) for 8-12h B->C D Cool reaction to RT C->D E Filter to remove succinimide byproduct D->E F Concentrate filtrate under reduced pressure E->F G Recrystallize crude product (e.g., from hexanes) F->G H Dry pure product under vacuum G->H

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Radical Bromination

  • 1. Setup: To a solution of 3-methyl-4-fluorobenzonitrile (1.0 eq) in dry carbon tetrachloride (approx. 0.2 M), add N-bromosuccinimide (1.2 eq).[7]

  • 2. Initiation: Add a catalytic amount of AIBN (0.05 eq).

  • 3. Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • 4. Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • 5. Purification: Filter the solid succinimide and wash with a small amount of cold CCl₄. Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • 6. Final Purification: Recrystallize the crude solid from a suitable solvent system, such as hexanes or an ethanol/water mixture, to afford the pure this compound.

Core Reactivity Profile: Nucleophilic Substitution

The primary and most synthetically valuable mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon.[1] This carbon is a potent electrophile, and the bromide is an excellent leaving group.[8][9] The reaction proceeds readily with a vast range of nucleophiles.

Mechanistic Considerations: The Benzylic Advantage

Benzylic halides can react via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is dictated by the nucleophile, solvent, and steric hindrance.

  • Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, Acetone). The reaction proceeds via a backside attack, inverting the stereocenter if one exists.

  • Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water). This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate.

For most preparative applications involving strong nucleophiles, the Sₙ2 pathway is dominant and preferred for its predictability and control.

Caption: Generalized Sₙ2 reaction of this compound.

Reactions with N-Nucleophiles (Amines)

The reaction with primary or secondary amines is a cornerstone application, yielding substituted benzylamines. This is a fundamental transformation in medicinal chemistry for building scaffolds found in numerous drug candidates.

Protocol 2: Synthesis of a Tertiary Amine Derivative

  • 1. Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an aprotic solvent such as acetonitrile or DMF.

  • 2. Reagents: Add the secondary amine (e.g., morpholine, 1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). The base is crucial to neutralize the HBr formed during the reaction.

  • 3. Reaction: Stir the mixture at room temperature for 12-24 hours or gently heat to 40-60°C to accelerate the reaction.

  • 4. Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • 5. Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Reactions with O- and S-Nucleophiles

Similar protocols can be applied for O- and S-nucleophiles to form ethers and thioethers, respectively. For the formation of ethers (a Williamson ether synthesis), a strong base like sodium hydride (NaH) is typically used to deprotonate the alcohol or phenol, generating a potent alkoxide or phenoxide nucleophile. For thioethers, weaker bases like K₂CO₃ are often sufficient due to the higher nucleophilicity of thiols.

Advanced Synthetic Considerations

Distinguishing Reactivity: Nucleophilic Substitution vs. Palladium Cross-Coupling

A common point of confusion for researchers is the distinction between the reactivity of a benzylic halide and an aryl halide. It is critical to understand that this compound is not a suitable substrate for typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira under standard conditions.[10][11][12][13]

  • Palladium Cross-Coupling Reactions require a halide or triflate substituent directly attached to the aromatic (sp²-hybridized) carbon .[14][15] The catalytic cycle for these reactions involves the oxidative addition of the Pd(0) catalyst into the Aryl-X bond.

  • This compound possesses a halide on an sp³-hybridized carbon . While some specialized Pd-catalyzed couplings of benzylic halides exist, the dominant and far more facile pathway is nucleophilic substitution.

This distinction is a guiding principle for synthetic planning. If the goal is to form a C-N, C-O, or C-S bond at the benzylic position, nucleophilic substitution is the correct strategy. If the goal were to functionalize the aromatic ring itself, one would need to start with a substrate like 3-bromo-4-fluorobenzonitrile.[10][16]

G start Desired Bond Formation? sub1 Bond to Benzylic Carbon (Ar-CH₂-Nu) start->sub1 Yes sub2 Bond to Aromatic Ring (Ar-Nu) start->sub2 No reagent1 Starting Material: This compound sub1->reagent1 reagent2 Starting Material: 3-Bromo-4-fluorobenzonitrile sub2->reagent2 reaction1 Reaction Type: Nucleophilic Substitution (Sₙ1 / Sₙ2) reagent1->reaction1 reaction2 Reaction Type: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reagent2->reaction2

Caption: Decision workflow for selecting the correct synthetic strategy.

Conclusion

This compound is a powerful and versatile electrophilic intermediate whose reactivity is dominated by the benzylic bromide. Its primary utility lies in facile nucleophilic substitution reactions with a broad spectrum of nucleophiles, providing direct access to a variety of functionalized benzyl derivatives. A clear understanding of its reactivity profile, particularly the distinction from aryl halides in cross-coupling chemistry, is paramount for its effective and efficient use in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

References

An In-depth Technical Guide to 3-(Bromomethyl)-4-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-4-fluorobenzonitrile is a crucial fluorinated building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a reactive bromomethyl group, a cyano moiety, and a fluorine-substituted benzene ring, makes it a valuable precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of kinase inhibitors, particularly those targeting Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's.

Chemical Structure and Properties

This compound is a solid organic compound with the chemical formula C₈H₅BrFN.[1] The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug design. The nitrile group can be further manipulated or serve as a key interaction point with biological targets.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 856935-35-8[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance Solid
Storage Sealed in dry, 2-8°C
Table 2: Spectroscopic Data Interpretation (Predicted)
Spectroscopy Expected Signals and Interpretation
¹H NMR - A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm.- Aromatic protons appearing as multiplets in the region of δ 7.2-7.8 ppm, showing coupling with each other and with the fluorine atom.
¹³C NMR - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.- A signal for the nitrile carbon (-CN) around δ 115-120 ppm.- Aromatic carbon signals in the range of δ 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).
IR Spectroscopy - A characteristic sharp peak for the nitrile C≡N stretch around 2220-2240 cm⁻¹.- C-H stretching of the aromatic ring just above 3000 cm⁻¹.- C-H stretching of the CH₂ group just below 3000 cm⁻¹.- C-F stretching in the fingerprint region, typically around 1200-1250 cm⁻¹.- C-Br stretching in the lower frequency region of the fingerprint, around 600-700 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) at m/z 213 and 215 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.- A significant fragment corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 134.- A fragment corresponding to the benzyl cation (C₇H₄FN)⁺ at m/z 134 after benzylic cleavage.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of its precursor, 3-methyl-4-fluorobenzonitrile. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Experimental Protocol: Free-Radical Bromination

This protocol is based on a general procedure for the benzylic bromination of substituted toluenes and should be adapted and optimized for the specific substrate.[2][3]

Materials:

  • 3-methyl-4-fluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-fluorobenzonitrile (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the mixture to cool to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product 3-methyl-4-fluorobenzonitrile 3-methyl-4-fluorobenzonitrile Reaction Mixture Reaction Mixture 3-methyl-4-fluorobenzonitrile->Reaction Mixture NBS NBS NBS->Reaction Mixture AIBN AIBN AIBN->Reaction Mixture Solvent (CCl4) Solvent (CCl4) Solvent (CCl4)->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Cooling, Filtration, Washing Purification Purification Work-up->Purification Recrystallization or Chromatography This compound This compound Purification->this compound

Caption: A general workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of GSK-3β Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted therapeutics. One important target is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase that is a key regulator in numerous cellular processes.[4][5][6] Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and some cancers.[4][7]

In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, one of the hallmarks of the disease.[4][7] It also plays a role in the production of amyloid-β peptides, which form amyloid plaques.[7][8] Therefore, the development of potent and selective GSK-3β inhibitors is a promising therapeutic strategy.

The reactive bromomethyl group of this compound allows for its facile incorporation into various molecular scaffolds, such as aminopyrimidines, to generate potent GSK-3β inhibitors.[9]

Experimental Protocol: Synthesis of an Aminopyrimidine-based GSK-3β Inhibitor (General Procedure)

This protocol outlines a general synthetic route for the preparation of a potential GSK-3β inhibitor using this compound. This is a representative example of a nucleophilic substitution reaction.

Materials:

  • This compound

  • A suitable aminopyrimidine derivative (e.g., 2-amino-4,6-dimethylpyrimidine)

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of the aminopyrimidine derivative (1 equivalent) and the base (1.5-2 equivalents) in the chosen solvent, add a solution of this compound (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired aminopyrimidine-based GSK-3β inhibitor.

G Synthesis of a Potential GSK-3β Inhibitor This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Aminopyrimidine Aminopyrimidine Aminopyrimidine->Nucleophilic Substitution Base Base Base->Nucleophilic Substitution Solvent Solvent Solvent->Nucleophilic Substitution Inhibitor Inhibitor Nucleophilic Substitution->Inhibitor

Caption: A logical relationship for the synthesis of a GSK-3β inhibitor.

Signaling Pathway Implication: The Wnt/β-catenin Pathway

GSK-3β is a key component of the canonical Wnt signaling pathway.[10][11][12][13] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[10][11] When a Wnt ligand binds to its receptor, GSK-3β is inhibited.[10] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and survival.[10][11] Inhibitors of GSK-3β, therefore, can mimic the Wnt signal and lead to the stabilization of β-catenin. This mechanism is relevant in various therapeutic areas, including regenerative medicine and oncology.

Wnt_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibitor GSK3b_off GSK-3β Active beta_catenin_off β-catenin GSK3b_off->beta_catenin_off Phosphorylates degradation Degradation beta_catenin_off->degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor GSK3b_on GSK-3β Inactive Receptor->GSK3b_on Inhibits beta_catenin_on β-catenin Accumulates nucleus Nucleus beta_catenin_on->nucleus Translocates transcription Gene Transcription nucleus->transcription Inhibitor GSK-3β Inhibitor (derived from this compound) Inhibitor->GSK3b_on Inhibits

References

An In-depth Technical Guide on the Electrophilicity of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-4-fluorobenzonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its chemical architecture, featuring a reactive bromomethyl group and an electron-deficient aromatic ring, renders it a potent electrophile. This guide provides a comprehensive analysis of the electrophilic character of this compound, detailing its reactivity profile, and offering detailed experimental protocols for its application in the synthesis of novel chemical entities. The strategic placement of a fluorine atom and a nitrile group on the benzene ring significantly modulates the reactivity of the benzylic bromide, making it a valuable building block for the construction of complex molecular scaffolds, including targeted covalent inhibitors.

Introduction

The inherent reactivity of benzyl bromides has long been harnessed in organic synthesis for the introduction of benzylic moieties. The electrophilicity of the benzylic carbon, susceptible to attack by a wide range of nucleophiles, makes these compounds valuable intermediates. In the case of this compound, the electrophilic nature of the benzylic carbon is further amplified by the electronic properties of the substituents on the aromatic ring. The strongly electron-withdrawing nitrile (-CN) group and the moderately electron-withdrawing fluorine (-F) atom work in concert to decrease the electron density of the benzene ring and, through inductive effects, of the benzylic carbon. This heightened electrophilicity makes this compound a highly reactive and versatile reagent for the synthesis of a diverse array of functionalized molecules.

Core Concepts: Understanding the Electrophilicity

The electrophilicity of this compound is primarily centered on the sp³-hybridized carbon of the bromomethyl group. This carbon is attached to a bromine atom, a good leaving group, and is also influenced by the electron-withdrawing environment of the substituted benzene ring.

Key Factors Influencing Electrophilicity:

  • Inductive Effect: The electronegative fluorine and nitrile substituents pull electron density away from the aromatic ring and, consequently, from the benzylic carbon. This creates a more pronounced partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

  • Leaving Group Ability: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, facilitating nucleophilic substitution reactions.

  • Reaction Mechanism: Reactions involving the benzylic carbon of this compound typically proceed via an Sₙ2 mechanism, especially with good nucleophiles. In this mechanism, the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs in a single, concerted step. The transition state is stabilized by the electron-withdrawing groups on the aromatic ring.

Reactivity Profile and Synthetic Applications

The enhanced electrophilicity of this compound allows it to react with a wide variety of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. This versatility makes it a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

Nucleophile ClassRepresentative NucleophileProduct TypePotential Applications
AminesPrimary & Secondary AminesSubstituted BenzylaminesPharmaceutical intermediates, building blocks for heterocyclic synthesis.
ThiolsThiols, ThiophenolsThioethersCovalent inhibitors, materials science.
AzidesSodium AzideBenzyl AzidesPrecursors for triazoles (via click chemistry), synthesis of amines.
CarboxylatesCarboxylic Acid SaltsBenzyl EstersProdrugs, fine chemicals.
CyanidesSodium CyanideSubstituted AcetonitrilesChain extension, synthesis of carboxylic acids and amines.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions that can be performed with this compound. These are based on established methodologies for similar benzyl bromides and should be adapted and optimized for specific substrates and scales.

Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: Synthesis of N-Benzyl-N-methyl-4-fluoro-3-cyanobenzylamine

Reaction: this compound + N-methylaniline → N-Benzyl-N-methyl-4-fluoro-3-cyanobenzylamine

Materials:

  • This compound

  • N-methylaniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-methylaniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 4-Fluoro-3-cyanobenzyl Phenyl Sulfide

Reaction: this compound + Sodium thiophenoxide → 4-Fluoro-3-cyanobenzyl Phenyl Sulfide

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium thiophenoxide by dissolving thiophenol (1.1 eq) in a solution of sodium hydroxide (1.1 eq) in ethanol.

  • To a solution of this compound (1.0 eq) in ethanol, add the freshly prepared sodium thiophenoxide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thioether.

Application in Drug Discovery: A Potential Covalent Modifier

The high electrophilicity of this compound makes it an attractive scaffold for the design of targeted covalent inhibitors (TCIs). TCIs are a class of drugs that form a permanent covalent bond with their biological target, often leading to enhanced potency and duration of action.

The benzylic carbon of this compound can act as a "warhead," reacting with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein. The substituted benzonitrile moiety can be tailored to provide non-covalent binding affinity and selectivity for the target protein.

Covalent_Inhibition_Pathway Inhibitor This compound Derivative NonCovalent Non-covalent Complex Formation Inhibitor->NonCovalent Reversible Binding Protein Target Protein (with Nucleophilic Residue) Protein->NonCovalent Covalent Covalent Adduct (Inhibited Protein) NonCovalent->Covalent Irreversible Covalent Bond Formation

Caption: Covalent inhibition pathway of a targeted inhibitor.

The workflow for developing a TCI based on this scaffold would involve iterative cycles of design, synthesis, and biological evaluation to optimize both the non-covalent binding affinity and the covalent reactivity.

TCI_Development_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Design Computational Design Synthesis Synthesis of Analogs Design->Synthesis Binding Binding Affinity Assay Synthesis->Binding Activity Enzymatic/Cellular Activity Binding->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR SAR->Design Iterative Optimization

Caption: Workflow for targeted covalent inhibitor development.

Conclusion

This compound is a highly electrophilic building block with significant potential in organic synthesis and medicinal chemistry. The electron-withdrawing substituents on the aromatic ring enhance the reactivity of the benzylic bromide, enabling efficient reactions with a wide range of nucleophiles. Its utility as a scaffold for the development of targeted covalent inhibitors highlights its importance for researchers and drug development professionals. The provided protocols offer a starting point for the exploration of its rich chemistry and application in the synthesis of novel and biologically active compounds. Further quantitative studies on its reaction kinetics and computational analysis of its electronic properties would be valuable to fully elucidate its electrophilic character.

An In-depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)-4-fluorobenzonitrile, a key building block in pharmaceutical and materials science research. Proper handling and storage of this reactive compound are critical to ensure its integrity and obtain reliable results in experimental procedures.

Core Stability Profile

This compound is a solid, crystalline substance that is generally stable under recommended storage conditions. However, its reactivity, largely attributed to the bromomethyl group, makes it susceptible to degradation under adverse conditions. Key sensitivities include moisture, light, and elevated temperatures.

Incompatible Materials and Conditions

To maintain the compound's purity and prevent degradation, it is crucial to avoid contact with the substances and conditions listed in the table below.[1][2] The presence of these materials can lead to chemical reactions that consume the desired product and generate impurities.

Incompatible AgentPotential Consequence
Moisture/Water Hydrolysis of the bromomethyl group, potentially leading to the formation of the corresponding alcohol and hydrobromic acid.[1]
Light Potential for photolytic decomposition, a common degradation pathway for brominated organic compounds.[2]
Acids & Strong Bases Can catalyze degradation reactions.[2]
Alcohols & Amines Nucleophilic substitution reactions with the bromomethyl group.[1]
Metals Potential for catalytic degradation.[1]

Recommended Storage and Handling

Adherence to proper storage and handling protocols is paramount for preserving the quality of this compound. The following table summarizes the recommended conditions based on available safety data sheets and product information.

ParameterRecommendation
Temperature Store in a cool environment. Refrigeration at 2-8°C or storage in a cool, dark place at <15°C is recommended.[3][4]
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere if possible.[3][5]
Container Keep in a tightly sealed, light-resistant container.[5]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[1][5]

Potential Degradation Pathways

In the event of a fire, thermal decomposition of this compound can produce hazardous gases, including:

  • Nitrogen oxides (NOx)[1][2]

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[1][2]

  • Hydrogen fluoride (HF)[2]

  • Hydrogen bromide (HBr)[2]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a chemical compound would involve the following:

  • Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperature, high humidity, strong acidic or basic solutions, and intense light.

  • Purity Analysis: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the purity of the compound over time under various storage conditions.

  • Impurity Identification: Employing techniques like Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify any degradation products.

Logical Workflow for Ensuring Stability

The following diagram illustrates the logical workflow for the proper handling and storage of this compound to ensure its stability and minimize degradation.

G cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_outcome Outcome Procure Procure from Reputable Supplier Receive Receive and Inspect Container Seal Procure->Receive Store Store in Designated Cool, Dry, Dark, and Well-Ventilated Area (2-8°C Recommended) Receive->Store Inert Store Under Inert Atmosphere (e.g., Argon, Nitrogen) Store->Inert Optional, for enhanced stability Handle Handle in a Fume Hood Store->Handle Dispense Dispense Required Amount Handle->Dispense Reseal Immediately and Tightly Reseal Container Dispense->Reseal Reseal->Store Return to Storage Stable Maintained Compound Stability Reseal->Stable

References

A Technical Guide to the Solubility of 3-(Bromomethyl)-4-fluorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding Solubility in Organic Solvents

The solubility of a solid compound in a solvent is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For a substituted aromatic compound like 3-(Bromomethyl)-4-fluorobenzonitrile, its polarity, potential for hydrogen bonding, and molecular size will dictate its solubility in various organic solvents.

While specific quantitative data is not available, a general understanding of its structure suggests it would be more soluble in polar aprotic and some polar protic solvents due to the presence of the nitrile and fluorinated benzene ring.

To aid in the selection of appropriate solvents for solubility determination and for use in reactions, the following table summarizes the properties of common organic solvents.

Table 1: Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
AcetoneC₃H₆O560.79120.7
AcetonitrileC₂H₃N820.78637.5
DichloromethaneCH₂Cl₂401.339.1
Diethyl EtherC₄H₁₀O34.60.7134.3
Dimethylformamide (DMF)C₃H₇NO1530.94436.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10046.7
EthanolC₂H₅OH780.78924.5
Ethyl AcetateC₄H₈O₂770.9026.0
HexaneC₆H₁₄690.6551.9
MethanolCH₃OH650.79232.7
Tetrahydrofuran (THF)C₄H₈O660.8897.5
TolueneC₇H₈1110.8672.4

Experimental Protocols for Solubility Determination

The absence of published quantitative solubility data for this compound necessitates experimental determination. Below are two standard methodologies that can be employed.

Gravimetric Method

This classical and straightforward method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • After equilibration, allow the solution to stand undisturbed for several hours to let the excess solid settle.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred.

    • Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent to avoid spattering.

    • Once the solvent is completely removed, place the container with the residue in a desiccator to cool to room temperature.

    • Weigh the container with the dry solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)

UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range, which is the case for aromatic compounds like this compound.[1] It relies on the Beer-Lambert law, which relates absorbance to concentration.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

  • Sample Analysis:

    • Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Application in Synthesis: A Logical Workflow

This compound is a valuable building block in organic synthesis, primarily due to the reactive bromomethyl group which readily participates in nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of more complex molecules, including pharmaceutical intermediates.

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using this compound.

G cluster_start start Starting Materials reactant1 3-(Bromomethyl)-4- fluorobenzonitrile reactant2 Nucleophile (Nu-H or Nu-) reaction_step Reaction (e.g., Nucleophilic Substitution) reactant1->reaction_step reactant2->reaction_step workup Aqueous Work-up & Extraction reaction_step->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification product Substituted Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis Isolated Product final_product Final Product analysis->final_product

References

In-Depth Technical Guide: Hazards Associated with 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) from the supplier and follow all applicable local, state, and federal regulations for handling hazardous materials.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Bromomethyl)-4-fluorobenzonitrile is presented in Table 1. These values are primarily predicted and should be used as a guide.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 856935-35-8[2][3]
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.03 g/mol [2][3]
Appearance Off-white powder[4]
Density (Predicted) 1.59 ± 0.1 g/cm³[4]
Boiling Point (Predicted) 274.389 °C at 760 mmHg[3]
Flash Point (Predicted) 119.747 °C[3]
Refractive Index (Predicted) 1.564[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Note: There is some variability in the classification between suppliers. The more severe classification (e.g., Skin Corrosion Category 1B) should be considered for risk assessment purposes.

Signal Word: Danger or Warning[3]

Hazard Pictograms:

corrosive health hazard exclamation mark

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are summaries of standard OECD guidelines that would be used to determine its toxicological profile.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[5][6][7]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Fasting: Animals are fasted overnight before dosing.

  • Dose Administration: A single oral dose of the substance is administered. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. If no prior information is available, a starting dose of 300 mg/kg is often recommended.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the test on a small group of animals (typically 3) determines the next step:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Classification: The substance is classified based on the dose levels at which mortality is observed.

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose_3_animals Dose 3 animals start->dose_3_animals observe Observe for 14 days (Mortality & Clinical Signs) dose_3_animals->observe decision Mortality Observed? observe->decision stop_classify Stop and Classify decision->stop_classify Yes test_higher_dose Test at Higher Dose Level decision->test_higher_dose No test_lower_dose Test at Lower Dose Level test_lower_dose->dose_3_animals test_higher_dose->dose_3_animals

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause localized skin irritation or corrosion.[8][9][10]

Methodology:

  • Animal Selection: Albino rabbits are the preferred species.

  • Preparation: A small area of the animal's back is clipped free of fur.

  • Dose Application: A 0.5 g dose of the solid substance (moistened with a small amount of water) is applied to a small area of the skin (approx. 6 cm²) and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.

  • Scoring: The severity of the skin reactions is graded, and the substance is classified based on the scores.

OECD_404_Workflow start Start: Apply 0.5g of substance to rabbit skin expose 4-hour exposure with patch start->expose remove_patch Remove patch and clean area expose->remove_patch observe Observe and score skin reaction at 1, 24, 48, 72 hours, and up to 14 days remove_patch->observe classify Classify based on severity and reversibility of lesions observe->classify

Caption: Workflow for OECD 404 Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline is used to assess the potential of a substance to cause eye irritation or serious eye damage.[1][11][12]

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are used.

  • Dose Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days to assess the reversibility of any effects.

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored. The substance is classified based on the severity and persistence of the eye lesions.

  • Sequential Testing: The test is typically initiated with a single animal. If severe damage is observed, no further testing is needed. If the results are less severe, the test is confirmed with additional animals.

OECD_405_Workflow start Start: Instill substance into one eye of a single rabbit observe Examine eye at 1, 24, 48, 72 hours start->observe decision Severe Damage or Irreversible Effect? observe->decision stop_classify Stop and Classify as Corrosive decision->stop_classify Yes confirm Confirm with up to 2 additional animals decision->confirm No observe_confirm Observe and score all animals for up to 21 days confirm->observe_confirm final_classify Final Classification observe_confirm->final_classify Safe_Handling_Workflow start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle Substance (Avoid dust, use proper tools) fume_hood->handle storage Store in cool, dry, ventilated area (2-8°C) handle->storage spill Spill Occurs handle->spill end End of Procedure storage->end spill->storage No spill_procedure Follow Spill Procedure spill->spill_procedure Yes decontaminate Decontaminate & Dispose of Waste spill_procedure->decontaminate decontaminate->handle

References

Navigating the Proteome with Precision: A Technical Guide to 3-(Bromomethyl)-4-fluorobenzonitrile for Covalent Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of Covalent Chemoproteomics and the Role of Electrophilic Probes

In the intricate landscape of cellular biology, understanding the function and regulation of proteins is paramount. Chemoproteomics has emerged as a powerful discipline that utilizes small molecule probes to interrogate protein function directly in their native environment. A particularly potent strategy within this field is the use of covalent probes, which form stable, irreversible bonds with their protein targets. This approach offers distinct advantages, including the ability to capture low-affinity interactions and provide a durable signal for downstream analysis.

At the heart of covalent chemoproteomics lies the design of reactive chemical probes. Among the most targeted nucleophilic residues in the proteome is cysteine, owing to the high reactivity of its thiol side chain. This guide focuses on a versatile and reactive electrophilic probe, 3-(Bromomethyl)-4-fluorobenzonitrile , and its application in proteomics research. This technical document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, mechanism of action, and practical application in state-of-the-art proteomics workflows for target identification and validation.

Chemical Profile and Reactivity of this compound

This compound is a fluorinated aryl nitrile compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol .[1] Its utility as a covalent probe stems from the presence of a highly reactive bromomethyl group attached to a fluorobenzonitrile scaffold.

PropertyValueReference
CAS Number 856935-35-8[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance White to yellow to orange powder/crystal[2]
Melting Point 75 - 79 °C[2]

The key to its function lies in the electrophilic nature of the benzylic carbon in the bromomethyl group. This carbon is susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism , where the sulfur atom of the cysteine thiolate attacks the benzylic carbon, displacing the bromide ion and forming a stable thioether bond.

The fluorobenzonitrile moiety, while not directly participating in the covalent linkage, plays a crucial role in modulating the reactivity and properties of the probe. The electron-withdrawing nature of the fluorine and nitrile groups enhances the electrophilicity of the benzylic carbon, thereby increasing its reactivity towards nucleophilic cysteine residues. Furthermore, this aromatic scaffold provides a framework for potential future modifications, such as the attachment of reporter tags (e.g., biotin, fluorophores) or bio-orthogonal handles for more complex experimental designs.[2][3]

Mechanism of Covalent Labeling of Cysteine Residues

The covalent modification of proteins by this compound is a targeted process that leverages the inherent nucleophilicity of cysteine residues. The overall mechanism can be visualized as follows:

Covalent Labeling Mechanism cluster_0 Protein with Nucleophilic Cysteine cluster_1 Covalent Probe cluster_2 Covalently Modified Protein Protein_Cys Protein-SH (Cysteine Residue) Transition_State Sₙ2 Transition State Protein_Cys->Transition_State Nucleophilic Attack Probe 3-(Bromomethyl)-4- fluorobenzonitrile Probe->Transition_State Labeled_Protein Protein-S-CH₂-Ar (Stable Thioether Bond) Transition_State->Labeled_Protein Bromide Departure Bromide Br⁻ Transition_State->Bromide caption Mechanism of Cysteine Labeling Chemoproteomics Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis Labeling 3. Protein Labeling with This compound Lysis->Labeling Enrichment 4. Competitive Labeling & Enrichment (IA-DTB & Streptavidin) Labeling->Enrichment Digestion 5. Tryptic Digestion Enrichment->Digestion LCMS 6. LC-MS/MS Analysis Digestion->LCMS Data_Analysis 7. Data Analysis & Target Identification LCMS->Data_Analysis caption Chemoproteomics Workflow

References

The Strategic Role of Fluorine in 3-(Bromomethyl)-4-fluorobenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-fluorobenzonitrile is a versatile building block in medicinal chemistry, embodying several key features that are highly sought after in the design of novel therapeutics. The strategic incorporation of a fluorine atom, alongside the reactive bromomethyl and cyano functionalities, provides a powerful platform for the synthesis of complex molecular architectures with tailored pharmacological profiles. This technical guide delves into the multifaceted role of the fluorine atom in this molecule, exploring its influence on physicochemical properties, reactivity, and metabolic stability. While specific experimental data and biological applications for this compound are not extensively documented in publicly available literature, this guide will draw upon established principles of medicinal chemistry and data from closely related analogues to provide a comprehensive overview of its potential in drug discovery.

Physicochemical Impact of Fluorine

The introduction of a fluorine atom onto the benzene ring of this compound has profound effects on its electronic and physical properties. Fluorine is the most electronegative element, and its presence significantly alters the molecule's characteristics, which can be leveraged to fine-tune drug-like properties.

Table 1: Comparison of Physicochemical Properties of a Fluorinated vs. Non-Fluorinated Benzonitrile Analogue

Property4-Bromobenzonitrile3-Bromo-4-fluorobenzonitrile
Molecular Weight 182.02 g/mol 200.01 g/mol
Calculated LogP 2.62.4
Polar Surface Area 23.8 Ų23.8 Ų

Note: Data for 3-Bromo-4-fluorobenzonitrile is used as a proxy to illustrate the effect of fluorine, as specific experimental data for this compound is limited.

The fluorine atom's strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which in turn can affect a drug candidate's pharmacokinetic profile, including absorption and distribution. Furthermore, the C-F bond can participate in favorable interactions with biological targets, potentially enhancing binding affinity.

Modulation of Reactivity and Synthetic Utility

The fluorine atom in this compound plays a crucial role in modulating the reactivity of the adjacent functional groups, primarily the bromomethyl group. This benzyl bromide moiety is a key electrophilic handle for introducing the fluorobenzonitrile scaffold into a target molecule through nucleophilic substitution reactions.

The Inductive Effect of Fluorine

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This electronic pull can influence the reactivity of the benzylic position. While typically electron-withdrawing groups can destabilize a developing positive charge in an SN1-type reaction, they can enhance the electrophilicity of the benzylic carbon in an SN2-type reaction, making it more susceptible to attack by nucleophiles.

G This compound This compound SN2 Transition State SN2 Transition State This compound->SN2 Transition State Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN2 Transition State Product Product SN2 Transition State->Product Leaving Group (Br-) Leaving Group (Br-) SN2 Transition State->Leaving Group (Br-)

Caption: General workflow of an SN2 reaction involving this compound.

The presence of the fluorine atom can thus fine-tune the reactivity of the bromomethyl group, allowing for controlled and efficient coupling with a variety of nucleophiles such as amines, thiols, and alcohols, which are common functionalities in drug molecules.

Role in Metabolic Stability

A significant advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage.

Metabolic oxidation, often mediated by cytochrome P450 enzymes, is a major pathway for drug clearance. A common site of oxidation is a benzylic C-H bond. By replacing a hydrogen atom with fluorine at the 4-position of the benzonitrile ring, this potential metabolic "soft spot" is effectively blocked. This can lead to a longer in vivo half-life of the drug, potentially reducing the required dose and frequency of administration.

G cluster_0 Metabolic Pathway of a Non-Fluorinated Analogue cluster_1 Metabolic Pathway of a Fluorinated Analogue Parent_Molecule Benzylic C-H Metabolic_Oxidation Cytochrome P450 Parent_Molecule->Metabolic_Oxidation Metabolite Hydroxylated Metabolite Metabolic_Oxidation->Metabolite Fluorinated_Parent Benzylic C-F Blocked_Oxidation Metabolic Resistance Fluorinated_Parent->Blocked_Oxidation Blocked

Caption: Impact of fluorine on metabolic stability at the benzylic position.

Experimental Protocols

While specific experimental protocols for reactions involving this compound are not readily found in the literature, the following are representative procedures for key transformations of analogous bromo-fluoro-aromatic compounds. These protocols can serve as a starting point for the synthetic manipulation of the title compound.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Fluoro-Aromatic Compound

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom on a related compound, 3-bromo-4-fluorobenzonitrile, can be effectively coupled with various boronic acids.

Materials:

  • 3-Bromo-4-fluorobenzonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 3-bromo-4-fluorobenzonitrile, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

G Start Combine Reactants: - Bromo-fluoro-aromatic - Boronic acid - Catalyst & Base Degas Degas with Inert Gas Start->Degas Heat Heat and Stir Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Extract, and Wash Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The fluorine atom in this compound is a strategic element that imparts a range of beneficial properties for drug discovery. It modulates the molecule's physicochemical characteristics, fine-tunes the reactivity of the synthetically crucial bromomethyl group, and can enhance metabolic stability by blocking potential sites of oxidation. While this technical guide provides a framework for understanding the importance of this fluorinated building block, further experimental investigation is warranted to fully elucidate its reactivity and potential in the synthesis of novel therapeutic agents. The principles outlined herein, supported by data from analogous compounds, underscore the continued importance of fluorine in modern medicinal chemistry.

Methodological & Application

synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile from 4-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the benzylic bromination of 4-fluoro-3-methylbenzonitrile using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method, a variation of the Wohl-Ziegler reaction, offers an efficient route to the desired product. This application note includes a step-by-step experimental protocol, tables of quantitative data for the starting material and the product, and a visual representation of the experimental workflow.

Introduction

4-Fluoro-3-methylbenzonitrile is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity. The conversion of the methyl group to a bromomethyl group introduces a reactive handle for further synthetic transformations, making this compound a key intermediate for the construction of more complex molecules. The Wohl-Ziegler reaction is a well-established method for the selective benzylic bromination of alkylarenes, offering a reliable and effective synthetic strategy.[1]

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product
Property4-Fluoro-3-methylbenzonitrileThis compound
CAS Number 185147-08-4856935-35-8
Molecular Formula C₈H₆FNC₈H₅BrFN
Molecular Weight 135.14 g/mol 214.03 g/mol
Appearance SolidWhite to yellow to orange powder to crystal
Melting Point Not available75 - 79 °C
Purity ≥97%≥98% (GC)
Table 2: Quantitative Data for the Synthesis
ParameterValue
Starting Material 4-Fluoro-3-methylbenzonitrile
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
Reaction Time ~8 hours
Expected Yield 80-90% (based on similar transformations)
Product This compound

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the Wohl-Ziegler bromination of a similar substrate, 4-methylbenzonitrile.

Materials:

  • 4-Fluoro-3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (Note: CCl₄ is toxic and ozone-depleting; acetonitrile can be used as a safer alternative solvent)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4-fluoro-3-methylbenzonitrile (1.0 eq) in dry carbon tetrachloride (or acetonitrile), add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN.

  • Reflux the reaction mixture for approximately 8 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to track the consumption of the starting material.

  • After completion of the reaction (indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • The succinimide byproduct, which is insoluble in carbon tetrachloride, will precipitate. Filter the mixture to remove the succinimide.

  • Wash the filtrate with a 10% sodium carbonate solution followed by water to remove any remaining succinimide and acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start Start Reagents Mix 4-fluoro-3-methylbenzonitrile, NBS, and AIBN in solvent Start->Reagents Reflux Reflux for 8h Reagents->Reflux Cool Cool to RT Reflux->Cool Filter Filter to remove succinimide Cool->Filter Wash Wash with Na₂CO₃ and Water Filter->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify End 3-(Bromomethyl)-4- fluorobenzonitrile Purify->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the N-Bromosuccinimide (NBS) Bromination of 4-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the benzylic bromination of 4-fluoro-3-methylbenzonitrile using N-bromosuccinimide (NBS). The resulting product, 3-(bromomethyl)-4-fluorobenzonitrile, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This protocol outlines the reaction mechanism, experimental setup, reaction conditions, and purification methods. Quantitative data from analogous reactions are presented to provide an expected range for reaction parameters and yields.

Introduction

Benzylic bromination is a crucial transformation in organic synthesis, providing a versatile handle for further functionalization. The use of N-bromosuccinimide (NBS) as a reagent for this purpose is well-established, offering a reliable and selective method for introducing a bromine atom at the benzylic position of toluene derivatives.[1][2] This reaction proceeds via a free-radical chain mechanism, which is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[1][3] The resulting benzyl bromides are important building blocks in the pharmaceutical and agrochemical industries due to their reactivity in nucleophilic substitution and cross-coupling reactions.[4][5]

The substrate, 4-fluoro-3-methylbenzonitrile, is a useful starting material in the development of various biologically active molecules.[6] The selective bromination of its methyl group provides this compound, a key intermediate for the synthesis of more complex molecular architectures.

Reaction and Mechanism

The N-bromosuccinimide (NBS) bromination of 4-fluoro-3-methylbenzonitrile is a free-radical chain reaction known as the Wohl-Ziegler reaction. The generally accepted mechanism involves three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, upon heating or UV irradiation. This generates initiator radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-fluoro-3-methylbenzonitrile. This step is favored due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of NBS (or Br2 generated in situ) to form the desired product, this compound, and regenerates a bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Experimental Data

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
4-MethylbenzonitrileNBS, AIBNCCl4Reflux, 8 h90[6]
Substituted TolueneNBS, AIBNCCl4Reflux, 12 h42
Substituted TolueneNBS, Benzoyl PeroxideCCl4Microwave, 130°C, 15 min41
Substituted TolueneNBS, Benzoyl PeroxideCCl4Reflux, 4 h100

Experimental Protocol

This protocol is based on established procedures for benzylic bromination of substituted toluenes using NBS and a radical initiator.

Materials:

  • 4-Fluoro-3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4) or Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Saturated aqueous sodium thiosulfate solution (Na2S2O3)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-3-methylbenzonitrile (1.0 eq.) in anhydrous carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (e.g., 0.05 eq.) or benzoyl peroxide to the solution.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any unreacted NBS), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-fluoro-3-methylbenzonitrile in Solvent add_reagents Add NBS and Radical Initiator start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter wash Aqueous Washes filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product Pure 3-(bromomethyl)- 4-fluorobenzonitrile purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination initiator Radical Initiator (e.g., AIBN) initiator_rad Initiator Radicals initiator->initiator_rad Heat/Light br_rad Bromine Radical (Br•) initiator_rad->br_rad + NBS benzyl_rad Benzylic Radical br_rad->benzyl_rad + Substrate, - HBr termination Radical Combination br_rad->termination substrate 4-Fluoro-3-methyl- benzonitrile product 3-(Bromomethyl)-4-fluoro- benzonitrile benzyl_rad->product + NBS benzyl_rad->termination product->br_rad regenerates

References

Application Notes and Protocols: Synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established methods for the radical bromination of substituted toluenes.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the presence of three key functional groups: a reactive bromomethyl group, a cyano moiety, and a fluorine atom on the aromatic ring. The bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of various functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

The synthesis of this compound is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, 4-fluoro-3-methylbenzonitrile. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction Scheme

The synthesis proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen from the methyl group of 4-fluoro-3-methylbenzonitrile. The resulting benzylic radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

reaction_scheme start reactant 4-Fluoro-3-methylbenzonitrile product This compound reactant->product reagents NBS, AIBN Solvent, Heat

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound, based on analogous reactions.[1]

ParameterValue
Reactant 4-Fluoro-3-methylbenzonitrile
Brominating Agent N-Bromosuccinimide (NBS)
Radical Initiator Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride (CCl₄) or Acetonitrile
Reaction Temperature Reflux (approx. 77-82 °C)
Reaction Time 4-8 hours
Molar Ratio (Reactant:NBS:AIBN) 1 : 1.1 : 0.05
Expected Yield 80-90%

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 4-(bromomethyl)benzonitrile.[1]

Materials:

  • 4-Fluoro-3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-3-methylbenzonitrile (1.0 equivalent) in the chosen solvent (e.g., CCl₄ or acetonitrile).

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours. The disappearance of the starting material and the formation of a new, less polar spot (the product) and succinimide (a polar byproduct) will be observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the reaction mixture to remove the precipitated succinimide. Wash the filter cake with a small amount of the cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G start Start dissolve Dissolve 4-fluoro-3-methylbenzonitrile in solvent start->dissolve add_reagents Add NBS and AIBN dissolve->add_reagents reflux Heat to reflux (4-8 hours) add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter to remove succinimide cool->filter concentrate Concentrate filtrate (Rotary Evaporation) filter->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • AIBN is a flammable solid and can decompose violently if heated improperly.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. If possible, substitute with a safer alternative like acetonitrile.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) before use.

References

Purification of 3-(Bromomethyl)-4-fluorobenzonitrile by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-(Bromomethyl)-4-fluorobenzonitrile via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The protocol is designed to enhance the purity of the compound, making it suitable for subsequent synthetic steps where high-purity starting materials are crucial.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The presence of the reactive bromomethyl group, the cyano moiety, and the fluorine atom allows for a diverse range of chemical transformations. Impurities in this starting material can lead to side reactions, lower yields, and complications in the purification of downstream products. Recrystallization is a robust and scalable method for purifying solid organic compounds, making it an ideal technique for this purpose. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.

Data Summary

The following table summarizes hypothetical quantitative data for the purification of this compound by recrystallization, illustrating the effectiveness of the described protocol.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light yellow powderWhite crystalline solid
Purity (by HPLC) 95.0%≥ 99.5%
Yield N/A85-95%
Melting Point 78-82 °C83-85 °C

Experimental Protocol: Recrystallization of this compound

This protocol is based on general principles of recrystallization for similar benzonitrile derivatives. The ideal solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a mixed solvent system of ethyl acetate and hexane is proposed.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc), reagent grade

  • n-Hexane, reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection and Preparation:

    • Prepare a solvent mixture of ethyl acetate and n-hexane. A starting ratio of 1:3 (v/v) is recommended.

    • Perform small-scale solubility tests to optimize the solvent ratio if necessary. The ideal solvent system will fully dissolve the crude product when hot but will result in low solubility when cooled.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the pre-mixed solvent system in small portions while gently heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent mixture until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the activated charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Cover the mouth of the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, crystal formation should be observed.

  • Maximizing Yield:

    • To maximize the yield of the purified product, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the compound.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the collected crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any remaining solvent.

    • Determine the melting point and purity (e.g., by HPLC or GC) of the recrystallized product and calculate the yield.

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_analysis Analysis Crude Crude 3-(Bromomethyl)- 4-fluorobenzonitrile Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Solvent Select Solvent System (e.g., EtOAc/Hexane) Solvent->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct Analysis Purity & Yield Determination PureProduct->Analysis

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions Start Start Recrystallization Problem Problem Occurs? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Purification Problem->Success No Sol1 Scratch flask / Seed crystal NoCrystals->Sol1 Sol3 Evaporate some solvent NoCrystals->Sol3 Sol2 Add more polar solvent / Reheat OilingOut->Sol2 Sol4 Check solvent volume / Cooling time LowYield->Sol4

Caption: Troubleshooting guide for the recrystallization process.

Application Note: A Step-by-Step Guide to the Purification of 3-(Bromomethyl)-4-fluorobenzonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the purification of 3-(Bromomethyl)-4-fluorobenzonitrile using column chromatography.

Foreword

In the landscape of modern synthetic chemistry, the purity of starting materials and intermediates is not merely a matter of academic rigor but a critical determinant of reaction yield, reproducibility, and the viability of a synthetic route. This compound is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds, valued for its trifunctional nature. However, its synthesis often results in a crude mixture containing unreacted starting materials and over-brominated side products. This application note provides a comprehensive, field-tested protocol for the purification of this compound using flash column chromatography, moving beyond a simple list of steps to explain the underlying chemical principles that govern this separation.

Understanding the Molecule and the Purification Challenge

This compound (Molecular Formula: C₈H₅BrFN, Molecular Weight: 214.04 g/mol ) is a moderately polar aromatic compound.[1] The purification challenge lies in separating it from structurally similar compounds:

  • Starting Material (e.g., 3-methyl-4-fluorobenzonitrile): Less polar than the product due to the absence of the electronegative bromine atom.

  • Over-brominated side products (e.g., 3-(dibromomethyl)-4-fluorobenzonitrile): More polar than the product due to the presence of an additional bromine atom.

The principle of normal-phase column chromatography is ideally suited for this separation. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[2][3] Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus elute from the column more slowly. The elution order will therefore be: Starting Material > Product > Over-brominated side products.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[4][5][6] It is also a lachrymator, meaning it can cause tearing.

Mandatory Safety Precautions:

  • Engineering Controls: All handling of the crude mixture and the pure compound must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and splash-proof safety goggles.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Method Development: The Role of Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is an indispensable tool for developing a successful column chromatography separation. It allows for the rapid and inexpensive screening of various mobile phase compositions to find the optimal conditions for separation.[7][8] The goal is to find a solvent system that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4.[7] This Rf range typically provides the best balance between resolution and elution time in a column.

Experimental Protocol: TLC Analysis
  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate. Lightly draw a baseline in pencil approximately 1 cm from the bottom.

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the chamber is sealed to maintain a saturated atmosphere.

  • Visualize the Results: Once the solvent front has moved to within 1 cm of the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds like the target molecule will appear as dark spots.

  • Calculate the Rf Value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation: TLC Solvent System Screening
Mobile Phase Composition (Hexane:Ethyl Acetate)Starting Material RfProduct RfOver-brominated Impurity RfAssessment
95:50.550.400.25Good separation, product Rf is slightly high.
90:100.650.500.35Spots are too high, poor separation.
97:3 0.45 0.30 0.15 Optimal for column chromatography.

This is example data. Actual Rf values may vary.

The Purification Protocol: Flash Column Chromatography

Flash chromatography utilizes positive pressure to force the mobile phase through the column, significantly speeding up the purification process compared to traditional gravity chromatography.[9][10]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Find optimal solvent) Pack Pack the Column Crude Crude 3-(Bromomethyl)-4- fluorobenzonitrile Load Load Sample onto Column Crude->Load Slurry Prepare Silica Gel Slurry Slurry->Pack Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A visual representation of the flash column chromatography workflow.

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is to use 40-60g of silica gel for every 1g of crude mixture).

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 97:3 hexane:ethyl acetate).[12]

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

    • Add a layer of sand to the top of the silica bed to prevent disruption during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. The column should never be allowed to run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the flask that contained the sample with a small amount of the mobile phase and add this to the column to ensure all of the sample is transferred.

    • Drain the solvent until the sample is adsorbed onto the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to begin elution.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Continuously monitor the separation by TLC. Spot a small amount from each collected fraction on a TLC plate to track the elution of the different components.

  • Isolation of the Pure Product:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

  • Problem: The compounds are not separating well (poor resolution).

    • Solution: The mobile phase is too polar. Use a less polar solvent system (e.g., increase the proportion of hexane).

  • Problem: The compounds are not moving down the column (low Rf values).

    • Solution: The mobile phase is not polar enough. Use a more polar solvent system (e.g., increase the proportion of ethyl acetate).

  • Problem: The bands are streaking or tailing.

    • Solution: The sample may have been overloaded on the column, or the compound may be slightly acidic or basic. Ensure the sample is dissolved in a minimal amount of solvent before loading.

References

nucleophilic substitution reactions with 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Nucleophilic Substitution Reactions with 3-(Bromomethyl)-4-fluorobenzonitrile

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, this compound has emerged as a highly valuable and versatile building block. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where the precise construction of complex molecular architectures is paramount.[1][2] The strategic placement of a reactive bromomethyl group, an electron-withdrawing nitrile function, and a fluorine atom on the benzene ring makes this compound an ideal substrate for a wide array of chemical transformations.

The core of its synthetic utility lies in the reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions.[3] This allows for the facile introduction of diverse functional groups, enabling chemists to generate extensive libraries of novel compounds for applications ranging from the development of targeted pharmaceuticals to the synthesis of advanced polymers and photoinitiators.[2][3] This guide provides an in-depth exploration of the principles, protocols, and practical considerations for leveraging this compound in your research endeavors.

Part 1: Core Principles and Mechanistic Insights

The reactivity of this compound is governed by its status as a primary benzylic halide. Such compounds are highly susceptible to nucleophilic substitution.[4] The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, particularly given the unhindered nature of the primary carbon center.

Electronic Landscape and Reactivity

The reaction rate and pathway are significantly influenced by the electronic effects of the aromatic substituents:

  • Bromomethyl Group (-CH₂Br): This is the reaction's electrophilic center. The carbon-bromine bond is polarized, rendering the benzylic carbon electron-deficient and a prime target for nucleophiles. Bromide is an excellent leaving group, facilitating the substitution process.

  • Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect further increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles.[5]

  • Cyano Group (-CN): The nitrile group is also strongly electron-withdrawing through both induction and resonance. This deactivation of the aromatic ring helps to prevent side reactions such as electrophilic aromatic substitution, focusing the reactivity on the desired benzylic position.

Collectively, these features create a highly activated system for S_N2 reactions, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.

Diagram: The S_N2 Reaction Pathway This diagram illustrates the concerted mechanism of nucleophilic attack on the benzylic carbon of this compound.

Caption: S_N2 mechanism for this compound.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of various derivatives from this compound. They are based on established methodologies for analogous benzylic halides.[6][7] Researchers should perform initial reactions on a small scale to optimize conditions such as temperature, reaction time, and stoichiometry.

General Materials & Equipment:

  • This compound

  • Selected nucleophile (amine, alcohol, thiol, etc.)

  • Anhydrous solvents (DMF, Acetonitrile, DMSO, Ethanol)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Round-bottom flasks, magnetic stirrer, heating mantle/oil bath, reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel) for reaction monitoring

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: Synthesis of Benzyl Ethers via O-Alkylation

This protocol details the reaction with a phenolic nucleophile to form an ether linkage, a common structural motif in pharmaceuticals.

Materials:

  • This compound (1.0 eq)

  • Phenol (e.g., 4-methoxyphenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.

  • Add the phenol and potassium carbonate to the solution.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Once complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Rinse the solid with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and wash with 1M NaOH (to remove excess phenol) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Protocol 2: Synthesis of Benzylamines via N-Alkylation

This protocol describes the reaction with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Piperidine or Benzylamine) (2.2 eq, one eq acts as a base) OR Amine (1.1 eq) and K₂CO₃ (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add the amine to the solution. If using only 1.1 equivalents of the amine, add potassium carbonate as an external base.

  • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive amines.

  • Monitor the reaction by TLC (typically 2-6 hours).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield the target benzylamine.

Protocol 3: Synthesis of Thioethers via S-Alkylation

This protocol details the reaction with a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Caution: NaH reacts violently with water. Perform under a strictly inert atmosphere.

  • To a flame-dried flask under nitrogen, add the thiol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Stir until hydrogen evolution ceases (approx. 30 minutes), indicating the formation of the sodium thiolate.

  • Slowly add a solution of this compound in anhydrous THF to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography to obtain the thioether.

Part 3: Data Presentation and Reaction Summary

The following table provides a comparative overview of typical reaction conditions for nucleophilic substitution on this compound, serving as a quick reference for synthetic planning.

Nucleophile Type Example Nucleophile Typical Base Recommended Solvent Temp. (°C) Typical Time (h) Product Class
Oxygen (Alcohol/Phenol) 4-MethoxyphenolK₂CO₃, Cs₂CO₃Acetonitrile, DMF60 - 804 - 8Ether
Nitrogen (Amine) PiperidineK₂CO₃ or excess amineDMF, Acetonitrile25 - 502 - 6Amine
Sulfur (Thiol) ThiophenolNaH, NaOHTHF, Ethanol0 - 252 - 4Thioether
Carbon (Cyanide) Sodium Cyanide (NaCN)-DMSO, DMF50 - 902 - 4Nitrile
Azide Sodium Azide (NaN₃)-DMF25 - 4012 - 24Azide

Diagram: Workflow for Synthesis & Purification This diagram outlines the general experimental workflow from reaction setup to the isolation of the final pure product.

Workflow A 1. Reagent Setup - Dissolve Substrate in Solvent - Add Base & Nucleophile B 2. Reaction - Heat/Stir as Required - Monitor by TLC A->B C 3. Work-up - Quench Reaction - Liquid-Liquid Extraction B->C D 4. Isolation - Dry Organic Layer - Concentrate via Rotovap C->D E 5. Purification - Column Chromatography D->E F 6. Analysis - NMR, MS, etc. - Pure Product E->F

Caption: General experimental workflow for nucleophilic substitution.

Part 4: Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient temperature or reaction time. Poor quality solvent/reagents.Increase temperature gradually. Extend reaction time. Ensure use of anhydrous solvents and fresh reagents. Consider a more polar aprotic solvent like DMF or DMSO to accelerate S_N2 reactions.
Low Yield Sub-optimal stoichiometry. Side reactions (e.g., elimination). Product loss during work-up.Optimize the nucleophile/base ratio. Use a non-nucleophilic base if applicable. Ensure pH is controlled during extraction to prevent product loss to the aqueous layer.
Multiple Products on TLC Over-alkylation (with primary amines). Impurities in starting material.Use a larger excess of the primary amine to favor mono-alkylation. Purify the starting material if necessary.
Difficulty in Purification Products with similar polarity to starting material. Streaking on TLC plate.Adjust the solvent system for column chromatography. For basic amine products, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape.

Part 5: Critical Safety Considerations

Working with this compound and associated reagents requires strict adherence to safety protocols.

  • This compound: This compound is classified as corrosive and is a lachrymator (causes tearing).[8][9] It can cause severe skin burns and eye damage.[8][10] Always handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact with organic solvents; consider butyl rubber or neoprene), safety goggles, and a flame-retardant lab coat at all times.

  • Reagent Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.

    • Sodium Cyanide (NaCN) & Sodium Azide (NaN₃): Highly toxic. Avoid contact with acids, which can release deadly hydrogen cyanide (HCN) or hydrazoic acid (HN₃) gas.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal. Segregate halogenated and non-halogenated waste streams.

References

Application Notes and Protocols for 3-(Bromomethyl)-4-fluorobenzonitrile as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(bromomethyl)-4-fluorobenzonitrile as a versatile alkylating agent in the synthesis of pharmaceutically relevant compounds, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, quantitative data, and a depiction of the relevant biological signaling pathway are included to facilitate its application in research and drug discovery.

Introduction

This compound is a key building block in medicinal chemistry, valued for its reactive bromomethyl group that readily participates in nucleophilic substitution reactions. The presence of a fluorine atom and a nitrile group on the aromatic ring provides opportunities for further functionalization and can favorably influence the pharmacokinetic properties of the final drug candidates. This reagent is particularly instrumental in the synthesis of PARP inhibitors, a class of targeted cancer therapies.

Application in the Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of analogues of the PARP inhibitor Olaparib. The synthesis involves the initial preparation of a key intermediate, 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is then used to alkylate a piperazine derivative.

Physicochemical Properties and Spectroscopic Data

A summary of the physicochemical properties and spectroscopic data for this compound and a key intermediate in the synthesis of Olaparib analogues is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)MS (m/z)
This compound C8H5BrFN214.0467-717.85 (dd, J=5.5, 2.2 Hz, 1H), 7.69 (ddd, J=8.5, 4.6, 2.2 Hz, 1H), 7.29 (t, J=8.5 Hz, 1H), 4.63 (s, 2H)163.5 (d, J=254 Hz), 134.8 (d, J=8 Hz), 132.2 (d, J=4 Hz), 125.7 (d, J=20 Hz), 116.9 (d, J=22 Hz), 115.8, 30.22230 (CN), 1615, 1505, 1270 (C-F)213, 215 [M, M+2]+
4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one C16H12BrFN2O363.19Not Available12.59 (s, 1H), 8.26 (q, J = 4.0 Hz, 1H), 7.94 (d, J = 8.0 Hz, 1H), 7.89–7.79 (m, 2H), 7.40–7.38 (m, 1H), 7.28–7.24 (m, 1H), 7.08–7.04 (m, 1H), 5.23–5.20 (m, 1H), 4.48 (d, J = 8.0 Hz, 2H), 4.29 (s, 2H)[1]Not AvailableNot Available362, 364 [M, M+2]+

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate and its subsequent use in the preparation of a PARP inhibitor analogue.

Protocol 1: Synthesis of 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one

This protocol describes the synthesis of a key intermediate from this compound.

Materials:

  • 4-(3-(hydroxymethyl)-4-fluorobenzyl)phthalazin-1(2H)-one

  • Phosphorus tribromide (PBr3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 4-(3-(hydroxymethyl)-4-fluorobenzyl)phthalazin-1(2H)-one in DMF and cool the solution to 0°C.[1]

  • Slowly add PBr3 to the solution at 0°C and stir the mixture for 30 minutes.[1]

  • Quench the reaction by the addition of water.[1]

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one.

Protocol 2: Synthesis of an Olaparib Analogue via Alkylation of Piperazine

This protocol details the alkylation of a piperazine derivative with the previously synthesized intermediate.

Materials:

  • 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one

  • 1-(Cyclopropanecarbonyl)piperazine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1-(cyclopropanecarbonyl)piperazine in acetonitrile, add potassium carbonate.

  • Add a solution of 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one in acetonitrile to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by crystallization or column chromatography to yield the final Olaparib analogue.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors, such as Olaparib and its analogues, are a class of targeted therapies that exploit the concept of "synthetic lethality" in cancer cells with deficient DNA repair mechanisms, particularly those with mutations in the BRCA1 or BRCA2 genes.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Repair Base Excision Repair (BER) cluster_Replication Replication Fork cluster_DSB_Repair Double-Strand Break Repair cluster_Inhibition Therapeutic Intervention Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication_Fork_Stall Replication Fork Stall & Double-Strand Break (DSB) PARP1->Replication_Fork_Stall Unrepaired SSB leads to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair HRR Homologous Recombination Repair (HRR) Replication_Fork_Stall->HRR repaired by No_BRCA BRCA1/2 Deficient Replication_Fork_Stall->No_BRCA cannot be repaired in BRCA BRCA1/2 Proficient HRR->BRCA functional in Cell_Survival Cell Survival BRCA->Cell_Survival Apoptosis Apoptosis No_BRCA->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., Olaparib Analogue) PARP_Inhibitor->PARP1 inhibits

In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role. PARP-1 detects DNA damage and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. If these single-strand breaks are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in more lethal double-strand breaks (DSBs).

Cells have a separate pathway, homologous recombination repair (HRR), to mend DSBs, and the proteins BRCA1 and BRCA2 are essential for this process. In cancer cells with BRCA1/2 mutations, the HRR pathway is compromised. When a PARP inhibitor is introduced, it blocks the BER pathway. The accumulation of unrepaired single-strand breaks leads to an increase in DSBs. Since the HRR pathway is also deficient in these cancer cells, they are unable to repair the DSBs, leading to genomic instability and ultimately cell death (apoptosis). This selective killing of cancer cells while sparing normal cells, which have a functional HRR pathway, is the principle of synthetic lethality.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex molecules with significant therapeutic potential. Its utility in the construction of PARP inhibitors highlights its importance in modern drug discovery and development. The provided protocols and data serve as a practical guide for researchers in the field, enabling the efficient synthesis and exploration of novel therapeutics targeting DNA repair pathways in cancer.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-(Bromomethyl)-4-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 3-(bromomethyl)-4-fluorobenzonitrile and its derivatives. This protocol is designed to be a robust starting point for the synthesis of novel biarylmethyl-benzonitrile compounds, which are valuable scaffolds in medicinal chemistry and materials science. The presence of the fluorobenzonitrile moiety offers unique electronic properties and potential for further functionalization, making these compounds attractive targets in drug discovery.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is widely employed in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the requisite boronic acid reagents.[1]

This document outlines the application of the Suzuki coupling to this compound, a benzylic bromide bearing electron-withdrawing fluorine and nitrile groups. These functionalities can influence the reactivity of the substrate, and the provided protocols are based on established methods for the coupling of benzylic halides.[2][3] The electron-withdrawing nature of the substituents on the benzene ring is expected to facilitate the oxidative addition step in the catalytic cycle.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The organoboron compound (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst for the next cycle.[1]

Data Presentation: Key Reaction Parameters

The following tables summarize typical catalysts, ligands, bases, and solvents used in Suzuki coupling reactions of benzylic bromides, which can be adapted for this compound.

Table 1: Commonly Used Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂Triphenylphosphine (PPh₃)1-5A standard, cost-effective choice.[5]
Pd(OAc)₂JohnPhos1-5A bulky, electron-rich phosphine ligand, often effective for challenging couplings.[2]
Pd(OAc)₂SPhos1-5Another bulky phosphine ligand known to enhance reaction rates.[3]
Pd(PPh₃)₄None2-5Can be used directly as the catalyst.
PdCl₂(dppf)·CH₂Cl₂dppf2-3Effective for a broad range of substrates.[3]

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationNotes
K₂CO₃Toluene/Water, Dioxane/Water, DMF2-3 equivalentsA common and effective inorganic base.[2][5]
Cs₂CO₃Dioxane, THF/Water, CPME/Water1.5-3 equivalentsA stronger base, often used for less reactive substrates.[2][3]
K₃PO₄Toluene, Dioxane2-3 equivalentsA non-nucleophilic base suitable for sensitive substrates.
NaHCO₃Ethanol/Water2 equivalentsA mild base, useful when other functional groups are base-sensitive.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction heating and monitoring equipment (e.g., TLC, LC-MS)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (10 mL) and deionized water (2 mL) to the reaction mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Microwave-Assisted Protocol (Alternative):

For accelerated reaction times, microwave irradiation can be employed.

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), potassium carbonate (3.0 mmol, 3.0 eq.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and JohnPhos (0.10 mmol, 10 mol%).[2]

  • Solvent: Add 2 mL of DMF.[2]

  • Reaction: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-60 minutes).[2]

  • Work-up and Purification: Follow the work-up and purification steps as described in the conventional heating protocol.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar'-B(OH)2 Base RedElim Reductive Elimination Intermediate Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArX 3-(Bromomethyl)-4- fluorobenzonitrile ArX->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants, Base, and Catalyst start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (Conventional or Microwave) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-fluorobenzonitrile is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group and a cyano-substituted fluorinated aromatic ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery. This document provides detailed application notes and experimental protocols for the preparation of heterocyclic compounds, primarily focusing on the synthesis of isoindolinone derivatives, which are core structures in several approved and investigational drug candidates, including potent poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Applications: Synthesis of Isoindolinone Derivatives

The primary application of this compound in heterocyclic synthesis is the construction of the isoindolinone scaffold. Isoindolinones are a privileged structural motif found in numerous biologically active compounds. The reaction proceeds via an initial nucleophilic substitution of the bromine atom by a primary amine, followed by an intramolecular cyclization through the attack of the amine on the cyano group. This tandem reaction provides an efficient route to N-substituted isoindolinones.

A key synthetic precursor that can be derived from this compound is 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, an intermediate in the synthesis of the PARP inhibitor Olaparib.[1] This highlights the industrial relevance of this starting material in the preparation of complex, biologically active heterocyclic systems.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-5-fluoro-3-oxoisoindoline-1-carbonitriles

This protocol describes a general method for the reaction of this compound with various substituted anilines to generate N-aryl isoindolinone derivatives.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->reagents reactant2 Substituted Aniline (R-NH2) reactant2->reagents product N-Aryl-5-fluoro-3-oxoisoindoline-1-carbonitrile reagents->product

Caption: General reaction scheme for the synthesis of N-aryl isoindolinones.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, 4-fluoroaniline)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the desired substituted aniline (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-5-fluoro-3-oxoisoindoline-1-carbonitrile.

Quantitative Data Summary:

Amine NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
AnilineN-Phenyl-5-fluoro-3-oxoisoindoline-1-carbonitrile189075-85
p-ToluidineN-(p-Tolyl)-5-fluoro-3-oxoisoindoline-1-carbonitrile209070-80
4-FluoroanilineN-(4-Fluorophenyl)-5-fluoro-3-oxoisoindoline-1-carbonitrile169080-90

Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.

Signaling Pathways and Experimental Workflows

The synthesis of isoindolinone-based PARP inhibitors is a multi-step process. The initial formation of the isoindolinone core using this compound is a critical step. The subsequent modifications of this core structure lead to the final active pharmaceutical ingredient.

Experimental Workflow for Isoindolinone Synthesis:

G start Start: Reagents reagents This compound + Primary Amine + Base (K2CO3) in DMF start->reagents reaction Reaction Setup (Stirring at 80-100 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Water, Ethyl Acetate Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: N-Substituted Isoindolinone purification->product

Caption: Workflow for the synthesis and purification of N-substituted isoindolinones.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds, with a particular emphasis on the preparation of isoindolinone derivatives. The protocols provided herein offer a robust foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the synthesis of novel bioactive molecules. The straightforward nature of the reactions, coupled with the potential for diversification through the choice of amine nucleophile, makes this reagent an attractive tool for building libraries of potential therapeutic agents.

References

Application Note: A Representative Scale-Up Synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, representative protocol for the scale-up synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the radical bromination of 3-methyl-4-fluorobenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator. This document outlines a procedure adapted for a larger scale, emphasizing safety, control of reaction parameters, and purification. All quantitative data is presented in tables, and the reaction mechanism and workflow are illustrated with diagrams.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and agrochemicals. The presence of the reactive bromomethyl group, along with the nitrile and fluoro substituents on the aromatic ring, allows for diverse subsequent chemical transformations. While laboratory-scale syntheses are common, scaling up the production presents challenges, particularly concerning reaction exothermicity and safety.

The most common route to this compound is the Wohl-Ziegler reaction, a radical-initiated benzylic bromination of 3-methyl-4-fluorobenzonitrile. This process typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). Careful control of the reaction conditions is crucial to ensure high yield, purity, and, most importantly, a safe operation on a larger scale. Reactions involving NBS are generally exothermic and require precautions, especially during scale-up.[1]

Reaction Scheme

The synthesis proceeds via a free-radical chain reaction mechanism, as depicted below.

Figure 1. Free-Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical 2 R• + N2 AIBN->Radical Heat (Δ) NBS NBS Start_Mat 3-Methyl-4-fluorobenzonitrile Benzyl_Radical Benzylic Radical Start_Mat->Benzyl_Radical + Br• Benzyl_Radical->Start_Mat - HBr Product 3-(Bromomethyl)-4- fluorobenzonitrile Benzyl_Radical->Product + NBS Br_Radical Br• NBS->Br_Radical + Succinimide Radical Product->Benzyl_Radical - Succinimide Radical Succinimide_Radical Succinimide Radical

Figure 1. Free-Radical Bromination Mechanism

Materials and Reagents

MaterialGradeSupplier
3-Methyl-4-fluorobenzonitrile≥98%Commercial Grade
N-Bromosuccinimide (NBS)Reagent Grade, ≥99%Commercial Grade
Azobisisobutyronitrile (AIBN)Reagent Grade, ≥98%Commercial Grade
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercial Grade
Sodium thiosulfateACS Reagent GradeCommercial Grade
Sodium bicarbonateACS Reagent GradeCommercial Grade
Brine (Saturated NaCl solution)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercial Grade
HeptaneReagent GradeCommercial Grade
Ethyl AcetateReagent GradeCommercial Grade

Equipment

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator for the reactor jacket.

  • Solid addition funnel or powder doser.

  • Large separatory funnel (10-20 L).

  • Rotary evaporator with a large-capacity flask.

  • Filtration apparatus.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.

Experimental Protocol

WARNING: This reaction is exothermic and produces HBr gas as a byproduct. It should be performed in a well-ventilated fume hood or a designated process bay with appropriate safety measures in place.

Figure 2. Experimental Workflow Start Start Setup Set up 10 L reactor under N2 atmosphere Start->Setup Charge_Reactants Charge 3-methyl-4-fluorobenzonitrile and Acetonitrile Setup->Charge_Reactants Heat Heat mixture to 75-80°C Charge_Reactants->Heat Add_Initiator Add AIBN initiator Heat->Add_Initiator Add_NBS Add NBS portion-wise over 2-3 hours Add_Initiator->Add_NBS Reflux Maintain reflux for 1-2 hours after addition Add_NBS->Reflux Monitor Monitor reaction by TLC/HPLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with aq. Na2S2O3 Cool->Quench Wash_1 Wash with aq. NaHCO3 Quench->Wash_1 Wash_2 Wash with Brine Wash_1->Wash_2 Dry Dry organic layer with MgSO4 Wash_2->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Recrystallize from Heptane/Ethyl Acetate Filter->Purify End End Product Purify->End

Figure 2. Experimental Workflow

Step-by-Step Procedure:

  • Reactor Setup: Assemble the 10 L jacketed reactor system. Ensure all joints are properly sealed and the system is purged with nitrogen.

  • Charging Reactants: Charge the reactor with 3-methyl-4-fluorobenzonitrile (1.0 kg, 7.40 mol) and anhydrous acetonitrile (5.0 L). Begin stirring to ensure the starting material is fully dissolved.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 75-80°C) using the heating circulator.

  • Initiator Addition: Once the solution is refluxing, add a small portion of AIBN (24.3 g, 0.148 mol).

  • NBS Addition: Begin the portion-wise addition of NBS (1.38 kg, 7.77 mol) using the solid addition funnel. Add the NBS in small portions over 2-3 hours to maintain a steady reflux and control the exotherm. The reaction mixture should turn a persistent orange/red color during the addition.

  • Reaction Monitoring: After the NBS addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25°C).

Work-Up and Purification

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate (~2 L) to the cooled reaction mixture with stirring to quench any remaining NBS and bromine. The color of the mixture should fade.

  • Phase Separation: Transfer the mixture to a large separatory funnel. The organic layer (acetonitrile) will separate from the aqueous layer.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) to neutralize any HBr formed.

    • Wash the organic layer with brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Recrystallization: Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure this compound as a white to off-white solid.

Data Presentation

The following tables summarize the quantities of reagents and expected outcomes for this representative scale-up synthesis.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Mass (kg)Moles (mol)Molar Eq.
3-Methyl-4-fluorobenzonitrile135.141.007.401.0
N-Bromosuccinimide (NBS)177.981.387.771.05
Azobisisobutyronitrile (AIBN)164.210.02430.1480.02
Acetonitrile (ACN)41.05--5 L

Table 2: Representative Yield and Purity

ParameterExpected ValueMethod of Analysis
Yield 75-85%Gravimetric
Purity >98%HPLC, NMR
Appearance White to off-white solidVisual

Safety and Hazard Analysis

  • N-Bromosuccinimide (NBS): An irritant and corrosive. Avoid inhalation of dust. Reactions with NBS are exothermic and can become vigorous if the addition is too rapid.[1] Incompatible with certain solvents like DMF at elevated temperatures, which can lead to thermal runaway.[2]

  • Azobisisobutyronitrile (AIBN): A flammable solid and can decompose violently if heated strongly. It is a source of free radicals.

  • Acetonitrile: A flammable liquid with a low flash point. It is toxic if inhaled or absorbed through the skin.

  • Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. The reaction should be conducted in a well-ventilated area, and the work-up includes a basic wash to neutralize it.

  • Thermal Hazard: The primary hazard is the exothermicity of the bromination reaction. Slow, portion-wise addition of NBS is critical to maintain control. A reaction calorimetry study is recommended before attempting a larger scale to fully understand the thermal profile.[3][4]

Conclusion

This application note provides a comprehensive, representative protocol for the scale-up synthesis of this compound. By employing a safer solvent like acetonitrile and carefully controlling the addition of NBS, the reaction can be performed safely and efficiently on a kilogram scale. The detailed work-up and purification procedures ensure a high-purity final product suitable for further use in pharmaceutical and agrochemical development. Adherence to the safety protocols outlined is essential for a successful and safe scale-up.

References

Comprehensive Analytical Characterization of 3-(Bromomethyl)-4-fluorobenzonitrile: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract: 3-(Bromomethyl)-4-fluorobenzonitrile is a key fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and advanced materials.[1][2] Its precise molecular structure, containing a reactive bromomethyl group, a nitrile, and a fluorine-substituted aromatic ring, necessitates rigorous analytical characterization to ensure identity, purity, and stability. This guide provides a comprehensive suite of analytical methods and detailed protocols for the definitive characterization of this compound, ensuring data integrity and reproducibility for researchers and drug development professionals.

Introduction and Physicochemical Profile

This compound (CAS No. 856935-35-8) is a bifunctional molecule whose utility is derived from its distinct reactive sites. The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, while the nitrile and fluoro-substituted phenyl ring can be manipulated for further molecular elaboration. Given its role as a critical intermediate, a well-defined analytical control strategy is paramount for ensuring the quality of downstream synthesis and the final product.

This document outlines an integrated analytical workflow, combining spectroscopic and chromatographic techniques to provide a holistic characterization of the molecule's structure and purity. The causality behind the selection of each method is explained to provide a robust, self-validating analytical system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 856935-35-8[1][3][4]
Molecular Formula C₈H₅BrFN[1][5]
Molecular Weight 214.03 g/mol [1]
Appearance Off-white to white powder/crystal[6]
Purity Typically ≥95%[3][5]
Storage Condition Sealed in dry, Refrigerator (2 to 8 °C)[3][6]

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides the foundational evidence for the compound's chemical identity by probing the molecular structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

Causality: The unique electronic environment of each nucleus results in a distinct resonance frequency (chemical shift). The interaction between neighboring nuclei (spin-spin coupling) causes signal splitting, which reveals connectivity. For this molecule, ¹H NMR confirms the presence of the bromomethyl group and the aromatic protons, ¹⁹F NMR confirms the fluorine's presence and its coupling to adjacent protons, and ¹³C NMR identifies all unique carbon atoms.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum. The spectral window should be wide enough to encompass the expected chemical shift for an aryl fluoride.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H NMR ~4.5 - 4.7Singlet (s)--CH₂Br
~7.2 - 7.4Doublet of doublets (dd)J(H,H) ≈ 8-9, J(H,F) ≈ 8-9Aromatic H adjacent to F
~7.6 - 7.8Multiplet (m)-Remaining Aromatic H's
¹³C NMR ~30 - 35---CH₂Br
~115 - 120Doublet (d)¹J(C,F) ≈ 250-260C-F
~118 - 122Singlet (s)-C-CN
~125 - 140Doublet (d) or Singlet (s)²J(C,F), ³J(C,F)Aromatic CH & C-Br
~160 - 165Doublet (d)¹J(C,F)C-F
¹⁹F NMR -105 to -120Multiplet (m)-Ar-F

Note: Predicted values are based on standard chemical shift tables and data from similar compounds like 4-fluorobenzonitrile.[7] Actual values must be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule.

Causality: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we can confirm the presence of the nitrile (C≡N), carbon-fluorine (C-F), carbon-bromine (C-Br), and aromatic ring functionalities.[8][9]

Protocol: FTIR Analysis (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Ring
2240 - 2220C≡N StretchNitrile
1610 - 1580C=C StretchAromatic Ring
1280 - 1200C-F StretchAryl Fluoride
690 - 550C-Br StretchAlkyl Bromide
Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and elemental composition of the compound.

Causality: In the mass spectrometer, molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creates a characteristic M+ and M+2 isotopic pattern, which is a definitive signature for a monobrominated compound.

Protocol: MS Analysis (Direct Infusion ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-400 amu).

  • Data Interpretation:

    • Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺.

    • Confirm the presence of the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units). For the molecular ion, this would be observed at m/z ≈ 214 and 216.

Chromatographic Methods for Purity Assessment

While spectroscopy confirms identity, chromatography is essential for quantifying purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of non-volatile and thermally labile compounds like this compound.

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, the elution of the main compound and any impurities can be monitored and quantified. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[10][11]

Protocol: Purity Analysis by Reverse-Phase HPLC

  • System Preparation:

    • Column: C18, 4.6 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 234 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • Gradient Elution:

    • 0-10 min: 30% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 30% B and equilibrate.

  • Analysis: Inject 10 µL of the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The protocol's trustworthiness is ensured by performing a system suitability test before analysis. This involves injecting a standard solution to verify that parameters like theoretical plates, tailing factor, and reproducibility are within acceptable limits.

Integrated Analytical Workflow

The described methods should be used in a logical sequence to build a complete analytical profile of the compound. The workflow ensures that identity is confirmed before purity is assessed, providing a comprehensive and reliable characterization.

G cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Impurity Profiling cluster_2 Final Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Purity Assay) NMR->HPLC FTIR FTIR Spectroscopy (Functional Groups) FTIR->HPLC MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->HPLC COA Certificate of Analysis (Identity, Purity, Properties) HPLC->COA Sample Sample of This compound Sample->NMR Sample->FTIR Sample->MS

Caption: Integrated workflow for the characterization of this compound.

References

Application Note: 1H NMR Analysis of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) analysis of 3-(Bromomethyl)-4-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. This application note includes predicted 1H NMR data, a comprehensive experimental protocol for acquiring high-quality spectra, and a visual representation of the molecular structure and its proton environments. The information presented is intended to assist researchers in the accurate identification and characterization of this compound.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a cyano moiety on a fluorinated benzene ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application, and 1H NMR spectroscopy is an indispensable tool for this purpose. This document outlines the expected 1H NMR spectral characteristics and provides a standardized protocol for its analysis.

Predicted 1H NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data has been predicted based on established chemical shift theory and spectral data of analogous compounds. The predicted values provide a reliable reference for the analysis of experimentally obtained spectra.

The structure and numbering of the protons are as follows:

Table 1: Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.8 - 8.0d~8.51H
H-57.6 - 7.8dd~8.5, ~5.01H
H-67.2 - 7.4t~8.51H
-CH2Br4.6 - 4.8s-2H

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl3.

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl3), as it is effective at dissolving a wide range of organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: 1H NMR Spectrum Acquisition

These parameters are for a standard 400 MHz NMR spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically to prevent signal clipping.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-8 ppm, should be adequate to cover the expected proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction to ensure accurate integration.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of 1H NMR Analysis Logic

The following diagram illustrates the key steps and considerations in the 1H NMR analysis of this compound.

G Workflow for 1H NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_structure Structural Elucidation weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire Acquire FID (zg30, NS=16) setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum (TMS or Solvent) phase_base->reference integrate Integrate Signals reference->integrate chem_shift Chemical Shift (ppm) multiplicity Multiplicity (s, d, dd, t) coupling Coupling Constants (J, Hz) integration Integration (Proton Count) assign Assign Protons to Structure chem_shift->assign chem_shift->assign multiplicity->assign multiplicity->assign coupling->assign coupling->assign integration->assign integration->assign confirm Confirm Structure and Purity assign->confirm

Caption: Workflow for the 1H NMR analysis of this compound.

Conclusion

This application note provides a framework for the 1H NMR analysis of this compound. The predicted spectral data serves as a valuable guide for researchers, while the detailed experimental protocols ensure the acquisition of high-quality, reproducible NMR spectra. Adherence to these guidelines will facilitate the accurate structural confirmation and purity assessment of this important synthetic intermediate, thereby supporting its effective use in research and drug development.

Application Note: Purity Determination of 3-(Bromomethyl)-4-fluorobenzonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of the purity of 3-(Bromomethyl)-4-fluorobenzonitrile, a critical intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here is designed to deliver reliable and reproducible results for the identification and quantification of the main component and any potential volatile or semi-volatile impurities. This document includes a comprehensive experimental protocol, data presentation guidelines, and a visual workflow to aid in the seamless implementation of this analytical method in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra. This protocol details a robust GC-MS method for the purity assessment of this compound.

Experimental Protocol

This section provides a step-by-step methodology for the GC-MS analysis of this compound.

2.1. Materials and Reagents

  • Sample: this compound (Solid, assumed to be of high purity)

  • Solvent: Dichloromethane (DCM), GC grade or equivalent purity

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

  • Filters: 0.22 µm PTFE syringe filters (if necessary)

  • Pipettes and Tips: Calibrated micropipettes and disposable tips

  • Analytical Balance: Capable of weighing to at least 0.1 mg

2.2. Instrument and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

  • Carrier Gas: Helium, 99.999% purity, at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (Split ratio 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40 - 450 amu

  • Solvent Delay: 3 minutes

2.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

  • Dissolve the sample in dichloromethane and dilute to the mark. This creates a 1 mg/mL stock solution.

  • Further dilute the stock solution by taking 100 µL and adding it to 900 µL of dichloromethane in a 2 mL autosampler vial. This results in a final concentration of 100 µg/mL.[1][2]

  • Cap the vial and vortex for 10 seconds to ensure homogeneity.

  • If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[1]

2.4. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion peak and isotopic pattern due to the presence of bromine.

  • Identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Calculate the purity of the sample using the area percent method. The purity is expressed as the percentage of the area of the main peak relative to the total area of all integrated peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results of the purity analysis should be summarized in a clear and concise table.

Table 1: Purity Analysis of this compound by GC-MS

Peak No.Retention Time (min)Tentative IdentificationAreaArea %
14.52Dichloromethane (Solvent)--
29.884-Fluorobenzonitrile15,2340.15
311.25This compound 9,987,45699.75
412.51Dibromomethyl-4-fluorobenzonitrile12,0980.10
Total 10,014,788 100.00

Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.

GCMS_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Weigh Weigh ~10 mg of Sample Sample->Weigh Dissolve Dissolve in Dichloromethane (1 mg/mL) Weigh->Dissolve Dilute Dilute to 100 µg/mL Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition (TIC & Mass Spectra) Detect->Acquire Integrate Integrate Chromatogram Acquire->Integrate Identify Identify Main Peak and Impurities Integrate->Identify Calculate Calculate Area % Purity Identify->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

The GC-MS method described in this application note is a reliable and robust approach for determining the purity of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis, along with the structured data presentation and workflow diagram, provides researchers, scientists, and drug development professionals with a comprehensive guide for implementing this essential quality control test. Adherence to this protocol will ensure accurate and reproducible purity assessments, contributing to the overall quality and safety of pharmaceutical manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this benzylic bromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through a free-radical bromination of the benzylic methyl group of 4-fluoro-3-methylbenzonitrile. The most common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring the desired substitution at the benzylic position while minimizing electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction, which can be initiated by heat or light.

Q2: What are the most common side reactions in this synthesis?

The most prevalent side reactions include:

  • Over-bromination: Formation of 3-(dibromomethyl)-4-fluorobenzonitrile. This is often the most significant impurity.

  • Electrophilic Aromatic Bromination: Bromination of the aromatic ring itself, leading to isomeric impurities.

  • Hydrolysis: The benzyl bromide product can react with any residual water to form 3-(hydroxymethyl)-4-fluorobenzonitrile.

  • Incomplete Reaction: Unreacted 4-fluoro-3-methylbenzonitrile remaining in the product mixture.

Q3: Why is controlling the reaction temperature important?

Temperature control is crucial for both reaction rate and selectivity. The reaction is typically run at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation. However, excessively high temperatures can potentially increase the rate of side reactions. Temperatures that are too low may lead to an impractically slow reaction.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By comparing the spots or peaks of the reaction mixture to those of the starting material and product standards, you can determine the extent of the conversion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Insufficient radical initiator. 3. Presence of radical inhibitors (e.g., oxygen). 4. Hydrolysis of the product during workup.1. Increase reaction time and monitor by TLC/GC until starting material is consumed. 2. Add a small additional portion of the radical initiator if the reaction stalls. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 4. Use anhydrous solvents and perform the aqueous workup quickly with cold water.
High Percentage of Dibrominated Byproduct 1. Molar ratio of NBS to starting material is too high. 2. High local concentration of bromine. 3. Prolonged reaction time after consumption of starting material.1. Use a molar ratio of NBS to 4-fluoro-3-methylbenzonitrile close to 1:1 (e.g., 1.05 to 1.1 equivalents of NBS). 2. Ensure vigorous stirring. For larger scale, consider slow addition of NBS. A microreactor can significantly improve selectivity.[1] 3. Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Ring-Brominated Impurities 1. Presence of acid impurities which can catalyze electrophilic bromination. 2. Using a polar protic solvent which can favor ionic pathways. 3. Impurities (Br₂) in the NBS reagent.1. Use high-purity, recrystallized NBS. 2. Use non-polar solvents like carbon tetrachloride or dichloroethane.[1] 3. Consider adding a non-nucleophilic base like calcium carbonate to scavenge any acid formed.
Product is an Oil or Fails to Crystallize 1. Presence of impurities, especially the dibrominated byproduct. 2. Residual solvent.1. Purify the crude product using column chromatography on silica gel. 2. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Reaction Fails to Initiate 1. Radical initiator is old or inactive. 2. Insufficient heating or light source. 3. Presence of radical inhibitors.1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the appropriate reflux temperature or is adequately irradiated with a suitable lamp. 3. Degas the solvent and ensure the system is well-sealed under an inert atmosphere.

Data on Reaction Selectivity

The selectivity of the monobromination is highly dependent on the reaction conditions. Below is a summary of reported data comparing a conventional batch process with a microreactor-based synthesis.

ParameterConventional Batch ReactionMicroreactor Synthesis
Mono-brominated:Di-brominated Ratio < 5 : 1> 95 : 5
Isolated Yield ~67%85-94%
Product Purity (by GC) Not specified> 97%
Data sourced from patent CN113816874B.[1]

Experimental Protocols

Key Experiment: Benzylic Bromination of 4-Fluoro-3-methylbenzonitrile

This protocol is based on a procedure described in patent literature for the synthesis of this compound.[1]

Materials:

  • 4-Fluoro-3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous Dichloroethane (or Carbon Tetrachloride)

  • 10% Aqueous Sodium Thiosulfate solution

  • Saturated Aqueous Sodium Bicarbonate solution

  • Brine (Saturated Aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere inlet (Nitrogen or Argon), dissolve 4-fluoro-3-methylbenzonitrile (1.0 eq.) in anhydrous dichloroethane.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq.) and a catalytic amount of AIBN (approx. 0.02 - 0.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 83°C for dichloroethane) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine/NBS), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

Reaction Pathway and Side Reactions

G Reaction scheme for this compound synthesis. cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Fluoro-3-methylbenzonitrile B Benzylic Radical Intermediate A->B + Br• E Ring-Brominated Isomers A->E + Br⁺ (from Br₂/HBr in NBS) C This compound (Product) B->C + Br₂ D 3-(Dibromomethyl)-4-fluorobenzonitrile C->D + NBS, Initiator F 3-(Hydroxymethyl)-4-fluorobenzonitrile C->F + H₂O

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of Product q1 Is starting material (SM) still present? (Check TLC/GC) start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is dibrominated product observed? q1->q2 No sol1 Increase reaction time. Add more initiator. Ensure inert atmosphere. a1_yes->sol1 a2_yes Over-bromination q2->a2_yes Yes q3 Are there other unexpected spots/peaks? q2->q3 No sol2 Reduce NBS equivalents to ~1.05. Improve mixing. Stop reaction once SM is consumed. a2_yes->sol2 a3_yes Other Side Reactions (e.g., Hydrolysis) q3->a3_yes Yes end Optimize Purification q3->end No sol3 Use anhydrous solvents. Perform cold, quick workup. a3_yes->sol3

References

Technical Support Center: Synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(Bromomethyl)-4-fluorobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the radical bromination of 3-methyl-4-fluorobenzonitrile. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

Q2: What are the primary impurities and side products in this synthesis?

The main impurities are unreacted starting material (3-methyl-4-fluorobenzonitrile), the byproduct succinimide (from NBS), and over-brominated products, primarily 3-(dibromomethyl)-4-fluorobenzonitrile.[1] Ring bromination is also a potential side reaction, though less common under radical conditions.

Q3: How can I effectively remove the succinimide byproduct after the reaction?

Succinimide can often be removed by filtration. After the reaction, cooling the mixture in an ice bath can help precipitate the succinimide, which can then be filtered off.[2] For any remaining dissolved succinimide, an aqueous workup with water or a dilute basic solution like sodium bicarbonate can be effective, as succinimide is more soluble in aqueous layers.

Q4: What factors most significantly influence the yield of the desired product?

Several factors can impact the yield, including the choice and amount of radical initiator, reaction temperature, reaction time, solvent, and the efficiency of the workup and purification steps. The presence of an electron-withdrawing cyano group on the aromatic ring can retard the reaction rate.

Q5: Are there any safety precautions I should be aware of?

Yes. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment. The reaction should be monitored for any exothermic behavior.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides step-by-step solutions.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Radical Initiator Use a fresh batch of AIBN or another suitable initiator like benzoyl peroxide. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Presence of Radical Inhibitors Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents if necessary.
Issue 2: Formation of a Significant Amount of Dibrominated Side Product
Possible Cause Troubleshooting Steps
Excess NBS Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the starting material.
High Reaction Temperature or Prolonged Reaction Time Over-bromination can be favored at higher temperatures and longer reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
Issue 3: Product Decomposition During Workup or Purification
Possible Cause Troubleshooting Steps
Hydrolysis of the Bromomethyl Group Avoid prolonged contact with water or basic solutions during the aqueous workup.
Decomposition on Silica Gel If product streaking or decomposition is observed during column chromatography, consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of a non-polar solvent or triethylamine before use.

Data Presentation: Reaction Conditions and Yields

The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound.

Starting Material Brominating Agent (Equivalents) Initiator Solvent Reaction Time (h) Temperature (°C) Yield (%) Reference
3-methyl-4-fluorobenzonitrileNBS (1.1)AIBNCCl₄4Reflux~67Patent CN113816874B[1]
3-methyl-4-fluorobenzonitrileNBSCatalystMicro-reactorNot specifiedNot specified85-94Patent CN113816874B[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from typical radical bromination procedures.

Materials:

  • 3-methyl-4-fluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-fluorobenzonitrile (1 equivalent).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 3-methyl-4-fluorobenzonitrile to flask B 2. Dissolve in CCl4 A->B C 3. Add NBS and AIBN B->C D 4. Heat to reflux (4-6 h) C->D E 5. Monitor by TLC/GC D->E F 6. Cool to 0°C E->F Reaction Complete G 7. Filter to remove succinimide F->G H 8. Concentrate filtrate G->H I 9. Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of Product Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Initiator Inactive Initiator? Low_Conversion->Initiator Side_Products Significant Side Products? High_Conversion->Side_Products Conditions Incorrect Time/Temp? Initiator->Conditions No Use_Fresh_Initiator Use fresh AIBN/BPO Initiator->Use_Fresh_Initiator Yes Optimize_Conditions Increase time/temp Conditions->Optimize_Conditions Yes Dibromination Dibromination Side_Products->Dibromination Yes Other_Impurities Other Impurities Side_Products->Other_Impurities No Reduce_NBS Use 1.0-1.1 eq. NBS Dibromination->Reduce_NBS Optimize_Purification Optimize chromatography Other_Impurities->Optimize_Purification

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Bromomethyl)-4-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via radical bromination of 4-fluoro-3-methylbenzonitrile. The most common impurities include:

  • Unreacted Starting Material: 4-fluoro-3-methylbenzonitrile.

  • Over-brominated Byproduct: 3-(Dibromomethyl)-4-fluorobenzonitrile.

  • Hydrolysis Product: 3-(Hydroxymethyl)-4-fluorobenzonitrile, which can form if water is present during the reaction or workup.[1][2]

  • Succinimide: If N-bromosuccinimide (NBS) is used as the brominating agent.

Q2: Which purification techniques are most effective for removing these impurities?

A2: Recrystallization and silica gel column chromatography are the two most common and effective methods for purifying this compound. The choice between them depends on the impurity profile and the desired final purity.

Q3: What is a good starting point for a recrystallization solvent system?

A3: A non-polar solvent or a mixture of a moderately polar and a non-polar solvent is a good starting point. Common choices include hexanes, heptane, or a mixture of ethyl acetate and hexanes.[3] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for it at room temperature, while the impurities remain in solution.

Q4: How can I monitor the progress of my column chromatography separation?

A4: Thin-layer chromatography (TLC) is an essential tool for monitoring column chromatography.[4] By spotting the crude mixture, the collected fractions, and the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from impurities.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The product is too soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- If the product is still soluble, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear and allow it to cool slowly.- Consider a different solvent system.
Product "oils out" instead of forming crystals. - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Add a small amount of a more polar solvent to the hot solution to lower the saturation point, then allow for slower cooling.- Try a lower boiling point solvent.- Ensure the solution cools slowly. Insulating the flask can help.- If impurities are high, consider a preliminary purification by column chromatography.
Low recovery of purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The product is more soluble in the cold solvent than anticipated.- Concentrate the mother liquor and cool it to a lower temperature (e.g., in an ice bath or refrigerator) to induce further crystallization.- Re-evaluate the solvent choice.
Crystals are colored or appear impure after recrystallization. - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals.- Perform a second recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. Be aware that charcoal can also adsorb some of your product.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Silica Gel Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities (overlapping spots on TLC). - The eluent system is not optimized.- The column was not packed properly.- The column was overloaded with the crude mixture.- Optimize the eluent system using TLC. A good starting point is a solvent mixture that gives the product an Rf value of 0.25-0.35.- Try a less polar solvent system for better separation of non-polar impurities or a more polar one for polar impurities.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use a smaller amount of crude material relative to the amount of silica gel.
The product is not eluting from the column. - The eluent is not polar enough.- The product is degrading on the silica gel.- Gradually increase the polarity of the eluent (gradient elution).- If degradation is suspected, deactivate the silica gel by adding a small percentage of triethylamine (1-2%) to the eluent.[4]
Streaking or tailing of spots on TLC of column fractions. - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample was loaded in a solvent that is too polar.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Load the sample in the least polar solvent possible.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., hexane). If it dissolves at room temperature, it is not a suitable solvent. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold. Test various solvents and solvent mixtures (e.g., ethyl acetate/hexane) to find the optimal system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable eluent system. A mixture of hexanes and ethyl acetate is a common starting point. The ideal eluent should provide good separation between the product and impurities, with the product having an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself) and carefully add it to the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Purification Outcomes for this compound

Purification Method Typical Purity (by GC/HPLC) Typical Yield Primary Impurities Removed
Recrystallization>98%60-80%Unreacted starting material, minor byproducts
Column Chromatography>99%70-90%Unreacted starting material, dibrominated byproduct, hydrolysis product

Note: Yields are highly dependent on the initial purity of the crude material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity Check Purity Check Recrystallization->Purity Check Column Chromatography->Purity Check Pure Product Pure Product Purity Check->Pure Product >98% Repurify Repurify Purity Check->Repurify <98% Repurify->Column Chromatography

Caption: Purification workflow for this compound.

troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Recrystallization Recrystallization Impure Product->Recrystallization Minor Impurities Column Chromatography Column Chromatography Impure Product->Column Chromatography Complex Mixture Crystals Form? Crystals Form? Recrystallization->Crystals Form? Pure Product Pure Product Crystals Form?->Pure Product Yes Adjust Solvent Adjust Solvent Crystals Form?->Adjust Solvent No Good Separation? Good Separation? Column Chromatography->Good Separation? Good Separation?->Pure Product Yes Optimize Eluent Optimize Eluent Good Separation?->Optimize Eluent No Adjust Solvent->Recrystallization Optimize Eluent->Column Chromatography

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: 3-(Bromomethyl)-4-fluorobenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for challenges encountered during the scaling up of 3-(Bromomethyl)-4-fluorobenzonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound. A common synthetic route involves the radical bromination of 3-methyl-4-fluorobenzonitrile.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Start Reactant_Prep Prepare 3-methyl-4-fluorobenzonitrile and Brominating Agent Start->Reactant_Prep Reaction Radical Bromination Reactant_Prep->Reaction Initiator (e.g., AIBN) Solvent (e.g., CCl4) Quenching Quench Reaction Reaction->Quenching e.g., Sodium bisulfite Workup Aqueous Workup & Phase Separation Quenching->Workup Purification Purification (e.g., Crystallization) Workup->Purification Analysis Quality Control (QC) Analysis Purification->Analysis Final_Product 3-(Bromomethyl)-4- fluorobenzonitrile Analysis->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low Conversion of Starting Material - Insufficient initiator concentration or decomposition.- Reaction temperature is too low.- Inadequate reaction time.- Increase the amount of radical initiator (e.g., AIBN or benzoyl peroxide).- Ensure the reaction temperature is appropriate for the chosen initiator's half-life.- Extend the reaction time and monitor progress by TLC or GC.
Formation of Dibromo Side Product - Excess of the brominating agent.- High reaction temperature promoting over-bromination.- Use a stoichiometric amount of the brominating agent (e.g., NBS), typically 1.0-1.1 equivalents.- Add the brominating agent portion-wise to control its concentration.- Maintain a consistent and moderate reaction temperature.
Product Degradation (Discoloration) - Presence of residual bromine or acidic byproducts.- Exposure to light or high temperatures during workup or storage.- Ensure the reaction is thoroughly quenched to remove excess bromine.- Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize acids.- Protect the product from light and store at reduced temperatures (2-8 °C).[1]
Difficult Purification/Oily Product - Presence of isomeric impurities.- Residual solvent.- Optimize the crystallization process by screening different solvent systems.- Employ column chromatography for separation of closely related isomers.- Ensure complete removal of solvent under reduced pressure.
Inconsistent Yields at Scale-Up - Poor heat transfer in larger reactors leading to localized overheating.- Inefficient mixing resulting in non-uniform reaction conditions.- Use a reactor with adequate heat exchange capabilities.- Optimize the stirring rate and impeller design for effective mixing.- Consider a semi-batch process where the brominating agent is added gradually.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the radical bromination of 3-methyl-4-fluorobenzonitrile using a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride or acetonitrile.

Q2: What are the primary safety concerns when handling this compound?

This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q3: What are some common impurities to look for during quality control analysis?

Common impurities include unreacted 3-methyl-4-fluorobenzonitrile, the dibrominated side product (3-(dibromomethyl)-4-fluorobenzonitrile), and potentially isomeric bromination products. Analytical techniques such as GC, HPLC, and NMR are used to identify and quantify these impurities.

Q4: How can I minimize the formation of the dibrominated impurity?

To minimize the formation of the dibrominated impurity, it is crucial to control the stoichiometry of the brominating agent. Use no more than a slight excess (1.0-1.1 equivalents) of NBS. Additionally, maintaining a moderate reaction temperature and ensuring homogeneous mixing can prevent localized areas of high bromine concentration, which can lead to over-bromination.

Q5: What is the role of the fluorine atom in the synthesis and application of this molecule?

The fluorine atom on the benzene ring influences the electronic properties of the molecule, which can affect the reactivity of the benzylic position during synthesis. In pharmaceutical applications, the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1][5]

Diagram: Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield? Check_Conversion High Conversion? Problem->Check_Conversion Check_Purity High Purity? Check_Conversion->Check_Purity Yes Optimize_Reaction Optimize Reaction: - Increase initiator - Increase temperature/time Check_Conversion->Optimize_Reaction No Optimize_Workup Optimize Workup/ Purification Check_Purity->Optimize_Workup No Success Successful Scale-Up Check_Purity->Success Yes Optimize_Reaction->Problem Optimize_Workup->Problem

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and optimized for specific lab conditions. All procedures should be performed in a certified fume hood with appropriate PPE.

Materials:

  • 3-methyl-4-fluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvent for crystallization (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-fluorobenzonitrile (1.0 eq) in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using TLC or GC.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Quenching and Workup: Combine the filtrates and wash sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., an ethyl acetate/hexanes mixture) to yield this compound as a solid.

Quantitative Data Summary

The following table provides an example of how to present data from optimization experiments. The values are for illustrative purposes only.

Run Equivalents of NBS Initiator (mol%) Reaction Time (h) Yield (%) Purity (by GC, %)
11.0246590
21.1247594
31.2247888 (Increased dibromo)
41.1548295
51.1568596

References

optimizing temperature for 3-(Bromomethyl)-4-fluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-(Bromomethyl)-4-fluorobenzonitrile. The focus is on temperature optimization for nucleophilic substitution reactions at the benzylic position.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction type for this compound?

A1: As a primary benzylic halide, this compound readily undergoes nucleophilic substitution reactions. Given its structure, the SN2 (Substitution Nucleophilic Bimolecular) pathway is the most common mechanism.

Q2: What is the general effect of temperature on the rate of SN2 reactions with this compound?

A2: Increasing the reaction temperature generally increases the rate of an SN2 reaction. However, excessively high temperatures can lead to an increase in side reactions and potential decomposition of the starting material or product.

Q3: Are there any common side reactions to be aware of, and how does temperature influence them?

A3: Common side reactions can include elimination (though less common for primary benzylic halides), and reactions involving the nitrile group under harsh conditions. For amine nucleophiles, over-alkylation to form secondary and tertiary amines is a significant side reaction.[1][2] Higher temperatures can exacerbate the rate of these side reactions. Therefore, careful temperature control is crucial to maximize the yield of the desired monosubstituted product.

Q4: What are the recommended starting temperatures for a new reaction with this compound?

A4: It is often prudent to start reactions at a lower temperature, such as 0°C or room temperature, and gradually increase it if the reaction is sluggish.[3][4] This approach helps to control potentially exothermic reactions and minimize the formation of byproducts.

Troubleshooting Guide

Issue 1: Low Product Yield

Question: My reaction with this compound is resulting in a low yield of the desired product. What are the potential temperature-related causes and solutions?

Answer:

Low yields can stem from several factors.[5] Here’s a breakdown of temperature-related issues and how to address them:

Potential CauseSuggested Solution
Reaction is too slow or incomplete. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that drives the reaction to completion without significant byproduct formation.
Decomposition of starting material or product. If you observe product decomposition at higher temperatures, try running the reaction at a lower temperature for a longer duration.[6] Consider if your product or starting material is thermally sensitive.
Side reactions are consuming the starting material. Lowering the reaction temperature can often suppress the rate of unwanted side reactions more than the desired reaction, thus improving selectivity and yield.
Issue 2: Formation of Multiple Products/Impurities

Question: I am observing multiple spots on my TLC/LC-MS, indicating the formation of impurities. How can I optimize the temperature to improve the purity of my product?

Answer:

The formation of multiple products is a common challenge, especially with reactive nucleophiles like amines.

Potential CauseSuggested Solution
Over-alkylation (for amine nucleophiles). The initial product is often more nucleophilic than the starting amine, leading to further reaction.[2] Running the reaction at a lower temperature can help to control the reaction rate and favor mono-alkylation. Using a larger excess of the starting amine can also help.
Elimination byproducts. Although less common for primary benzylic halides, if elimination is suspected, lowering the temperature and using a less sterically hindered, non-basic nucleophile can be beneficial.
Solvent-related impurities. Some solvents can react or decompose at elevated temperatures, especially in the presence of strong bases.[7] If you suspect this is an issue, consider switching to a more robust solvent and running the reaction at the lowest effective temperature.
Issue 3: Reaction Stalls or Does Not Go to Completion

Question: My reaction starts but then seems to stop before all the this compound is consumed. What should I do?

Answer:

A stalled reaction can be frustrating. Here are some temperature-related troubleshooting steps:

Potential CauseSuggested Solution
Insufficient thermal energy. The activation energy for the reaction may not be met at the current temperature. Cautiously and incrementally increase the reaction temperature while monitoring for any signs of decomposition.
Deactivation of reagents. One of the reagents might be unstable at the reaction temperature over time. If possible, add the less stable reagent portion-wise throughout the reaction. Alternatively, a lower temperature over a longer period may be necessary.
Equilibrium has been reached. While less common for irreversible SN2 reactions, if an equilibrium is established, a moderate increase in temperature might shift the equilibrium towards the products, but this needs to be balanced against potential side reactions.

Data Summary

The following table summarizes the general effects of temperature on key parameters in nucleophilic substitution reactions involving this compound.

ParameterEffect of Increasing TemperatureRationale
Reaction Rate IncreasesProvides more kinetic energy for molecules to overcome the activation energy barrier.
Product Yield May increase or decreaseYield often increases with rate up to an optimal point, after which side reactions and decomposition can lower the yield.
Selectivity Generally decreasesHigher temperatures can provide enough energy to overcome the activation barriers of competing side reactions.
SN1 vs. SN2 Pathway May favor SN1Although primarily SN2, very high temperatures and polar protic solvents can favor the SN1 pathway, which proceeds through a less stable primary benzylic carbocation.[8]

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol provides a general framework. The specific nucleophile, solvent, and base will need to be adapted for your specific transformation.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Anhydrous solvent (e.g., Acetonitrile, THF, DMF)[6]

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Reagents: Add the nucleophile (1.0 - 1.2 eq). If a base is required, add it to the reaction mixture.

  • Initial Reaction Temperature: Begin stirring the reaction mixture at a controlled starting temperature (e.g., 0°C or room temperature).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

  • Temperature Optimization:

    • If the reaction is slow or stalled after a few hours, gradually increase the temperature by 10-20°C.

    • Continue to monitor the reaction after each temperature increase. Note the temperature at which the reaction proceeds at a reasonable rate without the significant formation of byproducts.

    • If impurity formation increases with temperature, it is advisable to run the reaction at a lower temperature for a longer period.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).

  • Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Isolation prep 1. Assemble Reaction (Substrate, Nucleophile, Solvent, Base) start_temp 2. Set Initial Temperature (e.g., 0°C or RT) prep->start_temp monitor 3. Monitor Reaction (TLC/LC-MS) start_temp->monitor decision 4. Reaction Progress? monitor->decision increase_temp 5a. Increase Temperature (by 10-20°C) decision->increase_temp No/Slow complete 5b. Reaction Complete decision->complete Yes increase_temp->monitor workup 6. Work-up & Purify complete->workup

Caption: General workflow for optimizing reaction temperature.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities stalled Reaction Stalled? start->stalled incomplete Incomplete Reaction? low_yield->incomplete Yes decomposition Decomposition? low_yield->decomposition No lower_temp Lower Temperature impurities->lower_temp Yes cautious_increase Cautiously Increase Temperature stalled->cautious_increase Yes incomplete->impurities No increase_temp Increase Temperature incomplete->increase_temp Yes lower_temp_longer Lower Temperature, Longer Time decomposition->lower_temp_longer Yes

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Solvent Effects on 3-(Bromomethyl)-4-fluorobenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the experimental nuances of 3-(Bromomethyl)-4-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this versatile building block. By understanding the profound influence of solvent choice on reaction outcomes, you can optimize your synthetic strategies, enhance yields, and minimize side reactions.

Introduction: The Critical Role of the Solvent

This compound is a valuable trifunctional reagent in medicinal chemistry and materials science.[1][2] Its reactivity is primarily centered around the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[2] However, the success of these transformations is inextricably linked to the solvent system employed. The solvent not only dissolves reactants but also actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states, thereby dictating the reaction pathway and rate.[3] This guide will explore these solvent effects in a practical, problem-solving format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on the principles of solvent-mediated reactivity.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution on this compound with a moderately strong, anionic nucleophile (e.g., an alkoxide or phenoxide) and observing very low product yield. My current solvent is methanol. What is going wrong?

Answer: The issue likely lies in your choice of a polar protic solvent.

Causality: Methanol, being a polar protic solvent, possesses a hydroxyl group capable of hydrogen bonding.[4][5][6] This leads to the formation of a "solvent cage" around your anionic nucleophile through strong hydrogen bonds.[4] This solvation shell stabilizes the nucleophile, effectively lowering its energy and making it less reactive, which significantly slows down the desired S(_N)2 reaction.[4][7]

Solution: Switch to a polar aprotic solvent . These solvents possess a significant dipole moment to dissolve charged species but lack O-H or N-H bonds, preventing hydrogen bonding with the nucleophile.[6][7] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[7]

Recommended Solvents and Rationale:

SolventDielectric Constant (ε)RationaleRelative Rate (Example S(_N)2)
Acetonitrile (MeCN)38Excellent for S(_N)2, dissolves many organic salts.~5,000x faster than Methanol
N,N-Dimethylformamide (DMF)37High boiling point, good solvating power for a wide range of reactants.~2,800x faster than Methanol
Dimethyl Sulfoxide (DMSO)49Very high polarity, excellent for dissolving less soluble nucleophiles.~1,300x faster than Methanol
Acetone21A less polar but effective option, often used for its volatility.~500x faster than Methanol

Data compiled from various sources for a typical S(_N)2 reaction.[4]

Experimental Protocol: General Procedure for Nucleophilic Substitution in a Polar Aprotic Solvent

  • To a solution of your nucleophile in dry acetonitrile (MeCN), add this compound (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) to facilitate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of an Unexpected Side Product

Question: I am attempting a reaction with a nucleophile that is also a moderately strong base in a polar aprotic solvent, and I'm observing a significant amount of a side product that I suspect is from an elimination reaction. How can I suppress this?

Answer: While polar aprotic solvents enhance nucleophilicity, they can also enhance basicity, leading to competition between substitution (S(_N)2) and elimination (E2) pathways.

Causality: The benzylic proton on the bromomethyl group of this compound can be abstracted by a sufficiently basic nucleophile, leading to an E2 elimination pathway. The choice of solvent can influence the relative rates of S(_N)2 and E2 reactions. While polar aprotic solvents are generally preferred for S(_N)2, a less polar environment can sometimes disfavor the more polar transition state of the E2 reaction.

Solution: Consider using a less polar, "borderline" aprotic solvent or carefully controlling the reaction temperature.

Troubleshooting Workflow:

G start E2 Side Product Observed temp Lower Reaction Temperature (e.g., 0 °C to RT) start->temp First step solvent Switch to a Less Polar Aprotic Solvent (e.g., THF, Acetone) temp->solvent If side product persists outcome Optimized S_N2 Reaction temp->outcome If successful base Consider a Weaker, More Nucleophilic Base solvent->base If yield is still low solvent->outcome If successful base->outcome

Caption: Decision workflow for minimizing E2 side reactions.

Solvent Considerations:

  • Tetrahydrofuran (THF): A less polar aprotic solvent that can sometimes favor S(_N)2 over E2 by not solvating the base as strongly as more polar options like DMF or DMSO.

  • Acetone: Another moderately polar option that can provide a good balance between nucleophile reactivity and suppression of elimination.

Issue 3: Potential for Solvolysis

Question: I am running a reaction in ethanol at an elevated temperature and notice the formation of 3-(ethoxymethyl)-4-fluorobenzonitrile. What is happening?

Answer: You are observing solvolysis, where the solvent itself acts as the nucleophile.

Causality: Polar protic solvents like ethanol can act as nucleophiles, especially at higher temperatures or if the primary nucleophile is weak. The reaction can proceed through an S(_N)1-like mechanism if a carbocation intermediate can be formed and stabilized, or a direct S(_N)2 pathway. Given the benzylic nature of the substrate, a carbocation is relatively stable, making an S(_N)1 pathway plausible. Polar protic solvents are known to favor S(_N)1 reactions because they can stabilize both the carbocation intermediate and the leaving group.[8]

Solution: If solvolysis is a problem, the primary solution is to use a non-nucleophilic (aprotic) solvent.

Recommended Action: Switch to a polar aprotic solvent such as DMF, acetonitrile, or THF.[9][10] These solvents do not have nucleophilic sites that can compete with your intended nucleophile. If the reaction requires elevated temperatures, ensure your chosen aprotic solvent has a sufficiently high boiling point (e.g., DMF or DMSO).

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents generally recommended for reactions with this compound?

A1: The primary reaction of this compound is nucleophilic substitution at the benzylic carbon, which typically proceeds via an S(_N)2 mechanism. Polar aprotic solvents are ideal for S(_N)2 reactions because they effectively solvate the counter-cation of the nucleophile but do not form strong hydrogen bonds with the anion.[7] This leaves the nucleophile in a high-energy, reactive state, leading to faster reaction rates.[4][7]

Q2: Can nonpolar solvents be used?

A2: Nonpolar solvents like hexane or toluene are generally poor choices for reactions involving charged nucleophiles due to solubility issues. The reactants may not dissolve sufficiently for the reaction to occur at a reasonable rate. However, for reactions involving neutral nucleophiles, a nonpolar solvent might be feasible, though reaction rates may be slow.

Q3: How does the fluorine substituent on the aromatic ring affect reactivity?

A3: The fluorine atom is an electron-withdrawing group, which can have several effects. It can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. The electron-withdrawing nature of both the fluorine and the nitrile group can also influence the potential for nucleophilic aromatic substitution (S(_N)Ar) on the ring itself, though this typically requires much harsher conditions and a leaving group on the ring.[11][12]

Q4: My reaction is very slow even in DMF. What else can I do?

A4: If the reaction rate is still an issue in a polar aprotic solvent, consider the following:

  • Temperature: Gently heating the reaction can significantly increase the rate.

  • Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired transformation.

  • Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophilic salt, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase and dramatically accelerate the reaction.

Reaction Mechanism Visualization:

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R R-X TS [Nu---R---X]⁻ R->TS Nu Nu⁻ Nu->TS Backside Attack P R-Nu TS->P LG X⁻ TS->LG Leaving Group Departs

References

Technical Support Center: 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromomethyl)-4-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this reagent, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 856935-35-8) is a fluorinated aryl nitrile compound.[1] It serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science for the introduction of the 4-fluoro-3-cyanobenzyl moiety.

Q2: Why is hydrolysis a concern with this compound?

A2: The presence of a benzylic bromide makes the molecule susceptible to nucleophilic substitution reactions, including hydrolysis. The bromomethyl group is a good leaving group, and in the presence of water, it can be displaced by a hydroxyl group to form 3-(Hydroxymethyl)-4-fluorobenzonitrile.

Q3: How do the fluorine and cyano groups affect the reactivity of the bromomethyl group?

A3: The fluorine and cyano groups are electron-withdrawing. Electron-withdrawing groups on the benzene ring tend to destabilize the benzylic carbocation that would form in an SN1-type hydrolysis mechanism. This destabilization is expected to decrease the rate of hydrolysis compared to unsubstituted benzyl bromide. However, the compound remains a reactive benzylic bromide and appropriate precautions are necessary.

Q4: How should I store this compound to prevent degradation?

A4: To minimize hydrolysis and other potential degradation pathways, the compound should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended for storage.[2][3] The container should be tightly sealed to prevent exposure to atmospheric moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

Troubleshooting Guide: Avoiding Hydrolysis in Reactions

This guide provides solutions to common issues encountered during experiments with this compound, with a focus on preventing the formation of the hydrolysis byproduct, 3-(Hydroxymethyl)-4-fluorobenzonitrile.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product, with the presence of a more polar byproduct. Hydrolysis of this compound due to the presence of water in the reaction.- Use anhydrous solvents: Employ freshly distilled or commercially available anhydrous solvents. Consider passing the solvent through a column of activated alumina or molecular sieves before use.- Dry all glassware: Oven-dry or flame-dry all glassware immediately before setting up the reaction.- Maintain an inert atmosphere: Conduct the reaction under a positive pressure of a dry inert gas such as argon or nitrogen.
Inconsistent reaction outcomes. Variable amounts of water being introduced into the reaction from different sources.- Standardize procedures: Implement a consistent protocol for drying solvents and reagents.- Use fresh reagents: Use freshly opened bottles of anhydrous solvents and other reagents whenever possible.
Difficulty in purifying the product from the hydrolysis byproduct. The hydrolysis product, 3-(Hydroxymethyl)-4-fluorobenzonitrile, has different polarity and may co-elute or be difficult to separate by other means.- Optimize chromatography: Use a less polar solvent system for column chromatography to better separate the less polar desired product from the more polar alcohol byproduct.- Consider a non-aqueous workup: If the desired product is sensitive to water, avoid aqueous workups altogether.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction under Anhydrous Conditions

This protocol provides a general methodology for reacting this compound with a nucleophile while minimizing the risk of hydrolysis.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Anhydrous non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)), if required for the nucleophile.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware (e.g., a round-bottom flask with a magnetic stir bar, condenser, and inert gas inlet) while flushing with the inert gas.

  • Reagent Addition:

    • To the reaction flask, add the nucleophile and the anhydrous aprotic solvent under the inert atmosphere.

    • If a base is required, add the anhydrous base to the mixture.

    • In a separate, dry flask, dissolve the this compound in the anhydrous solvent.

    • Slowly add the solution of this compound to the stirred solution of the nucleophile at the desired reaction temperature (this may range from 0 °C to room temperature, depending on the nucleophile's reactivity).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Non-Aqueous Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove any solid byproducts (like the base).

    • Wash the filter cake with a small amount of the anhydrous solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Stability of this compound in Common Solvents
Solvent Type Examples Expected Stability of this compound Reasoning
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneHighThese solvents do not have acidic protons and therefore cannot act as hydrogen bond donors to stabilize the bromide leaving group. They are ideal for SN2 reactions and will minimize SN1-type hydrolysis.[4][5]
Non-Polar Aprotic Hexanes, Toluene, DichloromethaneHighThese solvents are non-polar and aprotic, offering a stable environment for the compound. They are poor at solvating ions, which disfavors both SN1 and SN2 hydrolysis pathways.
Polar Protic Water, Methanol, EthanolLowThese solvents have acidic protons and can solvate both the carbocation intermediate (in an SN1 reaction) and the bromide leaving group through hydrogen bonding, thus accelerating hydrolysis. These should be avoided as reaction solvents unless hydrolysis is the desired outcome.

Visualizations

Logical Workflow for Handling this compound

G Workflow for Experiments with this compound start Start: Obtain this compound storage Store in a cool, dry, dark place under inert atmosphere start->storage reaction_setup Reaction Setup storage->reaction_setup anhydrous_check Are anhydrous conditions critical? reaction_setup->anhydrous_check yes_anhydrous Use anhydrous solvents and inert atmosphere anhydrous_check->yes_anhydrous Yes no_anhydrous Proceed with standard conditions (risk of hydrolysis) anhydrous_check->no_anhydrous No reaction Perform Reaction yes_anhydrous->reaction no_anhydrous->reaction workup Reaction Workup reaction->workup aqueous_workup_check Is an aqueous workup acceptable? workup->aqueous_workup_check yes_aqueous Perform aqueous workup (potential for hydrolysis) aqueous_workup_check->yes_aqueous Yes no_aqueous Perform non-aqueous workup aqueous_workup_check->no_aqueous No purification Purification (e.g., Chromatography) yes_aqueous->purification no_aqueous->purification analysis Analyze for purity and presence of hydrolysis byproduct purification->analysis end End: Pure Product analysis->end

Caption: Decision workflow for handling this compound to minimize hydrolysis.

Signaling Pathway of Hydrolysis

G Hydrolysis Pathway of this compound cluster_legend Legend reactant This compound transition_state Transition State (Sₙ1 or Sₙ2) reactant->transition_state water H₂O water->transition_state intermediate Benzylic Carbocation (Sₙ1 pathway) transition_state->intermediate Sₙ1 product 3-(Hydroxymethyl)-4-fluorobenzonitrile transition_state->product Sₙ2 byproduct HBr intermediate->product legend_reactant Reactant/Product legend_reagent Reagent legend_intermediate Intermediate/Transition State reactant_box reagent_box intermediate_box

References

Technical Support Center: Troubleshooting Low Conversion in 3-(Bromomethyl)-4-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with reactions involving 3-(Bromomethyl)-4-fluorobenzonitrile. This guide is structured in a question-and-answer format to directly address common issues, particularly low conversion rates, encountered during its use in nucleophilic substitution reactions. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low conversion in my reaction with this compound. What are the most common general factors I should investigate first?

A1: Low conversion in nucleophilic substitution reactions, which are typical for this benzylic bromide, often stems from a few key factors. Before delving into molecule-specific issues, it's crucial to assess the fundamentals of your reaction setup. These reactions are primarily Sₙ2 (bimolecular nucleophilic substitution), and their success hinges on the interplay of the substrate, nucleophile, leaving group, and solvent.[1][2]

Here is a systematic checklist to begin your troubleshooting:

  • Reagent Quality:

    • This compound Purity: Impurities from its synthesis, such as over-brominated species (dibromo- or tribromomethyl), can affect stoichiometry and introduce side reactions.[3] Verify the purity of your starting material, ideally by ¹H NMR or GC-MS.

    • Nucleophile Potency: Ensure your nucleophile is not degraded and is of sufficient strength for the desired reaction. For instance, in a Williamson ether synthesis, the alkoxide must be freshly prepared or properly stored to prevent decomposition.[4]

    • Solvent Anhydrousness: The presence of water can hydrolyze the benzylic bromide to the corresponding alcohol and can also solvate and deactivate anionic nucleophiles.[1][5] Always use dry solvents.

  • Reaction Conditions:

    • Temperature: While heating can increase reaction rates, excessively high temperatures can lead to degradation of the starting material or favor elimination (E2) side reactions, especially with sterically hindered or strongly basic nucleophiles.[6][7]

    • Reaction Time: Sₙ2 reactions can be slow, especially with weak nucleophiles. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine if it has simply not run to completion.[6]

The following workflow diagram illustrates a systematic approach to troubleshooting low conversion in Sₙ2 reactions.

G start Low Conversion Observed reagent_quality Verify Reagent Purity (Starting Material, Nucleophile, Solvent) start->reagent_quality reagent_quality->start Reagents Impure (Purify/Replace) conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reagent_quality->conditions Reagents OK nucleophile_check Assess Nucleophile Strength & Concentration conditions->nucleophile_check success Improved Conversion conditions->success Optimization Successful base_check Evaluate Base Choice (if applicable) nucleophile_check->base_check nucleophile_check->success Optimization Successful solvent_check Re-evaluate Solvent Choice base_check->solvent_check base_check->success Optimization Successful side_reactions Investigate for Side Reactions (Elimination, Hydrolysis) solvent_check->side_reactions solvent_check->success Optimization Successful side_reactions->success

Caption: A general workflow for troubleshooting low Sₙ2 conversion.

Q2: How do the fluorine and cyano groups on the aromatic ring of this compound affect its reactivity in Sₙ2 reactions?

A2: The fluorine and cyano groups are both electron-withdrawing. Their presence on the benzene ring has a significant, albeit somewhat counterintuitive, effect on the reactivity of the benzylic bromide in Sₙ2 reactions.

  • Inductive Effect: Both fluorine and the cyano group are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increase in the Sₙ2 reaction rate compared to an unsubstituted benzyl bromide.[8]

  • Resonance Effect: The cyano group also has an electron-withdrawing resonance effect (-M), which further enhances the electrophilicity of the benzylic carbon.

Therefore, the electronic properties of this compound are generally favorable for Sₙ2 reactions. If you are experiencing low conversion, it is less likely due to inherent electronic deactivation of the substrate and more likely related to other factors outlined in this guide.

Q3: I'm attempting a Williamson ether synthesis with a sterically hindered alcohol and this compound, and my yields are poor. What is the likely cause and how can I fix it?

A3: The Williamson ether synthesis is a classic Sₙ2 reaction.[4] When you observe low yields, especially with a sterically hindered nucleophile (in this case, the alkoxide of your bulky alcohol), the primary competing reaction is E2 elimination.[9]

Likely Cause: The alkoxide is acting as a base rather than a nucleophile, abstracting a proton from the bromomethyl group, leading to the formation of a transient carbene or related decomposition products, instead of attacking the benzylic carbon.

Troubleshooting Strategies:

  • Choice of Base: If you are generating the alkoxide in situ, use a non-nucleophilic, yet strong, base to deprotonate the alcohol. Sodium hydride (NaH) is a common choice as it generates the alkoxide without introducing other nucleophiles.[4] Avoid using bulky bases like potassium tert-butoxide if your alcohol is already hindered, as this will strongly favor elimination.

  • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.[7] Try running your reaction at a lower temperature for a longer period.

  • Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][10] These solvents solvate the cation of the alkoxide but leave the anionic nucleophile relatively "naked" and more reactive, favoring the Sₙ2 pathway.[1] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.[1][5]

Recommended Protocol for Williamson Ether Synthesis:

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Forms the alkoxide without introducing competing nucleophiles.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity and favor Sₙ2.[1]
Temperature 0 °C to Room TemperatureLower temperatures disfavor the competing E2 elimination reaction.[7]
Order of Addition Add the alcohol to a suspension of NaH in the solvent first, allow for deprotonation, then add the this compound.Ensures the alkoxide is formed before the electrophile is introduced.
Q4: My N-alkylation reaction of a primary amine with this compound is giving me a mixture of products and unreacted starting material. How can I improve the selectivity for mono-alkylation?

A4: A significant challenge in the N-alkylation of primary amines is over-alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially even a quaternary ammonium salt.[11][12]

Troubleshooting Strategies for Selective Mono-N-Alkylation:

  • Stoichiometry: Use a large excess of the primary amine relative to the this compound. This statistically favors the reaction of the electrophile with the more abundant primary amine.

  • Controlled Addition: Slowly add the this compound to a solution of the amine. This keeps the concentration of the electrophile low at all times, reducing the likelihood of the mono-alkylated product reacting again.

  • Choice of Base: A non-nucleophilic base is required to neutralize the HBr formed during the reaction. A common choice is potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA).[13]

  • Protecting Group Strategy: For valuable or complex amines where selectivity is paramount, consider a protection-alkylation-deprotection sequence. For example, forming a sulfonamide, followed by alkylation and subsequent removal of the sulfonyl group.

General Protocol for Mono-N-Alkylation:

G start Prepare Solution of Primary Amine (2-3 eq.) and Base (e.g., K₂CO₃) in Acetonitrile addition Slowly Add This compound (1 eq.) at Room Temperature start->addition stir Stir at Room Temperature and Monitor by TLC/LC-MS addition->stir workup Aqueous Workup and Extraction stir->workup purification Purify by Column Chromatography workup->purification product Isolated Mono-alkylated Product purification->product

Caption: A workflow for selective mono-N-alkylation.

Q5: I suspect my this compound is degrading during the reaction. What are the likely degradation pathways and how can I avoid them?

A5: this compound can be susceptible to degradation, especially under harsh conditions.

Potential Degradation Pathways:

  • Hydrolysis: As mentioned, in the presence of water, the benzylic bromide can hydrolyze to 3-(Hydroxymethyl)-4-fluorobenzonitrile. This is often catalyzed by the presence of base.

  • Reaction with Solvent: Solvents like DMF can be problematic at high temperatures, potentially leading to formylation side products.

  • Elimination/Decomposition: Strong bases can promote the elimination of HBr, leading to the formation of reactive intermediates that can polymerize or lead to a complex mixture of products.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Moderate Temperatures: Avoid excessive heating unless necessary. Most nucleophilic substitutions with this activated bromide should proceed at or slightly above room temperature.

  • Appropriate Base Selection: Use the mildest base necessary to achieve the desired transformation.

By systematically addressing these potential issues, you can significantly improve the conversion and yield of your reactions involving this compound.

References

Technical Support Center: Purification of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for resolving purification challenges with 3-(Bromomethyl)-4-fluorobenzonitrile (CAS 856935-35-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block.[1][2] As a key intermediate in the synthesis of pharmaceuticals and advanced materials, achieving high purity is paramount for the success of subsequent synthetic transformations.[2]

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

Understanding the Chemistry: Potential Impurities and Stability

This compound is typically synthesized via the radical bromination of 3-fluoro-4-methylbenzonitrile. Understanding this synthetic route is crucial for anticipating potential impurities that may complicate purification.

Common Impurities:

  • Unreacted Starting Material: 3-Fluoro-4-methylbenzonitrile.

  • Over-brominated Byproduct: 3-(Dibromomethyl)-4-fluorobenzonitrile.

  • Hydrolysis Product: 3-(Hydroxymethyl)-4-fluorobenzonitrile. This can form if the product is exposed to water or other nucleophiles.

  • Residual Brominating Reagent: Such as N-Bromosuccinimide (NBS) or its byproducts (e.g., succinimide).

  • Radical Initiator Residues: For example, from AIBN or benzoyl peroxide.

Stability Considerations:

This compound, like many benzyl bromides, is a lachrymator and is sensitive to moisture and nucleophiles.[3][4] Exposure to water can lead to hydrolysis, forming the corresponding benzyl alcohol. It is also important to handle this compound in a well-ventilated fume hood.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Co-elution of Product and Impurities during Column Chromatography

Scenario: You are running a silica gel column, but the TLC analysis shows that your product has a very similar Rf to an impurity, likely the starting material or the over-brominated byproduct.

Root Cause Analysis: The polarity of the product and the impurity are too close for effective separation with the chosen eluent system.

Solutions:

  • Optimize the Eluent System:

    • Decrease Polarity: Start with a very non-polar eluent system, such as a high percentage of hexane or petroleum ether in ethyl acetate or dichloromethane.[5] This will increase the retention of all compounds on the silica gel and may improve separation.

    • Solvent Selectivity: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene/hexane system. The different interactions of the solvents with the stationary phase and the analytes can alter the selectivity of the separation.

  • Employ Gradient Elution:

    • Start with a low polarity eluent to first elute the less polar impurities (e.g., any remaining brominating agent or initiator residues).

    • Gradually increase the polarity of the eluent to then elute your product, leaving more polar impurities (like the hydrolyzed alcohol) on the column.

  • Consider an Alternative Stationary Phase:

    • If silica gel proves ineffective, consider using a different stationary phase such as alumina (neutral or basic), which can offer different selectivity.

Issue 2: Product Degradation on the Column

Scenario: You observe streaking on your TLC plates during column monitoring, and the overall yield of the purified product is low.

Root Cause Analysis: The slightly acidic nature of standard silica gel can sometimes catalyze the hydrolysis or degradation of sensitive compounds like benzyl bromides.

Solutions:

  • Neutralize the Stationary Phase:

    • Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites.[5]

  • Use Deactivated Silica:

    • Prepare a less active form of silica gel by adding a small percentage of water to the dry powder before packing the column.

  • Minimize Contact Time:

    • Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

Issue 3: Oiling Out or Poor Crystal Formation During Recrystallization

Scenario: Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals, or no crystals form at all.

Root Cause Analysis:

  • The solution is supersaturated with impurities that inhibit crystal lattice formation.

  • The cooling rate is too rapid.

  • The chosen solvent is not ideal.

Solutions:

  • Solvent System Optimization:

    • An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6]

    • Conduct small-scale solubility tests with a range of solvents. Common choices for similar compounds include mixed solvent systems like ethanol/ethyl acetate or heptane/ethyl acetate.[7][8]

  • Slow Cooling:

    • Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[9]

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Add a seed crystal of pure this compound if available.

  • Pre-purification:

    • If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are hindering crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: A mixed solvent system of a non-polar solvent like heptane or hexane with a slightly more polar solvent like ethyl acetate is a good starting point.[8] Begin by dissolving the crude product in a minimal amount of hot ethyl acetate, then slowly add hot heptane until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Q2: How can I remove acidic impurities like HBr that may have formed during the synthesis?

A2: Before concentrating the reaction mixture, perform an aqueous workup. Wash the organic layer with a dilute solution of a weak base, such as 5% sodium bicarbonate, followed by a wash with brine.[10] Ensure the organic layer is thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal.

Q3: My purified this compound is a white to off-white solid, but it is turning yellow over time. Why is this happening and how can I prevent it?

A3: Benzyl bromides can be light-sensitive and may slowly decompose, releasing bromine, which can cause a yellow or brownish discoloration. Store the purified compound in a tightly sealed container, protected from light, and in a refrigerator or freezer as recommended.[11]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for identifying and quantifying volatile impurities. ¹H NMR can be used to detect the presence of starting material, over-brominated byproducts, and the hydrolysis product by observing their characteristic signals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexane/ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the dissolved sample onto the top of the silica bed.

    • Drain the solvent until the sample is absorbed into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution process using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane/ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently heat while stirring until the solid dissolves.

    • Slowly add the hot, less polar solvent (e.g., heptane) until the solution becomes slightly cloudy.

    • Add a few drops of the hot, more polar solvent until the solution is clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Visualized Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_post_purification Final Product Verification Crude_Product Crude 3-(Bromomethyl)-4- fluorobenzonitrile TLC_Analysis TLC Analysis for Impurity Profile Crude_Product->TLC_Analysis Decision High Impurity Load or Close Rf Values? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Yes Recrystallization Recrystallization Decision->Recrystallization No Pure_Product Pure 3-(Bromomethyl)-4- fluorobenzonitrile Column_Chromatography->Pure_Product Recrystallization->Pure_Product Purity_Check Purity Assessment (NMR, GC-MS) Pure_Product->Purity_Check

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting_Chromatography Start Column Chromatography Issue Issue_Type What is the problem? Start->Issue_Type Co_elution Poor Separation (Co-elution) Issue_Type->Co_elution Close Rf Degradation Product Degradation (Streaking, Low Yield) Issue_Type->Degradation Decomposition Solution_Co_elution 1. Optimize eluent system (polarity/type) 2. Use gradient elution 3. Change stationary phase Co_elution->Solution_Co_elution Solution_Degradation 1. Neutralize silica with base (e.g., Et3N) 2. Use deactivated silica 3. Minimize contact time (flash chromatography) Degradation->Solution_Degradation

Caption: Troubleshooting logic for common column chromatography issues.

References

stability issues of 3-(Bromomethyl)-4-fluorobenzonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-4-fluorobenzonitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the stability of this compound in solution.

Observation Potential Cause Recommended Action
Low or no yield of desired product in reactions involving nucleophiles. Degradation of this compound via solvolysis or reaction with solvent. This is especially prevalent in protic solvents (e.g., alcohols, water) and some aprotic polar solvents (e.g., DMSO, DMF).Use a fresh, high-purity sample of this compound.Switch to a less nucleophilic, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize degradation.Add this compound to the reaction mixture last, and if possible, in portions.
Appearance of unexpected peaks in HPLC or NMR analysis of the starting material or reaction mixture. The compound may be degrading upon storage or during sample preparation. Common degradation products include the corresponding benzyl alcohol or benzyl ether (if an alcohol is present).Confirm the identity of the impurities by techniques such as LC-MS or by spiking with suspected degradation products.Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light and moisture, and at the recommended temperature (2-8°C).[1]Prepare solutions for analysis immediately before use in a non-reactive solvent.
Inconsistent reaction outcomes or yields. This can be due to variable purity of the starting material or its degradation during storage. The presence of hydrobromic acid (HBr) as a degradation byproduct can also affect reaction kinetics and outcomes.Verify the purity of your this compound batch by HPLC or NMR before use.If HBr is suspected to be an issue, consider adding a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to the reaction mixture to act as an acid scavenger.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common laboratory solvents?

A1: this compound is a reactive molecule and its stability is highly dependent on the solvent used.

  • Protic Solvents (e.g., methanol, ethanol, water): The compound is generally unstable in protic solvents due to solvolysis, where the solvent acts as a nucleophile, leading to the formation of the corresponding benzyl ether or benzyl alcohol. The rate of this degradation is influenced by the solvent's nucleophilicity and the temperature.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): While often used as reaction solvents, DMSO and DMF can also react with benzyl bromides, especially at elevated temperatures. For instance, reactions in DMSO can lead to oxidation of the bromomethyl group to an aldehyde (a Kornblum oxidation).

  • Aprotic Nonpolar and Less Polar Solvents (e.g., acetonitrile, THF, dichloromethane, toluene): The compound exhibits greater stability in these solvents as they are less likely to participate in nucleophilic substitution reactions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is nucleophilic substitution at the benzylic carbon. The bromomethyl group is a good leaving group, making the compound susceptible to attack by nucleophiles. The two main mechanisms are:

  • SN2 Reaction: A one-step process favored by strong nucleophiles and aprotic polar solvents.

  • SN1 Reaction: A two-step process involving the formation of a resonance-stabilized benzylic carbocation. This pathway is favored in polar protic solvents and with weaker nucleophiles.

Another potential degradation pathway, especially in the presence of water, is hydrolysis to form 3-(hydroxymethyl)-4-fluorobenzonitrile.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also recommended to store it in a refrigerator at 2-8°C and to protect it from light and moisture.[1]

Q4: Can I monitor the stability of this compound in my reaction mixture?

A4: Yes, the stability can be monitored using chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products. This allows for the quantification of the remaining starting material and the formation of impurities over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the benzylic protons (-CH2Br) and the appearance of new signals corresponding to degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions if necessary. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shaping).

  • Gradient Program:

    • Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.

    • Hold at the high concentration for 5 minutes.

    • Return to the initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: NMR Spectroscopy for Stability Monitoring

Objective: To qualitatively or semi-quantitatively monitor the degradation of this compound in solution.

Procedure:

  • Prepare a solution of this compound in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, CD3OD) at a known concentration.

  • Acquire a 1H NMR spectrum immediately after preparation (t=0).

  • Monitor the reaction at regular time intervals by acquiring subsequent 1H NMR spectra.

  • Integrate the characteristic singlet of the benzylic protons (-CH2Br) of the starting material and any new signals corresponding to degradation products.

  • The relative decrease in the integral of the starting material's peak over time indicates the extent of degradation.

Visualizations

degradation_pathway compound 3-(Bromomethyl)-4- fluorobenzonitrile intermediate Benzylic Carbocation (SN1 Intermediate) compound->intermediate  -Br- (SN1) product_sn2 Substitution Product (e.g., Ether, Amine) compound->product_sn2  + Nucleophile (SN2) hydrolysis_product 3-(Hydroxymethyl)-4- fluorobenzonitrile compound->hydrolysis_product  + H2O (Hydrolysis) product_sn1 Substitution Product (e.g., Alcohol, Ether) intermediate->product_sn1  + Nucleophile

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC / NMR Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start This compound Sample start->acid start->base start->oxidation start->thermal start->photo results Identify Degradation Products & Develop Stability-Indicating Method analysis->results

Caption: Workflow for a forced degradation study.

References

managing exothermic reactions in 3-(Bromomethyl)-4-fluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile. The primary method discussed is the radical bromination of 3-methyl-4-fluorobenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator.

Troubleshooting Guide

Issue 1: The reaction is not starting, or the conversion is low.

  • Potential Cause: Ineffective radical initiation.

    • Solution: Ensure the radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is fresh and has been stored correctly. For thermally initiated reactions, ensure the reaction mixture has reached the appropriate temperature (e.g., reflux) for the initiator to decompose and generate radicals.[1] In some cases, light can be used to initiate the reaction.[2][3]

  • Potential Cause: Deactivation of the starting material.

    • Solution: The fluorine and cyano groups on the aromatic ring are electron-withdrawing, which can make the benzylic C-H bond stronger and the reaction more difficult to initiate compared to unsubstituted toluene. It may be necessary to use higher temperatures or a more efficient radical initiator.[4]

  • Potential Cause: Impure starting materials or solvent.

    • Solution: Ensure the 3-methyl-4-fluorobenzonitrile is pure and the solvent is anhydrous. Water can hydrolyze NBS and the desired product.[1]

Issue 2: The reaction is too exothermic and difficult to control.

  • Potential Cause: The rate of addition of N-Bromosuccinimide (NBS) is too fast.

    • Solution: Add the NBS in small portions over a period of time to maintain a steady reaction rate and control the exotherm. This is particularly important for larger-scale reactions.

  • Potential Cause: Insufficient heat dissipation.

    • Solution: Ensure efficient stirring and use a reflux condenser to help dissipate the heat generated. For larger reactions, consider using a reactor with a cooling jacket.

  • Potential Cause: High concentration of reactants.

    • Solution: Increasing the volume of the solvent can help to better absorb and dissipate the heat generated during the reaction.

Issue 3: A significant amount of dibrominated side product is formed.

  • Potential Cause: Molar ratio of NBS to the starting material is too high.

    • Solution: Use a molar ratio of NBS to 3-methyl-4-fluorobenzonitrile of 1.05:1 to favor monobromination.[2]

  • Potential Cause: High local concentrations of NBS.

    • Solution: Add the NBS portion-wise and ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Potential Cause: Prolonged reaction time at high temperatures.

    • Solution: Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to prevent further bromination of the product.[3] A potential work-around for over-bromination is to treat the crude mixture with a reducing agent like diethyl phosphite to convert the dibrominated product back to the desired monobrominated product.[5]

Issue 4: The quenching of the reaction is violently exothermic.

  • Potential Cause: The quenching agent is being added too quickly.

    • Solution: Add the quenching solution, such as aqueous sodium thiosulfate or sodium bicarbonate, slowly and in portions, especially at the beginning.

  • Potential Cause: The reaction mixture is too hot during quenching.

    • Solution: Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for the synthesis of this compound?

A1: The most common method is the Wohl-Ziegler reaction, which involves the radical bromination of 3-methyl-4-fluorobenzonitrile.[1][5] This is typically carried out by refluxing a solution of the starting material with N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as AIBN, in an anhydrous solvent like carbon tetrachloride or acetonitrile.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material, 3-methyl-4-fluorobenzonitrile, and the appearance of the product, this compound.[3]

Q3: What are the common side products in this reaction?

A3: The most common side product is the dibrominated species, 3-(dibromomethyl)-4-fluorobenzonitrile.[5] Depending on the reaction conditions, bromination on the aromatic ring can also occur, although this is less common for benzylic brominations with NBS.[3]

Q4: How do I safely quench the reaction?

A4: After the reaction is complete, cool the mixture to room temperature or below using an ice bath. Then, slowly add a quenching solution, such as a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate, with vigorous stirring to neutralize any remaining HBr and to destroy any unreacted bromine.[3]

Q5: What are the key safety precautions for this synthesis?

A5: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] The solvents used, such as carbon tetrachloride, are often hazardous and should be handled with care. The reaction itself is exothermic and has the potential for thermal runaway if not properly controlled.

Quantitative Data Summary

The following table summarizes typical reaction parameters for benzylic bromination reactions similar to the synthesis of this compound. Note that optimal conditions may vary and should be determined experimentally.

ParameterValueSource
Starting Material 3-methyl-4-fluorobenzonitrile-
Brominating Agent N-Bromosuccinimide (NBS)[1][2]
Molar Ratio (NBS:Substrate) 1.05 : 1[2]
Radical Initiator Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide[1]
Solvent Carbon Tetrachloride (CCl₄) or Acetonitrile[1][2]
Reaction Temperature Reflux (typically 60-80 °C)[1][2]
Quenching Agent Saturated aq. NaHCO₃ or aq. Sodium Thiosulfate[3]

Experimental Protocols

Protocol: Benzylic Bromination of 3-methyl-4-fluorobenzonitrile

This protocol is a general guideline based on standard procedures for benzylic bromination.[1][2][3] It should be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-fluorobenzonitrile in anhydrous acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the starting material using TLC or GC.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Filter the mixture to remove the succinimide byproduct.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the filtrate with stirring to neutralize any HBr.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Quenching cluster_purification Purification prep Dissolve 3-methyl-4-fluorobenzonitrile in anhydrous acetonitrile add_reagents Add NBS (1.05 eq) and AIBN (cat.) prep->add_reagents reflux Heat to reflux (~80°C) with vigorous stirring add_reagents->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool in ice bath monitor->cool Upon completion filter Filter to remove succinimide cool->filter quench Quench with aq. NaHCO3 filter->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue High Exotherm / Runaway cause1 NBS addition too fast issue->cause1 cause2 Insufficient cooling issue->cause2 cause3 High reactant concentration issue->cause3 solution1 Add NBS in portions cause1->solution1 solution2 Ensure efficient stirring and reflux cause2->solution2 solution3 Increase solvent volume cause3->solution3

Caption: Troubleshooting logic for managing high exotherms in the reaction.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-4-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound and what catalysts are typically used?

A1: this compound is a versatile building block due to its distinct functional groups. The two primary reactive sites are the bromomethyl group and the carbon-fluorine bond on the aromatic ring.

  • Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is highly reactive towards nucleophiles, making it ideal for introducing the 4-fluoro-3-cyanobenzyl moiety. For these reactions, phase transfer catalysts (PTCs) are often employed to facilitate the reaction between reactants in different phases.[1][2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond of the bromomethyl group, and potentially a transformed aryl halide, can participate in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.[4][5][6] Common examples include the Suzuki-Miyaura, Heck, and Stille reactions.[5][6][7]

Q2: How do I choose between a palladium catalyst and a phase transfer catalyst for my reaction?

A2: The choice of catalyst depends on the desired transformation:

  • Use a palladium catalyst when you want to form a new carbon-carbon or carbon-heteroatom bond at an aromatic carbon. This is common in reactions like the Suzuki-Miyaura coupling with arylboronic acids.[6][8][9]

  • Use a phase transfer catalyst (PTC) for nucleophilic substitution reactions at the benzylic carbon of the bromomethyl group.[1][2] PTCs are particularly useful in biphasic systems (e.g., liquid-liquid or solid-liquid) to shuttle the nucleophile from the aqueous or solid phase to the organic phase where the substrate is located.[3]

Below is a decision-making workflow for catalyst selection:

start What is the desired transformation? cc_bond C-C or C-Heteroatom bond formation at the aromatic ring? start->cc_bond sn2_reaction Nucleophilic substitution at the bromomethyl group? start->sn2_reaction pd_catalyst Use a Palladium Catalyst (e.g., Pd(OAc)2, Pd/C) cc_bond->pd_catalyst Yes other Other reaction types cc_bond->other No ptc_catalyst Use a Phase Transfer Catalyst (e.g., TBAB, Benzyltriethylammonium chloride) sn2_reaction->ptc_catalyst Yes sn2_reaction->other No

Caption: Catalyst selection workflow.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

Q: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura reactions are a common issue. Here are potential causes and solutions:

Possible Cause Solution
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Ensure proper storage conditions to prevent degradation.[10]
Ineffective Base Use a dry, finely powdered base. The choice of base can be critical; consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][10]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. Oxygen can deactivate the palladium catalyst.[10]
Poor Quality Boronic Acid Use fresh, high-purity boronic acid. Consider using a slight excess (e.g., 1.1-1.2 equivalents).[10]
Incorrect Reaction Temperature Optimize the reaction temperature. While a common starting point is 80-90°C, higher temperatures might be necessary, but can also lead to decomposition.[8][10]
Presence of Moisture Ensure all glassware is rigorously dried and use anhydrous solvents. Moisture can hydrolyze the boronic acid and affect the catalytic cycle.[10]

Below is a troubleshooting workflow for a failed Suzuki-Miyaura coupling:

start Low/No Yield in Suzuki-Miyaura Reaction check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents replace_reagents Use fresh, high-purity reagents check_reagents->replace_reagents Poor quality check_conditions Review Reaction Conditions check_reagents->check_conditions Good quality replace_reagents->check_conditions degas_solvent Ensure proper degassing of solvent check_conditions->degas_solvent Oxygen contamination? optimize_temp Optimize reaction temperature check_conditions->optimize_temp Suboptimal temperature? check_moisture Check for moisture contamination check_conditions->check_moisture Other issues success Reaction successful degas_solvent->success optimize_temp->success dry_system Use anhydrous solvents and flame-dried glassware check_moisture->dry_system Moisture present check_moisture->success No moisture dry_system->success

Caption: Troubleshooting a Suzuki-Miyaura reaction.

Issue 2: Side Reactions in Nucleophilic Substitution

Q: I am observing significant side products in my nucleophilic substitution reaction at the bromomethyl position. How can I improve the selectivity?

A: The high reactivity of the benzylic bromide can lead to side reactions. Here are some troubleshooting steps:

Possible Cause Solution
Wurtz-type Coupling The highly reactive benzylic bromide can react with itself. Add the substrate slowly to the reaction mixture to maintain a low concentration.[10]
Over-alkylation If the nucleophile can be alkylated multiple times, use a controlled stoichiometry of the substrate to the nucleophile.
Elimination Reactions If using a basic nucleophile, elimination to form a stilbene derivative can occur. Consider using a non-basic nucleophile or milder reaction conditions (e.g., lower temperature).
Reaction with Nitrile Group Strong nucleophiles or harsh basic conditions might lead to reactions with the nitrile group. Use milder bases and monitor the reaction progress closely.

Quantitative Data and Experimental Protocols

Table 1: Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions
Aryl Halide Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
3-Bromo-4-tosyloxy-2-pyronePhenylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂OMeOH90-89
BromobenzenePhenylboronic acidNHC-Pd(II) complex (3c)-K₂CO₃Toluene604>95

Note: Data is based on representative reactions from the literature and may require optimization for this compound.[8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[10]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[10]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 3.0 mL).[10]

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PCy₃·HBF₄, 0.04 mmol) in a small amount of degassed solvent under an inert atmosphere. Add the catalyst solution to the reaction mixture via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[10]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: General Procedure for Nucleophilic Substitution using a Phase Transfer Catalyst
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 mmol), the nucleophile (1.0-1.2 mmol), the phase transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 0.1 mmol), and a suitable solvent system (e.g., toluene/water).

  • Base Addition: If required, add an aqueous solution of a base (e.g., NaOH or K₂CO₃).

  • Reaction: Heat the biphasic mixture with vigorous stirring to the desired temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Below is a diagram illustrating the mechanism of phase transfer catalysis:

cluster_0 Organic Phase cluster_1 Aqueous Phase RX R-X (Substrate) RY R-Y (Product) RX->RY Reaction QY Q+Y- (Catalyst-Nucleophile Complex) QY->RX MY M+Y- (Nucleophile Salt) QY->MY Transfer QX Q+X- (Catalyst-Leaving Group Complex) RY->QX MX M+X- (Byproduct) QX->MX Transfer

Caption: Mechanism of Phase Transfer Catalysis.

References

Validation & Comparative

A Comparative Analysis of the 13C NMR Spectrum of 3-(Bromomethyl)-4-fluorobenzonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is fundamental to advancing chemical and biomedical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structural details of organic molecules. This guide provides a comparative analysis of the 13C NMR spectrum of 3-(bromomethyl)-4-fluorobenzonitrile, a fluorinated aryl nitrile compound with applications in proteomics research, against structurally related benzonitrile derivatives. By presenting experimental and predicted spectral data, this guide aims to facilitate the identification and characterization of this and similar molecular entities.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of this compound and its analogs are influenced by the electronic effects of the various substituents on the benzene ring. The electronegativity and position of these substituents cause characteristic shifts in the resonance frequencies of the carbon atoms. The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with experimental data for 3-bromo-4-fluorobenzonitrile, 4-fluorobenzonitrile, and 3-bromobenzonitrile.

Carbon AtomPredicted this compound (ppm)3-Bromo-4-fluorobenzonitrile (ppm)4-Fluorobenzonitrile (ppm)[1]3-Bromobenzonitrile (ppm)
C1164.0 (d, J=254.7 Hz)~160 (d, J≈250 Hz)164.5 (d, J=253.5 Hz)130.3
C2135.0 (d, J=8.8 Hz)~134134.4 (d, J=9.2 Hz)136.2
C3128.5 (d, J=5.5 Hz)~128116.8 (d, J=22.1 Hz)123.1
C4121.7 (d, J=18.5 Hz)~122108.5133.3
C5117.2 (d, J=21.2 Hz)~117116.8 (d, J=22.1 Hz)130.3
C6114.2~114134.4 (d, J=9.2 Hz)135.0
CN117.5~117118.8117.9
CH2Br26.5---

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra is crucial for accurate structural elucidation and comparison. The following is a general experimental protocol for the 13C NMR analysis of benzonitrile derivatives.

Sample Preparation:

  • Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[2]

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm to cover the expected range of chemical shifts for aromatic and aliphatic carbons.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrals, especially for quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Visualizing the Application in Chemical Proteomics

Fluorinated aryl nitriles like this compound can be utilized as covalent probes in chemical proteomics to identify and study protein targets. The following diagram illustrates a general workflow for such an application.

G cluster_workflow Chemical Proteomics Workflow A Covalent Probe (e.g., this compound) B Incubate with Cell Lysate or Live Cells A->B Introduction C Covalent Labeling of Target Proteins B->C Reaction D Proteolytic Digestion (e.g., Trypsin) C->D Sample Prep E Enrichment of Labeled Peptides (e.g., Affinity Chromatography) D->E Purification F LC-MS/MS Analysis E->F Analysis G Identification of Labeled Peptides and Protein Targets F->G Data Interpretation

Caption: A generalized workflow for the application of a covalent chemical probe in proteomics.

References

A Comparative Guide to the Reactivity of 3-(Bromomethyl)-4-fluorobenzonitrile and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzonitriles, particularly those bearing a reactive bromomethyl group, serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the chemical reactivity of 3-(Bromomethyl)-4-fluorobenzonitrile and its positional isomers. The analysis is grounded in the principles of physical organic chemistry, supported by established experimental data for analogous systems, and offers a predictive framework for their application in synthesis.

Executive Summary

Introduction to Isomers and Reactivity

The isomers of bromomethyl-fluorobenzonitrile share the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly subtle difference has a profound impact on their chemical behavior. The primary reaction of interest for these compounds is nucleophilic substitution at the benzylic carbon, predominantly proceeding through an SN2 mechanism.[1] The rate of this reaction is highly sensitive to the electronic environment of the benzylic carbon.

The key substituents influencing reactivity are the electron-withdrawing cyano (-CN) and fluoro (-F) groups. Their effects can be dissected into:

  • Inductive Effect (-I): An electron-withdrawing effect transmitted through the sigma bonds. Both -CN and -F groups exert a strong -I effect.

  • Resonance Effect (R): Electron donation or withdrawal through the pi system of the benzene ring. The -CN group is strongly electron-withdrawing by resonance (-R effect), while the -F group is weakly electron-donating by resonance (+R effect) but is dominated by its strong -I effect.

Electron-withdrawing groups on the aromatic ring can accelerate SN2 reactions of benzylic halides by stabilizing the electron-rich transition state.[2][3]

Positional Isomers of Bromomethyl-fluorobenzonitrile

There are ten possible positional isomers of bromomethyl-fluorobenzonitrile. For a comprehensive comparison, we will focus on the isomers where the bromomethyl group is at position 1, and the fluoro and cyano groups occupy the remaining positions.

Isomers of Interest:

  • 2-(Bromomethyl)-3-fluorobenzonitrile

  • 2-(Bromomethyl)-4-fluorobenzonitrile[4]

  • 2-(Bromomethyl)-5-fluorobenzonitrile

  • 2-(Bromomethyl)-6-fluorobenzonitrile

  • 3-(Bromomethyl)-2-fluorobenzonitrile[5]

  • This compound (Topic of this guide)

  • 3-(Bromomethyl)-5-fluorobenzonitrile[6]

  • 4-(Bromomethyl)-2-fluorobenzonitrile

  • 4-(Bromomethyl)-3-fluorobenzonitrile[7]

Predicted Reactivity Comparison

The relative reactivity of these isomers in SN2 reactions can be predicted by considering the net electronic effect of the fluoro and cyano substituents on the benzylic carbon. A more electron-deficient benzylic carbon will be more electrophilic and thus more reactive towards nucleophiles. The Hammett equation provides a quantitative means to assess these electronic effects through substituent constants (σ).[8][9] A more positive σ value indicates a stronger electron-withdrawing character.

Table 1: Hammett Substituent Constants

Substituentσmσp
-CN0.560.66
-F0.340.06

(Data sourced from established literature)[10]

Based on these values and general principles of physical organic chemistry, we can predict the following reactivity trends:

  • Isomers with Ortho Substituents: Substituents ortho to the bromomethyl group will exert a combination of electronic and steric effects. While a detailed quantitative prediction is complex, strong electron-withdrawing groups in the ortho position are expected to significantly enhance reactivity, provided steric hindrance is not prohibitive.

  • Isomers with Meta and Para Substituents:

    • This compound: The cyano group is para to the reaction center, and the fluoro group is meta. The strong electron-withdrawing resonance effect of the para-cyano group will significantly increase the electrophilicity of the benzylic carbon, making this isomer highly reactive. The meta-fluoro group will contribute an additional inductive withdrawal.

    • 4-(Bromomethyl)-3-fluorobenzonitrile: The cyano group is meta, and the fluoro group is ortho. The meta-cyano group exerts a strong inductive effect. The ortho-fluoro group will have a strong inductive and a weaker resonance effect.

    • General Trend: Isomers with the strongly electron-withdrawing cyano group in the para or ortho position to the bromomethyl group are predicted to be the most reactive. Isomers with these groups in the meta position will be less reactive but still activated compared to unsubstituted benzyl bromide.

Table 2: Predicted Relative Reactivity of Selected Isomers in SN2 Reactions

IsomerKey Electronic EffectsPredicted Relative Reactivity
2-(Bromomethyl)-X-fluorobenzonitriles Strong ortho effect of -CN or -F.High, but potentially influenced by sterics.
This compound Strong -R effect of para-CN, -I effect of meta-F.Very High
4-(Bromomethyl)-2-fluorobenzonitrile Strong -I effect of ortho-F, -I/-R of meta-CN.High
3-(Bromomethyl)-5-fluorobenzonitrile -I effect of meta-CN and meta-F.Moderate

This table presents a qualitative prediction. Experimental verification is recommended.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of these isomers, a comparative kinetic study is essential. The following protocol outlines a general procedure for a nucleophilic substitution reaction with sodium azide, which can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11][12][13][14][15]

Reaction:

R-CH₂Br + NaN₃ → R-CH₂N₃ + NaBr (where R = fluorobenzonitrile isomer)

Materials:

  • This compound and its isomers

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., naphthalene)

  • HPLC or GC instrument with a suitable column and detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each bromomethyl-fluorobenzonitrile isomer (e.g., 0.1 M in DMF).

    • Prepare a stock solution of sodium azide (e.g., 0.5 M in DMF).

    • Prepare a stock solution of the internal standard in DMF.

  • Reaction Setup:

    • In a series of reaction vials, add a known volume of the respective isomer stock solution and the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a thermostated bath.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a known volume of the pre-heated sodium azide stock solution to each vial simultaneously.

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., a mixture of water and diethyl ether).

  • Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining bromomethyl-fluorobenzonitrile isomer relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the reactant versus time for each isomer.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k') for each reaction.

    • Compare the rate constants to determine the relative reactivity of the isomers.

Mandatory Visualizations

Logical Relationship of Reactivity Factors

G Factors Influencing SN2 Reactivity of Bromomethyl-fluorobenzonitrile Isomers substituent_position Substituent Position (ortho, meta, para) electronic_effects Electronic Effects substituent_position->electronic_effects steric_effects Steric Effects substituent_position->steric_effects inductive_effect Inductive Effect (-I) electronic_effects->inductive_effect resonance_effect Resonance Effect (R) electronic_effects->resonance_effect reactivity SN2 Reaction Rate inductive_effect->reactivity resonance_effect->reactivity steric_effects->reactivity

Caption: Interplay of factors governing the SN2 reactivity.

Experimental Workflow for Kinetic Analysis

G Experimental Workflow for Comparative Kinetic Study prep Prepare Stock Solutions (Isomers, NaN3, Internal Standard) setup Set up Reactions in Vials prep->setup equilibrate Equilibrate to Temperature setup->equilibrate initiate Initiate Reaction with NaN3 equilibrate->initiate monitor Monitor Reaction Over Time (Take Aliquots) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by HPLC/GC quench->analyze data_analysis Data Analysis (Determine Rate Constants) analyze->data_analysis compare Compare Reactivities data_analysis->compare

Caption: Workflow for determining comparative reaction kinetics.

Conclusion

The reactivity of this compound and its isomers is a nuanced function of the electronic landscape of the aromatic ring. By understanding the interplay of inductive and resonance effects of the fluoro and cyano substituents, researchers can make informed decisions in the design of synthetic routes. The provided framework for predicting reactivity, coupled with the detailed experimental protocol, offers a robust platform for the rational selection and application of these valuable synthetic intermediates in drug discovery and materials science. The high reactivity of isomers such as this compound, driven by the powerful electron-withdrawing nature of the para-cyano group, makes them particularly attractive candidates for efficient molecular elaboration.

References

A Comparative Guide to Alternatives for 3-(Bromomethyl)-4-fluorobenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency, yield, and overall success of a synthetic route. 3-(Bromomethyl)-4-fluorobenzonitrile is a valuable reagent, prized for its ability to introduce the 4-fluoro-3-cyanobenzyl moiety through nucleophilic substitution reactions. This functionality is a key structural component in various pharmaceutical and agrochemical compounds. However, considerations such as reactivity, availability, and reaction conditions may necessitate the use of alternative reagents. This guide provides an objective comparison of the primary alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.

Key Alternatives and Their Reactivity

The primary alternatives to this compound revolve around modifying the leaving group at the benzylic position or utilizing a precursor that can be activated in situ. The most common alternatives include:

  • 3-(Chloromethyl)-4-fluorobenzonitrile: The chloro-analogue offers a different reactivity profile due to the lower leaving group ability of chloride compared to bromide.

  • 3-(Hydroxymethyl)-4-fluorobenzonitrile: This alcohol precursor can be used in Mitsunobu reactions to achieve the same net transformation as the benzylic halides.

  • 3-(Tosyloxymethyl)-4-fluorobenzonitrile: The tosylate is an excellent leaving group, often exhibiting reactivity comparable to or greater than the bromide.

The choice of reagent significantly impacts reaction conditions and outcomes. The following sections provide a detailed comparison of these alternatives in typical nucleophilic substitution reactions.

Performance Comparison in O-Alkylation

The formation of an ether linkage via reaction with a phenol is a common application for these reagents. The following table summarizes the performance of this compound and its alternatives in the synthesis of a representative 4-fluoro-3-cyanobenzyl ether.

ReagentNucleophileReaction TypeConditionsYield (%)Reference
This compoundSodium PhenoxideWilliamson Ether SynthesisAcetonitrile, 80°C, 3h90[1]
3-(Chloromethyl)-4-fluorobenzonitrile2-Chloro-4-nitrophenolWilliamson Ether SynthesisK₂CO₃, DMF, rt, 4-6hHigh (not specified)[2]
3-(Hydroxymethyl)-4-fluorobenzonitrilePhenolMitsunobu ReactionPPh₃, DIAD, THF, 0°C to rtGood (not specified)[3][4][5]
3-(Tosyloxymethyl)-4-fluorobenzonitrilePhenoxideNucleophilic Substitution(Not specified)(Expected High)[6]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and is intended to provide a general performance overview.

Performance Comparison in N-Alkylation

The alkylation of amines is another critical transformation. Below is a comparison of the alternatives in the synthesis of N-(4-fluoro-3-cyanobenzyl) derivatives.

ReagentNucleophileReaction TypeConditionsYield (%)Reference
This compoundAnilineNucleophilic AlkylationK₂CO₃, DMF, rt(Expected High)[7]
3-(Chloromethyl)-4-fluorobenzonitrileAnilineNucleophilic Alkylation(Not specified)(Expected Moderate-High)[8]
3-(Hydroxymethyl)-4-fluorobenzonitrilePhthalimideMitsunobu ReactionPPh₃, DEAD, THF, rtGood (not specified)[3][4]
3-(Tosyloxymethyl)-4-fluorobenzonitrileAmineNucleophilic Substitution(Not specified)(Expected High)[6]

Experimental Protocols

Detailed methodologies for key transformations are provided below to facilitate the practical application of these alternatives.

Protocol 1: Williamson Ether Synthesis using this compound

This protocol describes the synthesis of (3-Bromo-4-fluorobenzyl) phenyl ether.[1]

Materials:

  • 3-Bromo-4-fluorobenzyl bromide

  • Sodium phenoxide

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of sodium phenoxide (0.05 mol) in 100 mL of anhydrous acetonitrile, add 3-bromo-4-fluorobenzyl bromide (0.05 mol) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • After cooling, pour the reaction mixture into 500 mL of water and extract twice with 200 mL of methylene chloride.

  • Separate the organic phase, dry over magnesium sulfate, and remove the solvent under reduced pressure.

  • The residue is distilled in vacuo to yield (3-Bromo-4-fluorobenzyl) phenyl ether (90% yield).

Protocol 2: Mitsunobu Reaction using 3-(Hydroxymethyl)-4-fluorobenzonitrile

This is a general procedure for the Mitsunobu reaction, which can be adapted for 3-(Hydroxymethyl)-4-fluorobenzonitrile and various nucleophiles.[9][10]

Materials:

  • 3-(Hydroxymethyl)-4-fluorobenzonitrile

  • Phenol (or other acidic nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 3-(hydroxymethyl)-4-fluorobenzonitrile (1 eq.) and phenol (1.1 eq.) in anhydrous THF, add triphenylphosphine (1.1 eq.) at 0°C under an inert atmosphere.

  • To the resulting mixture, add DIAD or DEAD (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ether product.

Protocol 3: N-Alkylation of an Amine using a Benzyl Halide

This is a general protocol for the N-alkylation of an amine with a benzyl halide like this compound.[7]

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • To this suspension, add a solution of this compound (1.1 eq.) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the starting materials and the synthetic pathways, the following diagrams are provided.

G cluster_williamson Williamson Ether Synthesis Bromide This compound Ether 4-Fluoro-3-cyanobenzyl Ether Bromide->Ether High Yield Chloride 3-(Chloromethyl)-4-fluorobenzonitrile Chloride->Ether Moderate Yield Tosylate 3-(Tosyloxymethyl)-4-fluorobenzonitrile Tosylate->Ether High Yield Phenoxide Phenoxide Nucleophile Phenoxide->Ether

Synthetic routes to 4-fluoro-3-cyanobenzyl ethers.

G cluster_mitsunobu Mitsunobu Reaction Pathway Alcohol 3-(Hydroxymethyl)-4-fluorobenzonitrile Intermediate Alkoxyphosphonium Salt Alcohol->Intermediate Nucleophile Acidic Nucleophile (e.g., Phenol) Nucleophile->Intermediate SN2 attack Reagents PPh3, DIAD/DEAD Reagents->Intermediate Product Substituted Product Intermediate->Product

Mechanism of the Mitsunobu reaction for alcohol activation.

Conclusion

While this compound remains a highly effective reagent, its chloro, alcohol, and tosylate analogues present viable alternatives for the synthesis of 4-fluoro-3-cyanobenzyl derivatives. The choice of reagent will depend on the specific requirements of the synthesis, including desired reactivity, cost, and compatibility with other functional groups. The benzylic tosylate is expected to offer the highest reactivity, while the chloride provides a more moderate option. The Mitsunobu reaction starting from the corresponding alcohol offers a distinct pathway that avoids the direct handling of lachrymatory benzylic halides. The provided protocols and comparative data serve as a valuable resource for researchers in selecting the optimal reagent and conditions for their synthetic endeavors.

References

biological activity of derivatives from 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activity of Benzonitrile Derivatives

A Guide for Researchers and Drug Development Professionals

The following sections detail the anticancer and antimicrobial activities of various benzonitrile and related heterocyclic derivatives, providing quantitative data, experimental protocols, and visualizations of the research workflows.

I. Anticancer Activity of Related Benzonitrile and Isoquinoline Derivatives

Numerous studies have highlighted the potential of benzonitrile and isoquinoline scaffolds in the development of novel anticancer agents. The strategic placement of bromine atoms and other functional groups can significantly influence the cytotoxic and antiproliferative properties of these compounds. Below is a summary of the in vitro anticancer activity of various derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzonitrile and Related Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1
Benzimidazo[2,1-a]isoquinolinoneThiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46
NCI-H23 (Lung)13.97
MDAMB-231 (Breast)11.35
MCF-7 (Breast)11.75
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (4a)EKVX (Non-Small Cell Lung)>100 (19.83% GI)
5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4b)EKVX (Non-Small Cell Lung)>100 (17.03% GI)
5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine (4f)EKVX (Non-Small Cell Lung)>100 (24.56% GI)
5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine (4h)SNB-75 (CNS)>100 (38.94% GI)
5-(3-Bromophenyl)-N-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-amine (4j)EKVX (Non-Small Cell Lung)>100 (24.57% GI)

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition. Data for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives are presented as percent growth inhibition (GI) at a 10⁻⁵ M concentration, as specific IC50 values were not determined in the primary screen.[1]

II. Antimicrobial Activity of Related Derivatives

The antimicrobial potential of synthetic compounds containing bromine and a benzonitrile or related heterocyclic moiety has been explored against a range of pathogenic bacteria and fungi. These structural features can contribute to significant antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity of Related Derivatives

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)
Thiazole derivativeN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6)Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50
Candida albicans25
Thiazole derivativeN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7)Staphylococcus aureus25
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50
Candida albicans25

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the general procedure for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium. The cells are treated with these various concentrations of the compounds. Control wells receive the solvent alone.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[2]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Below are diagrams illustrating a general workflow for the synthesis and biological evaluation of novel chemical compounds, as well as a simplified representation of a signaling pathway that is often a target in cancer therapy.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Starting Material (e.g., 3-(Bromomethyl)-4-fluorobenzonitrile) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization screening Primary Screening (e.g., Anticancer Assay) characterization->screening Test Compounds dose_response Dose-Response Studies (IC50 Determination) screening->dose_response mechanistic Mechanistic Studies (e.g., Pathway Analysis) dose_response->mechanistic lead_optimization Lead Optimization mechanistic->lead_optimization SAR Data

Caption: A general workflow for the synthesis and biological evaluation of novel derivatives.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Potential Inhibitor (e.g., Benzonitrile Derivative) Inhibitor->RAF Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.

References

structure-activity relationship of 3-(Bromomethyl)-4-fluorobenzonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Structure-Activity Relationship of 3-(Bromomethyl)-4-fluorobenzonitrile Analogs as Targeted Covalent Inhibitors

Executive Summary

The this compound scaffold represents a compelling starting point for the rational design of targeted covalent inhibitors. This guide provides a comparative analysis of its structure-activity relationship (SAR), exploring how modifications to its key functional groups—the electrophilic bromomethyl "warhead," the core phenyl ring, and the polar nitrile moiety—influence biological activity. By synthesizing principles from established medicinal chemistry and covalent drug design, we offer a framework for optimizing this scaffold for enhanced potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

Introduction: The Promise of a Covalent Scaffold

Targeted covalent inhibitors (TCIs) have seen a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets.[1][2] A TCI's efficacy hinges on two components: a recognition scaffold that provides reversible binding affinity and selectivity for the target protein, and a reactive electrophilic "warhead" that forms a permanent covalent bond with a nearby nucleophilic amino acid residue.[2]

The this compound structure is an exemplary TCI scaffold. Its core components are:

  • The Bromomethyl Group: A potent electrophile that acts as the warhead, perfectly suited to react with nucleophilic residues like cysteine.[3]

  • The Fluorobenzonitrile Ring: A rigid scaffold that positions the warhead. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can participate in non-covalent interactions and improve pharmacokinetic properties.[3][4]

This guide will explore the SAR of this scaffold by dissecting the impact of systematic chemical modifications. For the purpose of this analysis, we will use a representative cysteine-containing protein kinase as the hypothetical biological target to provide context for the comparative data.

Comparative SAR Analysis of Key Moieties

The potency and selectivity of an inhibitor based on this scaffold can be finely tuned by modifying three primary regions. The following sections explore these modifications, with supporting data summarized in Table 1.

A. The Warhead: Modifications at the Bromomethyl Position

The bromomethyl group is the reactive center responsible for covalent bond formation. Its reactivity is critical; it must be potent enough to bind the target efficiently but not so reactive that it causes off-target toxicities.

  • Causality of Experimental Choice: The choice of leaving group directly dictates the electrophilicity and, therefore, the reaction rate with the target nucleophile. Varying the halogen from bromine to chlorine or replacing it with a mesylate group allows for a systematic modulation of this reactivity. A less reactive warhead (e.g., chloromethyl) is expected to decrease potency but may improve selectivity and reduce off-target reactions.

B. The Scaffold: Modifications of the Phenyl Ring

The substituted phenyl ring is responsible for the initial non-covalent binding that orients the warhead for its reaction.

  • Fluorine Position: Moving the fluorine atom from the 4-position to the 2- or 6-position can dramatically alter the molecule's electronic properties and steric profile, affecting how the inhibitor fits into the binding pocket. The high electronegativity of fluorine can create favorable dipole-dipole or hydrogen bond interactions.[3]

  • Fluorine Replacement: Swapping the fluorine for other substituents like a chloro or methyl group modifies the scaffold's electronics and lipophilicity. An electron-donating group (e.g., methyl) may have a different effect on binding affinity compared to an electron-withdrawing group (e.g., chloro).[5]

C. The Modulating Group: Bioisosteres for the Nitrile

The nitrile group is a polar moiety that often contributes to binding through interactions with polar residues or water molecules. It is also relatively stable metabolically.[4]

  • Rationale for Replacement: Replacing the nitrile with bioisosteres like a carboxamide or tetrazole can probe different hydrogen bonding patterns (donor vs. acceptor) and improve properties like solubility or metabolic stability. A carboxamide, for instance, introduces both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions within the active site.

Quantitative Data Summary

The following table presents hypothetical but chemically rational data for a series of analogs evaluated against a representative cysteine-containing kinase.

Table 1: Comparative Structure-Activity Relationship Data for Analogs

Analog IDModification DescriptionWarhead ModificationScaffold ModificationNitrile ModificationTarget IC50 (nM) [Hypothetical]Rationale / Comments
REF-01 Parent Compound 3-(Bromomethyl)4-FluoroBenzonitrile15Baseline compound with high reactivity.
A-01 Chloro leaving group3-(Chloro methyl)4-FluoroBenzonitrile120Reduced electrophilicity of the warhead leads to lower potency. May offer improved selectivity.
A-02 Mesylate leaving group3-(Mesyloxymethyl )4-FluoroBenzonitrile8Highly reactive leaving group increases potency but may also increase off-target reactivity.
B-01 Fluoro at position 23-(Bromomethyl)2-Fluoro Benzonitrile45Altered electronics and sterics disrupt optimal non-covalent binding interactions.
B-02 Chloro at position 43-(Bromomethyl)4-Chloro Benzonitrile25Similar electron-withdrawing effect to fluorine, but larger size slightly reduces binding affinity.
B-03 Methyl at position 43-(Bromomethyl)4-Methyl Benzonitrile60Electron-donating group is electronically unfavorable for the established binding mode.
C-01 Carboxamide replacement3-(Bromomethyl)4-FluoroBenzamide 35Amide group offers new H-bond donor/acceptor possibilities but may not be optimal for this target's topology.
C-02 Tetrazole replacement3-(Bromomethyl)4-FluoroPhenyltetrazole 28Tetrazole is a common nitrile bioisostere, offering a different spatial arrangement of H-bond acceptors.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and evaluation of these analogs.

Protocol 1: General Synthesis of an Analog via Nucleophilic Substitution

This protocol describes the reaction of the parent compound with a nucleophile, a common strategy for library generation.

  • Solubilization: Dissolve 1.0 equivalent of this compound (REF-01) in a suitable aprotic polar solvent such as Dimethylformamide (DMF).

  • Addition of Nucleophile: Add 1.1 equivalents of the desired nucleophile (e.g., a thiol-containing scaffold for a different inhibitor class) to the solution.

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value by measuring the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of the kinase, the peptide substrate, and ATP in this buffer.

  • Compound Dilution: Perform a serial dilution of the test analogs in DMSO to create a range of concentrations (e.g., 100 µM to 1 pM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution and 2.5 µL of the test analog solution. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Start the kinase reaction by adding 2.5 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and provides the luciferase and luciferin needed to generate a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO-only controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualization of Mechanism and Workflow

Diagrams provide a clear visual summary of complex processes.

G cluster_0 Non-Covalent Binding cluster_1 Covalent Bond Formation Inhibitor Inhibitor Scaffold Kinase Kinase Active Site (with Cys Nucleophile) Inhibitor->Kinase Reversible Binding (Ki) Complex Inhibitor-Kinase Complex Covalent_Complex Covalently Bound Complex (Irreversible) Complex->Covalent_Complex Nucleophilic Attack (kinact)

Caption: Proposed mechanism of covalent inhibition by a 3-(bromomethyl) analog.

G start Starting Materials (this compound, Nucleophile, Base) reaction Step 1: Nucleophilic Substitution - Dissolve in DMF - Stir at Room Temp start->reaction workup Step 2: Aqueous Workup - Quench with Water - Extract with Ethyl Acetate reaction->workup purify Step 3: Purification - Column Chromatography workup->purify analyze Step 4: Analysis - NMR, LC-MS purify->analyze final Final Pure Analog analyze->final

Caption: General experimental workflow for the synthesis of an analog.

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for developing potent and selective covalent inhibitors. The structure-activity relationship is governed by a delicate balance between the reactivity of the bromomethyl warhead and the binding affinity contributed by the substituted phenyl ring. Our analysis suggests that while the parent compound is highly potent, its reactivity may need to be attenuated (e.g., by substituting bromine for chlorine) to achieve a better selectivity and safety profile. Future optimization efforts should focus on exploring a wider range of substituents on the phenyl ring to maximize non-covalent interactions with the target protein, thereby improving both potency and selectivity before the final covalent bond is formed.

References

Spectroscopic Data Comparison: 3-(Bromomethyl)-4-fluorobenzonitrile and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Characterization of Fluorinated Benzonitrile Derivatives

In the realm of drug discovery and development, precise molecular characterization is paramount. 3-(Bromomethyl)-4-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity, confirmed through spectroscopic analysis, are critical for the successful synthesis of target molecules. This guide provides a comparative overview of the spectroscopic data for key isomers of bromomethyl-fluorobenzonitrile, offering a reference for researchers working with these compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for key structural isomers and a related precursor of this compound. This comparative data is essential for distinguishing between these closely related compounds.

Table 1: General Information of Compared Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound856935-35-8C₈H₅BrFN214.03[1]
3-Bromo-4-fluorobenzonitrile79630-23-2C₇H₃BrFN200.01[2]
4-(Bromomethyl)-3-fluorobenzonitrile105942-09-4C₈H₅BrFN214.04[3]
2-(Bromomethyl)-4-fluorobenzonitrile421552-12-7C₈H₅BrFN214.04[4]

Table 2: Mass Spectrometry Data

Compound NameIonization ModeMolecular Ion (M+) or Fragment Ions (m/z)
This compound Not AvailableData not publicly available.
3-Bromo-4-fluorobenzonitrile GC-MS199, 201, 120, 103[2]
4-(Bromomethyl)-3-fluorobenzonitrile Not AvailableData not publicly available.
2-(Bromomethyl)-4-fluorobenzonitrile Not AvailableData not publicly available.

Table 3: ¹H NMR Spectroscopic Data

Compound NameSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound Not AvailableData not publicly available.
3-Bromo-4-fluorobenzonitrile Not AvailableData not publicly available. A link to NMRShiftDB is available on PubChem.[2]
4-(Bromomethyl)-3-fluorobenzonitrile Not AvailableData not publicly available.
2-(Bromomethyl)-4-fluorobenzonitrile Not AvailableData not publicly available.

Table 4: ¹³C NMR Spectroscopic Data

Compound NameSolventChemical Shift (δ) ppm
This compound Not AvailableData not publicly available.
3-Bromo-4-fluorobenzonitrile Not AvailableData not publicly available. A link to NMRShiftDB is available on PubChem.[2]
4-(Bromomethyl)-3-fluorobenzonitrile Not AvailableData not publicly available.
2-(Bromomethyl)-4-fluorobenzonitrile Not AvailableData not publicly available.

Experimental Protocols

The following are general protocols for acquiring NMR and mass spectrometry data for small organic molecules. These methodologies are widely applicable and serve as a foundation for the characterization of compounds like this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The solution should be clear and free of any particulate matter.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width will generally be in the range of 0-220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods depending on its volatility and thermal stability. For volatile compounds, gas chromatography (GC-MS) is a common technique where the sample is vaporized and separated on a GC column before entering the ion source.[2] For less volatile or thermally sensitive compounds, direct infusion or liquid chromatography (LC-MS) can be used.

  • Ionization: Electron Ionization (EI) is a common hard ionization technique used in GC-MS, which involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.[6] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used in LC-MS to generate molecular ions with minimal fragmentation.[7]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. The spectrum displays the relative intensity of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion (M+), providing the molecular weight of the compound.[8]

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Database Comparison with Databases & Known Isomers Structure_Elucidation->Database Final_Structure Confirmed Molecular Structure Purity_Assessment->Final_Structure Database->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

References

Comparative Guide to the Certificate of Analysis for 3-(Bromomethyl)-4-fluorobenzonitrile and its Alternatives in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(Bromomethyl)-4-fluorobenzonitrile and its alternatives as reagents for N-alkylation, a crucial reaction in the synthesis of pharmacologically active compounds. The performance of these reagents is evaluated based on reaction yield, regioselectivity, and reaction conditions, with supporting experimental data and detailed protocols.

Introduction

This compound is a versatile reagent in medicinal chemistry, frequently employed as a building block for introducing the 4-fluoro-3-cyanobenzyl moiety onto a core scaffold. This functional group is of interest in drug discovery due to the influence of the fluorine atom and nitrile group on the pharmacokinetic and pharmacodynamic properties of a molecule. The primary application of this reagent is in alkylation reactions, particularly the N-alkylation of heterocyclic systems like pyrazoles, which are prevalent in many therapeutic agents.

The performance of an alkylating agent is paramount for the efficiency and cost-effectiveness of a synthetic route. Key performance indicators include the yield of the desired product, the regioselectivity of the reaction (in the case of unsymmetrical substrates), and the mildness of the required reaction conditions. This guide compares this compound with other common benzylating agents, providing researchers with the necessary data to make informed decisions for their synthetic strategies.

Certificate of Analysis for this compound

A Certificate of Analysis (CoA) for this compound typically includes the following specifications, ensuring its quality and suitability for synthesis:

ParameterSpecificationAnalysis Method
Appearance White to off-white crystalline solidVisual
Purity ≥ 98%Gas Chromatography (GC)
Melting Point 75-79 °CMelting Point Apparatus
Identity Conforms to structure¹H NMR, ¹³C NMR
Molecular Formula C₈H₅BrFN-
Molecular Weight 214.04-
CAS Number 856935-35-8-

Performance Comparison in N-Alkylation of 4-Nitro-1H-pyrazole

The N-alkylation of 4-nitro-1H-pyrazole serves as a representative reaction to compare the performance of this compound with alternative benzylating agents. The reaction yields two possible regioisomers: the N1-alkylated product and the N2-alkylated product. The ratio of these isomers is a critical measure of the reaction's selectivity.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)N1:N2 Ratio
This compound Cs₂CO₃Acetonitrile8012~90 (estimated)~4:1 (estimated)
4-Fluorobenzyl Bromide K₂CO₃DMF254924:1
Benzyl Bromide NaHDMF0 to 252-16High (not specified)N1 selective
4-Nitrobenzyl Bromide K₂CO₃DMF254953:1
4-Methoxybenzyl Chloride K₂CO₃DMF801285>10:1

Note: Data for this compound is estimated based on typical reactivity of similar substituted benzyl bromides. Specific experimental data was not available in the searched literature. The other data points are compiled from various sources and represent typical outcomes under the specified conditions.

Discussion of Alternatives

  • 4-Fluorobenzyl Bromide: This is a close structural analog to the target compound, lacking the nitrile group. It demonstrates good reactivity and a similar regioselectivity profile in the N-alkylation of 4-nitropyrazole. Its performance provides a baseline for understanding the electronic effects of the nitrile group.

  • Benzyl Bromide: As the parent compound, benzyl bromide is a widely used and economical alkylating agent. Under strong basic conditions with NaH, it can exhibit high selectivity for the N1 position of pyrazoles.

  • 4-Nitrobenzyl Bromide: The strong electron-withdrawing nitro group enhances the reactivity of the benzylic bromide, leading to high yields. However, it can also influence the regioselectivity, in this case favoring the N1 isomer to a lesser extent than 4-fluorobenzyl bromide.

  • 4-Methoxybenzyl Chloride: The electron-donating methoxy group reduces the reactivity of the benzylic position, requiring more forcing conditions. However, this can lead to higher regioselectivity. The use of a chloride as the leaving group also contributes to its lower reactivity compared to bromides.

Experimental Protocols

General Protocol for N-Alkylation of 4-Nitro-1H-pyrazole

This protocol is a general procedure that can be adapted for the different alkylating agents listed above with minor modifications to the base, solvent, temperature, and reaction time as detailed in the comparison table.

Materials:

  • 4-Nitro-1H-pyrazole

  • Alkylating agent (e.g., this compound) (1.1 eq)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaH) (1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-nitro-1H-pyrazole (1.0 eq) and the anhydrous solvent.

  • Add the base portion-wise with stirring. If using NaH, exercise caution as hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyrazole anion.

  • Add the alkylating agent dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the pure products.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 4-nitro-1H-pyrazole.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 4-nitro-1H-pyrazole in anhydrous solvent start->dissolve add_base Add base and stir dissolve->add_base add_reagent Add alkylating agent add_base->add_reagent heat Heat and monitor (TLC/LC-MS) add_reagent->heat quench Quench reaction heat->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layers extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for the N-alkylation of 4-nitro-1H-pyrazole.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a hypothetical signaling pathway where a synthesized N-alkylated pyrazole derivative acts as an inhibitor of a kinase, a common mechanism of action for such compounds in drug development.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Kinase X Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cell Proliferation PhosphoSubstrate->CellularResponse Leads to Inhibitor N-Alkylated Pyrazole (Synthesized Compound) Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an N-alkylated pyrazole.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. Its performance in N-alkylation reactions is comparable to other substituted benzyl bromides, offering a good balance of reactivity and selectivity. The choice of the optimal alkylating agent will depend on the specific requirements of the synthesis, including the desired regioselectivity, the tolerance of the substrate to different reaction conditions, and cost considerations. This guide provides the necessary data and protocols to assist researchers in making an informed selection of reagents for their N-alkylation reactions.

A Comparative Analysis of Reactivity: Bromomethyl vs. Chloromethyl Benzonitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that influences reaction efficiency, yield, and overall cost. Benzyl halides, particularly those functionalized with a nitrile group, are invaluable intermediates in the synthesis of a wide array of pharmaceutical compounds and advanced materials.[1][2] This guide provides an in-depth comparison of the reactivity of bromomethyl benzonitrile and chloromethyl benzonitrile, focusing on their behavior in nucleophilic substitution reactions. By examining the underlying chemical principles and providing practical, data-driven insights, this document serves as a resource for making informed decisions in synthetic design.

The Decisive Factor: Leaving Group Ability

The fundamental difference in reactivity between bromomethyl benzonitrile and chloromethyl benzonitrile lies in the nature of the halogen atom, which functions as the leaving group during a nucleophilic substitution reaction. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[3] In this context, the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻).[4]

This difference is attributable to two key factors:

  • Basicity: There is an inverse relationship between the basicity of a leaving group and its effectiveness; weaker bases are better leaving groups.[3][5] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, Br⁻, is a weaker base than Cl⁻.[5] Consequently, Br⁻ is more stable and departs more readily.

  • Polarizability and Size: The bromide ion is larger than the chloride ion.[6] Its larger, more diffuse electron cloud is more polarizable, allowing it to better distribute and stabilize the nascent negative charge as the C-X bond breaks. This increased stability lowers the activation energy of the transition state for nucleophilic attack.

These principles hold true for both SN1 and SN2 reaction mechanisms, making the brominated analog the more reactive substrate in either case.[4][7] Given that these are primary benzylic halides, the SN2 mechanism is typically favored, especially with strong nucleophiles.[8]

SN2_Mechanism caption Fig 1. Comparative Sₙ2 reaction pathway.

Quantitative Reactivity Comparison

While specific kinetic data depends heavily on the nucleophile, solvent, and temperature, the principles of leaving group ability allow for a robust qualitative and semi-quantitative comparison. The rate of an SN2 reaction is directly proportional to the stability of the leaving group. Therefore, the reaction rate for bromomethyl benzonitrile will be significantly faster than that for its chloro- counterpart under identical conditions.

ParameterBromomethyl BenzonitrileChloromethyl BenzonitrileRationale
Relative Reaction Rate FasterSlowerBromide is a more stable leaving group than chloride, resulting in a lower activation energy barrier.[3][4][6]
Typical Reaction Temp. Lower (e.g., Room Temp to 60 °C)Higher (e.g., 60 °C to Reflux)More thermal energy is needed to overcome the higher activation energy associated with the less effective chloride leaving group.
Reaction Time ShorterLongerA faster reaction rate naturally leads to shorter completion times.
Catalyst Requirement Often unnecessaryMay require a catalyst (e.g., NaI, KBr)A catalytic amount of iodide or bromide can be used in a Finkelstein-type reaction to generate the more reactive iodo- or bromo- intermediate in situ.
Yield Generally higherPotentially lowerSlower reactions and harsher conditions can lead to the formation of more side products, reducing the overall yield of the desired product.

Experimental Protocols: A Representative Nucleophilic Substitution

To illustrate the practical implications of these reactivity differences, we present a generalized protocol for the cyanation of 4-(halomethyl)benzonitrile. This procedure is adapted from established methods for nucleophilic substitution on benzylic halides.[9]

Objective: To synthesize 4-cyanobenzyl cyanide (phenylacetonitrile-4-carbonitrile) from 4-(halomethyl)benzonitrile.
Materials:
  • 4-(Bromomethyl)benzonitrile or 4-(Chloromethyl)benzonitrile (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)

  • Solvent: Ethanol/Water mixture (e.g., 4:1) or Dimethylformamide (DMF)

  • (Optional) Catalyst for Chloro- derivative: Potassium Iodide (KI) (0.1 eq)

experimental_workflow A Setup: Dissolve halobenzonitrile in solvent in a round-bottom flask. B Reagent Addition: Add KCN (1.2 eq). For chloro- substrate, add KI (0.1 eq). A->B Step 1 C Reaction Conditions: Bromo: Stir at 40-60°C. Chloro: Heat to reflux (80-100°C). B->C Step 2 D Monitoring: Track reaction progress using Thin Layer Chromatography (TLC). C->D Step 3 E Workup: Cool, remove solvent under reduced pressure. Partition between water and ethyl acetate. D->E Step 4 F Purification: Dry organic layer, concentrate, and purify product by recrystallization or column chromatography. E->F Step 5 caption Fig 2. General workflow for nucleophilic substitution.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(halomethyl)benzonitrile (1.0 eq) in the chosen solvent system (e.g., 10 mL per gram of substrate).

  • Reagent Addition: Add potassium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood. If starting with 4-(chloromethyl)benzonitrile, adding a catalytic amount of potassium iodide (0.1 eq) is recommended to facilitate the reaction.

  • Reaction Execution:

    • For 4-(Bromomethyl)benzonitrile: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir. The reaction is typically complete within 1-3 hours.

    • For 4-(Chloromethyl)benzonitrile: Heat the mixture to reflux. The reaction will require a longer period, potentially 4-8 hours or more, even with a catalyst.

  • Monitoring: The progress of the reaction should be monitored by TLC by observing the disappearance of the starting material spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to yield the pure 4-cyanobenzyl cyanide.

Synthetic Utility and Applications

Both bromomethyl and chloromethyl benzonitriles are valuable precursors in medicinal chemistry and materials science.[1] Their utility stems from the ability to introduce a cyanobenzyl moiety into a target molecule. The nitrile group can be further transformed into amines, amides, carboxylic acids, or tetrazoles, which are common functional groups in active pharmaceutical ingredients.

The choice between the bromo- and chloro- derivative is often a balance between reactivity and cost.

  • Bromomethyl Benzonitrile: Preferred for its high reactivity, allowing for milder reaction conditions and shorter reaction times. This is crucial when dealing with sensitive substrates that cannot tolerate high temperatures or prolonged exposure to reagents. It is the reagent of choice for rapid, efficient synthesis.[1]

  • Chloromethyl Benzonitrile: Often a more cost-effective starting material. It is suitable for large-scale syntheses where reaction time is less critical and the higher energy input is economically viable. Its lower reactivity can also be an advantage in preventing unwanted side reactions in complex molecules, offering a degree of chemoselectivity.

Conclusion

The reactivity of bromomethyl benzonitrile is demonstrably higher than that of chloromethyl benzonitrile in nucleophilic substitution reactions. This difference is fundamentally governed by the superior leaving group ability of the bromide ion compared to the chloride ion. While both reagents are effective for introducing the cyanobenzyl group, the bromo- derivative offers faster reaction rates and milder conditions, making it ideal for laboratory-scale synthesis and for reactions involving sensitive substrates. The chloro- derivative, while less reactive, presents a more economical option for large-scale industrial processes where harsher conditions are acceptable. The selection between these two valuable synthetic intermediates should therefore be guided by a careful consideration of reaction scale, substrate sensitivity, and economic constraints.

References

A Comparative Guide to the Synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-purity synthesis of key intermediates is paramount. 3-(Bromomethyl)-4-fluorobenzonitrile is a valuable building block in the preparation of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary methods for its synthesis, offering insights into their respective yields, purities, and operational conditions.

Comparison of Synthesis Methods

The synthesis of this compound is most commonly achieved through the radical bromination of 3-fluoro-4-methylbenzonitrile. The two principal approaches to this transformation are a modern microreactor-based method and a conventional batch reaction. The choice of method can significantly impact yield and purity, as summarized below.

ParameterMicroreactor MethodConventional Batch Method
Starting Material 3-Fluoro-4-methylbenzonitrile3-Fluoro-4-methylbenzonitrile
Reagents N-Bromosuccinimide (NBS), CatalystN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)
Typical Solvent Dichloroethane or Carbon TetrachlorideCarbon Tetrachloride (Note: Use of safer alternatives is encouraged)
Reported Yield 85-94%[1]~67%[1]
Product Purity (GC) >97%[1]Lower, with significant dibromo-byproduct formation[1]
Key Advantage High selectivity, reduced side reactions, higher yield and purity[1]Simpler equipment setup

Experimental Protocols

Method 1: Microreactor Synthesis

This method, detailed in Chinese patent CN113816874B, offers a high-yield and high-purity route to this compound by leveraging the precise control of reaction conditions in a microreactor.[1]

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Catalyst (as specified in the patent, typically a radical initiator)

  • Solvent (e.g., Dichloroethane)

  • Microreactor setup

Procedure:

  • Solutions of 3-fluoro-4-methylbenzonitrile and N-bromosuccinimide in the chosen solvent are prepared.

  • The catalyst is introduced into the reactant stream.

  • The reaction mixture is pumped through the microreactor at a controlled flow rate and temperature.

  • The output from the reactor is collected, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield this compound as a light yellow solid.[1]

Method 2: Conventional Batch Synthesis (Wohl-Ziegler Bromination)

This approach represents a more traditional setup for radical bromination. While the equipment is more commonplace, the selectivity can be lower, leading to a higher proportion of undesirable byproducts.

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent (e.g., acetonitrile)

  • Reaction flask with reflux condenser and light source (if necessary)

Procedure:

  • To a solution of 3-fluoro-4-methylbenzonitrile in the chosen solvent, N-bromosuccinimide and a catalytic amount of AIBN are added.

  • The reaction mixture is heated to reflux, often with irradiation from a light source to initiate the radical chain reaction.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is washed, dried, and the solvent is evaporated.

  • The crude product is purified, typically by column chromatography or recrystallization, to separate the desired monobrominated product from unreacted starting material and dibrominated byproducts.

Visualizing the Synthesis Pathways

To further elucidate the reaction processes, the following diagrams illustrate the synthesis pathways and the logical flow of the methodologies.

Synthesis Pathway of this compound start 3-Fluoro-4-methylbenzonitrile product This compound start->product Radical Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator reagents->product

Caption: General synthesis pathway.

Experimental Workflow Comparison cluster_0 Microreactor Method cluster_1 Conventional Batch Method a1 Prepare Solutions a2 Pump through Microreactor a1->a2 a3 Purify Product a2->a3 end_a High Yield & Purity Product a3->end_a b1 Mix Reactants in Flask b2 Heat/Irradiate b1->b2 b3 Workup and Purify b2->b3 end_b Lower Yield & Purity Product b3->end_b start Starting Material: 3-Fluoro-4-methylbenzonitrile start->a1 start->b1

Caption: Comparison of workflows.

References

A Comparative Guide to the LC-MS Analysis of 3-(Bromomethyl)-4-fluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) profiles for the common reaction products of 3-(bromomethyl)-4-fluorobenzonitrile. This versatile reagent is a key building block in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the analytical characteristics of its derivatives is crucial for reaction monitoring, impurity profiling, and quality control.

Introduction to the Analysis

The primary analytical technique discussed is reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This approach separates compounds based on their polarity and provides mass-to-charge ratio (m/z) information, allowing for their identification and quantification. The reaction products of this compound are formed through nucleophilic substitution at the benzylic position. This guide will focus on the products resulting from reactions with common nucleophiles such as hydroxide, cyanide, azide, ammonia, and a model thiol, cysteine.

While specific experimental data for a direct comparison of all these derivatives is not extensively available in published literature, this guide constructs a comparative framework based on the known reactivity of the starting material and general principles of LC-MS analysis for similar compounds.

Comparative Data of Reaction Products

The following table summarizes the expected key analytical data for the primary reaction products of this compound. The retention times are illustrative and can vary significantly based on the specific LC-MS conditions used.

Product NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
4-Fluoro-3-(hydroxymethyl)benzonitrile
alt text
C₈H₆FNO151.14152.05
4-Fluoro-3-(cyanomethyl)benzonitrile
alt text
C₉H₅FN₂160.15161.05
3-(Azidomethyl)-4-fluorobenzonitrile
alt text
C₈H₅FN₄176.15177.06
3-(Aminomethyl)-4-fluorobenzonitrile
alt text
C₈H₇FN₂150.15151.07
S-((4-Fluoro-3-cyanobenzyl))cysteine
alt text
C₁₁H₁₁FN₂O₂S254.28255.06

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the discussed reaction products and their subsequent LC-MS analysis.

Synthesis of Reaction Products

1. Hydrolysis to 4-Fluoro-3-(hydroxymethyl)benzonitrile:

  • Reaction: Dissolve this compound (1 mmol) in a mixture of acetone (10 mL) and water (5 mL).

  • Add sodium bicarbonate (1.5 mmol) and stir the mixture at room temperature for 24 hours.

  • Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

2. Cyanation to 4-Fluoro-3-(cyanomethyl)benzonitrile:

  • Reaction: To a solution of this compound (1 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add sodium cyanide (1.2 mmol).

  • Heat the reaction mixture to 90°C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

3. Azidation to 3-(Azidomethyl)-4-fluorobenzonitrile:

  • Reaction: Dissolve this compound (1 mmol) in dimethylformamide (DMF, 5 mL).

  • Add sodium azide (1.5 mmol) and stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

4. Amination to 3-(Aminomethyl)-4-fluorobenzonitrile:

  • Reaction: Dissolve this compound (1 mmol) in ethanol (10 mL) and add an excess of aqueous ammonia (28%, 5 mL).

  • Stir the mixture in a sealed vessel at 50°C for 6 hours.

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

5. Thiolation with Cysteine to S-((4-Fluoro-3-cyanobenzyl))cysteine:

  • Reaction: Dissolve L-cysteine (1.2 mmol) in a pH 7.4 phosphate buffer (10 mL).

  • Add a solution of this compound (1 mmol) in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: The product can be directly analyzed by LC-MS after filtering the reaction mixture.

LC-MS Analysis Protocol
  • Liquid Chromatography System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Scan Range: m/z 100-500.

  • Data Acquisition: Full scan mode.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the this compound reaction products.

experimental_workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis start 3-(Bromomethyl)-4- fluorobenzonitrile reaction Nucleophilic Substitution start->reaction nucleophiles Nucleophile (e.g., NaOH, NaCN, NaN3, NH3, Cysteine) nucleophiles->reaction products Reaction Products (Hydrolysis, Cyanation, Azidation, etc.) reaction->products sample_prep Sample Preparation (Dilution & Filtration) products->sample_prep lc_separation Reversed-Phase HPLC/UPLC Separation sample_prep->lc_separation ms_detection ESI-MS Detection (Positive Ion Mode) lc_separation->ms_detection data_analysis Data Analysis (Retention Time, m/z, Spectrum) ms_detection->data_analysis

General workflow for synthesis and LC-MS analysis.

Comparison with Alternative Analytical Methods

While LC-MS is a powerful tool for the analysis of these compounds, other techniques can also be employed, each with its own advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Applicability: GC-MS is suitable for volatile and thermally stable compounds. While some of the reaction products may be amenable to GC-MS analysis, others, particularly the cysteine adduct, are not volatile and would require derivatization.

  • Advantages: Excellent chromatographic resolution and well-established fragmentation libraries for electron ionization (EI).

  • Disadvantages: Requires derivatization for non-volatile analytes, which adds complexity to the sample preparation. Thermal degradation of analytes in the injector port is a potential issue.

HPLC with UV Detection:

  • Applicability: This is a widely available and robust technique. All the synthesized products are expected to be UV-active due to the aromatic ring.

  • Advantages: Simplicity, lower cost compared to MS, and good for quantification.

  • Disadvantages: Lacks the specificity of mass detection. Co-eluting impurities with similar UV spectra can interfere with the analysis. It does not provide molecular weight information, making definitive identification challenging without authentic standards.

The following table provides a qualitative comparison of these analytical methods for the analysis of this compound reaction products.

FeatureLC-MSGC-MSHPLC-UV
Specificity HighHighModerate
Sensitivity HighHighModerate
Throughput ModerateModerateHigh
Derivatization Not generally requiredRequired for non-volatile analytesNot required
Cost HighModerateLow
Structural Info High (MW, fragmentation)High (fragmentation)Low

Logical Relationship of Analytical Choices

The choice of analytical method depends on the specific requirements of the study. The following diagram illustrates the decision-making process.

analytical_choice cluster_goals cluster_methods start Analytical Goal identification Identification of Unknowns start->identification quantification Quantification of Known Analytes start->quantification screening High-Throughput Screening start->screening lc_ms LC-MS identification->lc_ms Provides MW and fragmentation data quantification->lc_ms Higher specificity hplc_uv HPLC-UV quantification->hplc_uv Simple and robust screening->hplc_uv High throughput gc_ms GC-MS gc_ms->identification If volatile and thermally stable

Decision tree for selecting an analytical method.

Quantitative Assay of 3-(Bromomethyl)-4-fluorobenzonitrile: A Comparative Guide to qNMR, HPLC-UV, and GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of chemical intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-(Bromomethyl)-4-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography with Flame Ionization Detection (GC-FID).

At a Glance: Method Comparison

The selection of an analytical method for the assay of this compound depends on several factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation.

FeatureqNMRHPLC-UVGC-FID
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.Differential partitioning of the analyte between a stationary and a mobile phase, with detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase followed by detection through ionization in a flame.
Quantitation Absolute (primary) method; does not require a specific reference standard of the analyte.Relative method; requires a well-characterized reference standard of the analyte.Relative method; requires a well-characterized reference standard of the analyte.
Selectivity Excellent for structural elucidation and quantification of specific protons.Good for separating non-volatile impurities and closely related structures.Excellent for separating volatile and thermally stable compounds.
Sensitivity Moderate (typically requires mg of sample).High (typically ppm to ppb levels).Very high (typically ppm to ppb levels).
Sample Throughput Moderate.High.High.
Instrumentation NMR Spectrometer.HPLC system with UV detector.GC system with FID detector.
Typical Purity Result ≥ 99.5% (hypothetical)≥ 99.0% (hypothetical)≥ 98.0%[1][2]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR offers the advantage of being a primary ratio method, allowing for the determination of purity without the need for an identical reference standard of the analyte.[3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic anhydride (certified reference material, CRM)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic anhydride (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons (e.g., 30 seconds) to ensure full relaxation.

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the benzylic protons (-CH₂Br) are expected to appear as a singlet around 4.8 ppm. For maleic anhydride, the two olefinic protons appear as a singlet around 7.3 ppm.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq process_data Process FID (FT, Phasing, Baseline) nmr_acq->process_data integrate Integrate Signals (Analyte & IS) process_data->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for qNMR analysis.
High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely used technique for purity determination due to its high sensitivity and resolving power for non-volatile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

Materials:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in the mobile phase to make a 100 µg/mL solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram (external standard method).

Gas Chromatography (GC-FID)

GC-FID is a robust and sensitive method for the analysis of volatile and thermally stable compounds. Commercial suppliers often use GC to determine the purity of this compound.[1][2]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Analytical balance

Materials:

  • This compound sample and reference standard

  • Dichloromethane (GC grade)

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in dichloromethane.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • The purity is determined by area percent normalization, assuming all components have the same response factor, or by using an external or internal standard method for higher accuracy.

Analytical_Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gc GC-FID qnmr_prep Sample & IS Co-dissolution qnmr_acq NMR Acquisition qnmr_prep->qnmr_acq qnmr_proc Integration & Calculation (Absolute Purity) qnmr_acq->qnmr_proc hplc_prep Sample & Standard Solutions hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Area Comparison (Relative Purity) hplc_det->hplc_quant gc_prep Sample & Standard Solutions gc_sep Chromatographic Separation gc_prep->gc_sep gc_det Flame Ionization Detection gc_sep->gc_det gc_quant Area Comparison (Relative Purity) gc_det->gc_quant

Figure 2. Comparison of analytical workflows.

Concluding Remarks

For the quantitative assay of this compound, the choice of analytical technique should be guided by the specific requirements of the analysis.

  • qNMR is the method of choice for establishing a primary reference standard or when a highly accurate, absolute purity value is required without relying on a specific reference material of the analyte.

  • HPLC-UV is a versatile and robust method for routine quality control, capable of separating a wide range of potential non-volatile impurities.

  • GC-FID is a highly sensitive method suitable for routine analysis, particularly for identifying and quantifying volatile impurities and residual solvents.

For a comprehensive purity assessment of this compound, a combination of these techniques is often recommended. For instance, HPLC or GC can be used for routine purity testing and impurity profiling, while qNMR can be employed to certify the purity of the reference standard used in these relative methods, ensuring traceability and confidence in the obtained results.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Bromomethyl)-4-fluorobenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Bromomethyl)-4-fluorobenzonitrile, a compound requiring careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risk and ensuring the well-being of laboratory personnel and the environment.

Essential Safety and Hazard Data

Prior to handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes key quantitative safety data derived from safety data sheets (SDS).

Hazard CategoryGHS PictogramHazard Statement(s)Precautionary Statement(s)
Skin Corrosion/Irritation CorrosionH314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Oral Skull and crossbonesH301: Toxic if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Acute Toxicity, Dermal Exclamation markH312: Harmful in contact with skin.P280: Wear protective gloves/protective clothing.
Acute Toxicity, Inhalation Exclamation markH332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste, in strict accordance with local, state, and federal regulations. The following protocol outlines the procedural steps for its safe handling and disposal from the laboratory.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Wear appropriate PPE, including a lab coat, nitrile or neoprene gloves, and chemical safety goggles. A face shield is recommended when handling larger quantities.

2. Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound, as well as grossly contaminated items such as weighing paper or filter paper, should be collected in a designated, properly labeled hazardous waste container. The container must be sealable, airtight, and made of a compatible material.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste streams.

  • Contaminated Lab Supplies: Items with minimal contamination, such as gloves and paper towels, should be placed in a designated solid hazardous waste container.[1]

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

4. Storage:

  • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.

  • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

5. Chemical Treatment (for advanced users, where permissible):

  • While organic nitriles do not readily release cyanide ions, chemical neutralization through hydrolysis can be a method to reduce their toxicity before disposal.[2] This should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

  • Alkaline Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylate salt by heating under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[3][4] The resulting solution, after cooling and neutralization, may then be disposed of as aqueous waste, in accordance with institutional guidelines. This process converts the nitrile to a less hazardous substance.

  • Acidic Hydrolysis: Alternatively, heating under reflux with a dilute strong acid, like hydrochloric acid, will hydrolyze the nitrile to the corresponding carboxylic acid.[3][4][5] The resulting acidic solution should be neutralized before disposal.

  • Important Note: Any chemical treatment must be conducted as a planned experimental procedure, with all safety precautions in place. The treated waste must still be disposed of in accordance with institutional and regulatory requirements.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_collection Collection & Labeling cluster_final Final Steps start Start: Have 3-(Bromomethyl)-4- fluorobenzonitrile Waste ppe Wear Appropriate PPE: Lab coat, gloves, goggles start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->collect_liquid seal_store Seal Container and Store in Designated Satellite Accumulation Area collect_solid->seal_store collect_liquid->seal_store ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company seal_store->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-(Bromomethyl)-4-fluorobenzonitrile (CAS No. 856935-35-8). Adherence to these procedures is critical to ensure personal safety and proper management of this hazardous chemical.

Emergency Contact Information:

ContactPhone Number
Poison Center Immediately call a POISON CENTER/doctor/physician/first aider.[1]
Fire Department Local Emergency Services (e.g., 911)
Safety Officer [Insert Institution-Specific Contact]

Hazard Identification and Immediate Precautions

This compound is a corrosive solid that can cause severe skin burns and eye damage. It may also be corrosive to metals.[1]

Primary Hazards:

Hazard ClassGHS Classification
Skin Corrosion/IrritationCategory 1B[1]
Serious Eye Damage/IrritationCategory 1[1]
Corrosive to MetalsCategory 1[1]

First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[2] Nitrile gloves are recommended for their chemical resistance.[3][4][5]

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[2]Full-face shield worn over safety goggles.[2]
Hand Chemical-resistant nitrile gloves (inspect prior to use).[2][6][7]Double-gloving with appropriate material.[2][6]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[2]Flame-resistant lab coat for flammable compounds.[2]
Respiratory Use only outdoors or in a well-ventilated area.[8] In case of inadequate ventilation, wear respiratory protection.[9]A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be necessary for large spills or in poorly ventilated areas.[9]

Handling and Operational Plan

All work with this compound that may produce dust or aerosols should be conducted within a certified laboratory chemical fume hood.[2]

Experimental Protocol: Safe Weighing and Handling

  • Preparation:

    • Ensure the chemical fume hood is clean and operational.[6]

    • Assemble all necessary equipment (analytical balance, weigh paper, spatula, reaction vessel, and labeled waste containers).[6]

  • Donning PPE:

    • Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and nitrile gloves.[2][6]

  • Reagent Handling:

    • Working inside the fume hood, carefully weigh the desired amount of this compound.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing a solution, slowly add the solid to the solvent.

    • Keep containers tightly closed when not in use.[8]

  • Post-Handling:

    • Decontaminate all glassware and the work surface.[2]

    • Properly doff PPE, avoiding contact with the outer surfaces of gloves.[2]

    • Wash hands thoroughly with soap and water.[2]

Storage:

Storage ConditionRequirement
Location Store in a cool, dry, well-ventilated area.[2] Store locked up.[1][8]
Containers Keep only in original, tightly sealed, chemically resistant packaging.[1][2]
Incompatibilities Keep away from incompatible substances such as acids, bleach, peroxides, and other oxidizing agents.[10]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.[6] This compound is a halogenated organic waste.[11]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect unused compound and contaminated disposables (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[2][6][12]
Liquid Waste Aqueous solutions containing this compound should be collected as hazardous waste.[2] Organic solvent solutions should be collected in a separate, labeled container for halogenated organic waste.[10][11][13]
Container Disposal Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6] The rinsed container can then be disposed of according to institutional guidelines.[6]

Disposal Workflow:

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused compound, contaminated PPE) Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste (Solutions, rinsates) Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Licensed_Disposal Licensed Hazardous Waste Disposal Service Halogenated_Solid->Licensed_Disposal Halogenated_Liquid->Licensed_Disposal

Caption: Waste Disposal Workflow for this compound.

This document is intended as a guide and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) and institutional safety protocols.

References

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